molecular formula C6H12N4O2 B12376667 Photo-DL-lysine

Photo-DL-lysine

Cat. No.: B12376667
M. Wt: 172.19 g/mol
InChI Key: UQYHYAIQUDDSLT-UHFFFAOYSA-N
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Description

Photo-DL-lysine is a useful research compound. Its molecular formula is C6H12N4O2 and its molecular weight is 172.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N4O2

Molecular Weight

172.19 g/mol

IUPAC Name

2-amino-4-[3-(aminomethyl)diazirin-3-yl]butanoic acid

InChI

InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)

InChI Key

UQYHYAIQUDDSLT-UHFFFAOYSA-N

Canonical SMILES

C(CC1(N=N1)CN)C(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of Photo-Reactive Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photo-reactive amino acids represent a cornerstone of modern chemical biology and drug discovery, enabling the covalent capture of transient and stable biomolecular interactions in their native cellular environment. These engineered amino acids, bearing latent photo-activatable moieties, can be site-specifically incorporated into proteins of interest. Upon activation with a specific wavelength of light, they generate highly reactive intermediates that form covalent bonds with interacting partners, effectively "freezing" a snapshot of a dynamic biological process. This technical guide provides a comprehensive overview of the discovery, development, and application of photo-reactive amino acids, with a focus on the underlying chemical principles, experimental methodologies, and data interpretation. It is intended to serve as a detailed resource for researchers seeking to employ this powerful technology to elucidate protein-protein interactions, map drug-target engagement, and unravel complex biological pathways.

Introduction: A Historical Perspective

The quest to understand the intricate dance of molecules within a living cell has driven the development of increasingly sophisticated tools. While the last of the 20 common amino acids, threonine, was discovered in 1935, the desire to probe protein interactions with greater precision led to the conceptualization of non-natural amino acids with unique functionalities.[1] The seminal idea of "photo-affinity labeling" emerged in the latter half of the 20th century, with the development of small molecules containing photo-activatable groups like aryl azides, benzophenones, and diazirines that could be used to covalently label their binding partners.[2]

A significant leap forward came with the ability to incorporate these photo-reactive moieties directly into the protein backbone in the form of unnatural amino acids. This was made possible by the expansion of the genetic code, a technique that allows for the site-specific incorporation of non-canonical amino acids in response to a nonsense codon (typically the amber stop codon, UAG).[3] This innovation, pioneered in the early 2000s, transformed photo-affinity labeling from a technique reliant on synthetic probes to a powerful method for studying proteins in their native context.[2] The development of photo-reactive analogs of natural amino acids, such as photo-leucine and photo-methionine, further enhanced the utility of this approach by minimizing structural perturbations to the protein of interest.[4] Today, a diverse toolkit of photo-reactive amino acids is available, each with distinct photochemical properties, enabling researchers to tailor their experimental design to specific biological questions.

Core Principles and Mechanisms

Photo-reactive amino acids are structurally similar to their natural counterparts but contain a chemically inert functional group that can be converted into a highly reactive species upon irradiation with UV light. The most commonly used photo-reactive moieties are diazirines, benzophenones, and aryl azides.

Diazirines

Diazirine-containing amino acids, such as photo-leucine and photo-methionine, are among the most popular choices for photo-cross-linking studies. The diazirine ring is a small, three-membered ring containing two nitrogen atoms. Upon irradiation with long-wave UV light (typically 330-370 nm), the diazirine ring irreversibly eliminates a molecule of nitrogen gas to generate a highly reactive carbene intermediate. This carbene has an extremely short lifetime, on the order of nanoseconds, and can readily insert into C-H, O-H, and N-H bonds in its immediate vicinity, forming a stable covalent cross-link. The small size of the diazirine group minimizes steric hindrance and potential disruption of protein structure and function.

Benzophenones

p-Benzoyl-L-phenylalanine (pBpa) is the most prominent member of the benzophenone class of photo-reactive amino acids. The benzophenone moiety is activated by UV light in the 350-365 nm range, which excites the carbonyl group to a triplet diradical state. This reactive species can then abstract a hydrogen atom from a nearby C-H bond, forming a ketyl radical and a carbon-centered radical on the interacting molecule. Subsequent radical recombination results in the formation of a stable C-C covalent bond. A key advantage of benzophenones is that the excited triplet state can relax back to the ground state if a suitable reaction partner is not available, allowing for repeated excitation and increasing the probability of a successful cross-linking event.

Aryl Azides

Aryl azide-containing amino acids, such as p-azido-L-phenylalanine, represent one of the earliest classes of photo-reactive probes. Upon irradiation with UV light (typically <300 nm for simple phenyl azides and 300-460 nm for nitrophenyl azides), the aryl azide group releases a molecule of nitrogen to form a highly reactive nitrene intermediate. This nitrene can undergo a variety of reactions, including insertion into C-H and N-H bonds, as well as addition to double bonds, to form covalent cross-links. However, aryl nitrenes are also prone to rearrangement and other side reactions, which can complicate data analysis. The lifetime of the reactive nitrene species is on the order of microseconds.

Mechanism of Photo-Activation and Cross-Linking

G General Mechanisms of Photo-Reactive Amino Acid Activation cluster_diazirine Diazirine (e.g., Photo-Leucine) cluster_benzophenone Benzophenone (e.g., pBpa) cluster_aryl_azide Aryl Azide (e.g., p-Azido-Phe) Diazirine R-Diazirine Carbene R-Carbene + N2 Diazirine->Carbene UV Light (330-370 nm) Crosslink_D Covalent Cross-link Carbene->Crosslink_D Insertion into X-H bond (X=C, N, O) Benzophenone R-Benzophenone Triplet Triplet Diradical Benzophenone->Triplet UV Light (350-365 nm) Radical_Pair Radical Pair Triplet->Radical_Pair H-atom abstraction Crosslink_B Covalent Cross-link Radical_Pair->Crosslink_B Radical recombination ArylAzide R-Aryl Azide Nitrene R-Nitrene + N2 ArylAzide->Nitrene UV Light (<300-460 nm) Crosslink_A Covalent Cross-link Nitrene->Crosslink_A Insertion/Addition

Caption: Mechanisms of the three major classes of photo-reactive amino acids.

Quantitative Data Summary

The efficiency and specificity of a photo-cross-linking experiment are determined by the photochemical properties of the chosen amino acid. The following table summarizes key quantitative data for the major classes of photo-reactive amino acids.

Photo-Reactive GroupCommon Amino Acid AnalogActivation Wavelength (nm)Reactive IntermediateLifetime of Reactive SpeciesQuantum/Cross-linking Yield
DiazirinePhoto-Leucine, Photo-Methionine330 - 370CarbeneNanoseconds~23% (for Photo-Leucine)
Benzophenonep-Benzoyl-L-phenylalanine (pBpa)350 - 365Triplet Diradical-0.05 - 0.4
Aryl Azidep-Azido-L-phenylalanine<300 - 460Nitrene10⁻⁴ - 10⁻³ seconds (in solution)Variable

Experimental Protocols

The successful application of photo-reactive amino acids requires meticulous execution of several key experimental steps, from the synthesis of the unnatural amino acid to its incorporation into a protein and subsequent photo-cross-linking and analysis.

Synthesis of p-Benzoyl-L-phenylalanine (pBpa)

This protocol outlines a general method for the synthesis of pBpa, a widely used photo-reactive amino acid.

Materials:

  • N-Boc-L-phenylalanine

  • Aluminum chloride (AlCl₃)

  • Benzoyl chloride

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Methodology:

  • Friedel-Crafts Acylation:

    • Dissolve N-Boc-L-phenylalanine in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add AlCl₃ to the solution while stirring.

    • Add benzoyl chloride dropwise to the reaction mixture.

    • Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly pouring the mixture into a beaker of ice water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-Boc-p-benzoyl-L-phenylalanine.

  • Deprotection:

    • Dissolve the purified N-Boc-p-benzoyl-L-phenylalanine in a mixture of DCM and TFA (typically 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

    • Remove the solvent and excess TFA under reduced pressure.

    • Triturate the resulting solid with diethyl ether and collect the product by filtration to yield p-benzoyl-L-phenylalanine as a solid.

    • Confirm the identity and purity of the final product by NMR and mass spectrometry.

Site-Specific Incorporation of pBpa using Amber Codon Suppression

This protocol describes the incorporation of pBpa into a protein of interest in E. coli at a site designated by an amber stop codon (UAG).

Materials:

  • Expression plasmid for the protein of interest with a UAG codon at the desired position.

  • pEVOL plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for pBpa.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and agar plates.

  • Appropriate antibiotics for plasmid selection.

  • p-Benzoyl-L-phenylalanine (pBpa).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Methodology:

  • Plasmid Transformation:

    • Co-transform the expression plasmid for the protein of interest and the pEVOL-pBpa plasmid into a suitable E. coli expression strain.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a single colony into a small volume of LB medium with antibiotics and grow overnight at 37°C with shaking.

    • The next day, use the overnight culture to inoculate a larger volume of LB medium containing antibiotics.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Add pBpa to a final concentration of 1 mM.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Lyse the cells by sonication or other appropriate methods.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification and Verification:

    • Purify the pBpa-containing protein from the clarified lysate using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

    • Verify the successful incorporation of pBpa by mass spectrometry. The mass of the purified protein should correspond to the expected mass with the pBpa substitution.

Workflow for Site-Specific Incorporation and Photo-Cross-Linking

G Workflow for Photo-Reactive Amino Acid Incorporation and Cross-Linking cluster_molecular_biology Molecular Biology cluster_protein_expression Protein Expression cluster_crosslinking Photo-Cross-Linking cluster_analysis Analysis SiteDirectedMutagenesis Site-Directed Mutagenesis (Introduce UAG codon in Gene of Interest) CoTransformation Co-transformation of E. coli (Gene of Interest + pEVOL-pBpa) SiteDirectedMutagenesis->CoTransformation CellCulture Cell Culture in media + pBpa CoTransformation->CellCulture Induction Induction of Protein Expression (IPTG) CellCulture->Induction Purification Protein Purification Induction->Purification Incubation Incubate pBpa-protein with potential binding partners Purification->Incubation UV_Irradiation UV Irradiation (e.g., 365 nm) Incubation->UV_Irradiation SDS_PAGE SDS-PAGE Analysis (Observe higher MW band) UV_Irradiation->SDS_PAGE MassSpec Mass Spectrometry (Identify cross-linked partner and site) SDS_PAGE->MassSpec

Caption: A typical workflow from gene to analysis in a photo-cross-linking experiment.

Applications in Research and Drug Development

Photo-reactive amino acids have become indispensable tools in a wide range of biological research and drug discovery applications.

Mapping Protein-Protein Interactions

A primary application of this technology is the identification and characterization of protein-protein interactions (PPIs), particularly those that are weak or transient. By incorporating a photo-reactive amino acid into a "bait" protein, researchers can covalently trap its interacting "prey" proteins in their native cellular context. The resulting cross-linked complexes can then be isolated and the interacting partners identified by mass spectrometry. This approach has been instrumental in elucidating complex signaling pathways, such as the interactions within the Bcl-2 family of apoptosis-regulating proteins.

Signaling Pathway Example: Bcl-2 Family Interactions

G Studying Bcl-2 Family Interactions with Photo-Cross-Linking cluster_pathway Apoptotic Signaling cluster_experiment Experimental Approach Apoptotic_Stimulus Apoptotic Stimulus BH3_only BH3-only proteins (e.g., Bid, Bim) Apoptotic_Stimulus->BH3_only Bax_Bak Bax/Bak BH3_only->Bax_Bak activate MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Bcl2_anti Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) Bcl2_anti->BH3_only inhibit Bcl2_anti->Bax_Bak inhibit Incorporate_pBpa Incorporate pBpa into Bid Incubate_Mitochondria Incubate with Mitochondria Incorporate_pBpa->Incubate_Mitochondria UV_Crosslink UV Cross-link Incubate_Mitochondria->UV_Crosslink Identify_Partners Identify cross-linked partners (e.g., Bax, Bcl-xL) by MS UV_Crosslink->Identify_Partners

Caption: Using photo-cross-linking to map interactions in the Bcl-2 signaling pathway.

Drug Target Identification and Validation

In drug discovery, identifying the molecular target of a bioactive small molecule is a critical step. Photo-affinity labeling, using a derivative of the small molecule containing a photo-reactive group, allows for the covalent labeling of its binding partners in a complex proteome. The labeled proteins can then be enriched and identified, providing direct evidence of target engagement. This is particularly valuable for identifying "off-target" effects that may contribute to a drug's toxicity or for discovering novel therapeutic targets.

Structural Biology

Photo-cross-linking can provide valuable distance constraints for structural modeling of protein complexes. By incorporating a photo-reactive amino acid at a specific site and identifying the cross-linked residue on the interacting partner, researchers can gain insights into the topology and interface of the complex. This information is complementary to high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy.

Conclusion and Future Directions

The discovery and development of photo-reactive amino acids have revolutionized our ability to study dynamic biomolecular interactions. From their conceptual origins in photo-affinity labeling to their sophisticated application in mapping entire interactomes, these powerful tools continue to provide unprecedented insights into the workings of the cell. Future developments in this field are likely to focus on the creation of novel photo-reactive amino acids with improved photochemical properties, such as activation by longer wavelengths of light to minimize cellular damage, and the development of new analytical workflows to enhance the sensitivity and throughput of cross-linking experiments. As our understanding of the complexity of cellular networks grows, photo-reactive amino acids will undoubtedly remain at the forefront of biological discovery and therapeutic innovation.

References

A Technical Guide to Photo-DL-lysine for the Identification of Lysine Post-Translational Modification-Mediated Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of Photo-DL-lysine, a photo-reactive amino acid analog, for the elucidation of protein-protein interactions governed by lysine post-translational modifications (PTMs). This powerful chemoproteomic tool enables the capture of transient and weak interactions that are often missed by traditional methods, providing invaluable insights into cellular signaling pathways and offering novel avenues for drug discovery.

Introduction to Lysine Post-Translational Modifications and this compound

Lysine, an essential amino acid, is a frequent target for a wide array of post-translational modifications (PTMs), including acetylation, methylation, ubiquitination, and SUMOylation.[1][2] These modifications play a pivotal role in regulating protein function, localization, and interaction networks. The study of these PTM-mediated interactions is crucial for understanding cellular processes and disease mechanisms.

This compound is a synthetic amino acid analog that incorporates a diazirine moiety, a photo-activatable crosslinking group, into the side chain of lysine.[3][4] This allows for its metabolic incorporation into proteins in living cells. Upon exposure to UV light, the diazirine group forms a highly reactive carbene that covalently crosslinks with interacting proteins in close proximity.[3] This "freezes" the interaction, allowing for the subsequent isolation and identification of binding partners via mass spectrometry. This technique is particularly adept at capturing the interactions of "reader" and "eraser" proteins that recognize and remove lysine PTMs, respectively.

Core Principles and Experimental Workflow

The experimental workflow for utilizing this compound to identify lysine PTM-dependent protein interactions typically involves several key stages: metabolic labeling, in vivo crosslinking, cell lysis and protein enrichment, and finally, mass spectrometry-based identification and quantification. For quantitative analysis, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is often integrated into the workflow.

Experimental Workflow Diagram

experimental_workflow cluster_labeling Metabolic Labeling cluster_cell_culture Cell Culture & Treatment cluster_crosslinking In Vivo Crosslinking cluster_processing Sample Processing cluster_analysis Analysis light Light SILAC Medium (+ this compound) cells_light Control Cells light->cells_light heavy Heavy SILAC Medium (+ this compound) cells_heavy Treated Cells heavy->cells_heavy uv UV Irradiation (365 nm) cells_light->uv cells_heavy->uv lysis Cell Lysis & Mixing uv->lysis enrichment Affinity Purification of Bait Protein lysis->enrichment digest In-solution or In-gel Trypsin Digestion enrichment->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis: Protein ID & Quantification lcms->data

Caption: General experimental workflow for SILAC-based quantitative proteomics using this compound.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for photo-reactive amino acid labeling and SILAC-based quantitative proteomics. Optimization may be required for specific cell lines and target proteins.

SILAC Labeling with this compound

This protocol outlines the metabolic labeling of cells with light and heavy isotopes of essential amino acids, along with this compound.

Materials:

  • DMEM for SILAC (deficient in L-lysine and L-arginine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Lysine (Light)

  • ¹³C₆-L-Lysine (Heavy)

  • L-Arginine (Light)

  • ¹³C₆,¹⁵N₄-L-Arginine (Heavy)

  • This compound

  • Penicillin-Streptomycin

  • HEK293T cells (or other cell line of choice)

Procedure:

  • Prepare SILAC Media:

    • Light Medium: Supplement DMEM for SILAC with 10% dFBS, 1% Penicillin-Streptomycin, "light" L-Arginine (e.g., 84 mg/L), and this compound (concentration to be optimized, typically in the low mM range). Do not add "light" L-Lysine.

    • Heavy Medium: Supplement DMEM for SILAC with 10% dFBS, 1% Penicillin-Streptomycin, "heavy" ¹³C₆,¹⁵N₄-L-Arginine (e.g., 88 mg/L), and this compound. Do not add "heavy" ¹³C₆-L-Lysine.

  • Cell Culture:

    • Culture cells in the respective "light" and "heavy" SILAC media for at least 6-8 cell divisions to ensure complete incorporation of the labeled amino acids.

    • Monitor incorporation efficiency by mass spectrometry if desired.

  • Experimental Treatment:

    • Once fully labeled, treat the "heavy" labeled cells with the stimulus of interest (e.g., a drug that modulates a specific lysine PTM). The "light" labeled cells will serve as the control.

In Vivo Photo-Crosslinking

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • UV lamp (365 nm)

Procedure:

  • Wash the cultured cells twice with ice-cold PBS.

  • Aspirate the final PBS wash and add a minimal amount of fresh, ice-cold PBS to keep the cells moist.

  • Place the cell culture plates on ice and irradiate with a 365 nm UV lamp for a predetermined optimal time (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically to maximize crosslinking efficiency while minimizing cell damage.

Cell Lysis and Protein Enrichment

Materials:

  • RIPA buffer or other suitable lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • Antibody specific to the bait protein (e.g., anti-histone H3)

  • Protein A/G magnetic beads

Procedure:

  • Lyse the "light" and "heavy" labeled cells separately in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Perform immunoprecipitation using an antibody against the bait protein to enrich for the protein of interest and its crosslinked interactors.

  • Wash the beads extensively to remove non-specific binders.

  • Elute the protein complexes from the beads.

Sample Preparation for Mass Spectrometry

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Reduce the eluted proteins with DTT and alkylate with IAA.

  • Perform in-solution or in-gel digestion with trypsin overnight at 37°C.

  • Acidify the digested peptides with formic acid.

  • Desalt the peptides using C18 StageTips or equivalent.

LC-MS/MS Analysis and Data Interpretation

Procedure:

  • Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Use a data-dependent acquisition (DDA) method.

  • Process the raw data using a software package such as MaxQuant.

  • Search the data against a relevant protein database (e.g., UniProt Human).

  • Identify and quantify proteins based on their SILAC ratios (Heavy/Light). Proteins with significantly altered SILAC ratios are considered potential interaction partners that are dependent on the experimental treatment.

Data Presentation

The primary output of a quantitative proteomics experiment using this compound and SILAC is a list of identified proteins and their corresponding SILAC ratios. This data allows for the identification of proteins that are enriched in the treated sample compared to the control. The following table presents a hypothetical dataset to illustrate how results can be structured.

Protein AccessionGene NameProtein NameSILAC Ratio (H/L)-log10(p-value)Description
P0C0S8HIST1H3AHistone H3.11.05-Bait Protein
Q9Y232KDM5BLysine-specific demethylase 5B3.212.5Histone demethylase, known interactor
Q9H0K1ING2Inhibitor of growth protein 22.892.1Component of histone deacetylase complex
P62873YWHAZ14-3-3 protein zeta/delta1.120.3Non-specific binder
P08670VIMVimentin0.980.1Cytoskeletal protein, likely contaminant

This is a hypothetical table for illustrative purposes. Actual data will vary depending on the experiment.

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate the mechanism of this compound action and its application in identifying PTM "readers".

photo_dl_lysine_mechanism Photo_Lys This compound (Diazirine) UV UV Light (365 nm) Photo_Lys->UV Activation Carbene Reactive Carbene Intermediate UV->Carbene Interacting_Protein Interacting Protein Carbene->Interacting_Protein Reaction Crosslink Covalent Crosslink Interacting_Protein->Crosslink

Caption: Mechanism of photo-activation and crosslinking of this compound.

Caption: Logic diagram for identifying a PTM "reader" protein using this compound.

Applications in Drug Development

The identification of proteins that interact with specific lysine PTMs has significant implications for drug development.

  • Target Identification and Validation: By elucidating the proteins that "read," "write," and "erase" lysine PTMs, new drug targets can be identified and validated. For example, inhibiting the interaction between a histone PTM and its reader protein could be a therapeutic strategy in cancer.

  • Mechanism of Action Studies: this compound can be used to understand how small molecules modulate PTM-mediated protein interactions, providing insights into their mechanism of action.

  • Development of Novel Therapeutics: The detailed understanding of these interaction interfaces can guide the rational design of small molecules or biologics that disrupt or stabilize specific protein-protein interactions.

Conclusion

This compound is a powerful tool for the study of lysine post-translational modification-mediated protein interactions. When combined with quantitative proteomics techniques like SILAC, it provides a robust platform for identifying and quantifying these often-transient interactions in a cellular context. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to enable researchers, scientists, and drug development professionals to effectively utilize this innovative technology to advance our understanding of cellular signaling and to accelerate the discovery of new therapeutic interventions.

References

Applications of Photo-DL-lysine in Histone Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of histone biology, understanding the dynamic interactions between histones and other proteins is paramount to unraveling the mechanisms of epigenetic regulation. Transient and low-affinity interactions, which are often crucial for cellular processes, pose a significant challenge to conventional biochemical methods. Photo-DL-lysine, a photo-reactive amino acid analog of lysine, has emerged as a powerful tool to capture these fleeting interactions in their native cellular context. This technical guide provides a comprehensive overview of the applications of this compound in histone biology, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

This compound is designed with a diazirine moiety, a photo-activatable cross-linking group, incorporated into the side chain of lysine.[1] This allows for its metabolic incorporation into proteins, including histones, in living cells.[2][3] Upon exposure to UV light, the diazirine group forms a highly reactive carbene intermediate that covalently crosslinks with interacting proteins in close proximity.[4][5] This "zero-distance" crosslinking capability enables the stabilization of transient interactions for subsequent identification and characterization by mass spectrometry.

Core Applications in Histone Biology

The primary application of this compound in histone biology is the identification of proteins that interact with histones and their post-translational modifications (PTMs). These interacting proteins, often referred to as "readers," "writers," and "erasers" of the histone code, play critical roles in gene regulation, DNA repair, and other chromatin-based processes.

Identifying Readers of Histone PTMs

Histone PTMs, such as methylation and acetylation, create docking sites for specific reader proteins that recognize and bind to these modified residues, translating the histone code into downstream biological outcomes. This compound, when incorporated into histones, can be post-translationally modified by cellular enzymes, allowing for the capture of PTM-specific interacting proteins.

A powerful strategy for identifying these readers is the Cross-Linking Assisted and SILAC-based Protein Identification (CLASPI) method. This approach combines in vivo photo-crosslinking with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantitative mass spectrometry analysis. In a typical CLASPI experiment, two cell populations are cultured in media containing either "light" (normal isotopes) or "heavy" (stable isotopes) amino acids. One population is treated with a photo-reactive probe (e.g., a histone peptide mimic containing this compound and a specific PTM), while the other is treated with a control probe. After photo-crosslinking and cell lysis, the lysates are mixed, and the crosslinked complexes are enriched and analyzed by mass spectrometry. The ratio of heavy to light peptides for each identified protein reveals its binding specificity to the PTM of interest.

Uncovering Erasers of Histone Modifications

Histone modifications are dynamically regulated by "eraser" enzymes, such as histone deacetylases (HDACs) and demethylases, which remove these marks. Identifying the full spectrum of substrates for these enzymes is crucial for understanding their biological roles and for developing targeted therapies. This compound-based crosslinking can be employed to trap the transient interactions between eraser enzymes and their histone substrates. For example, a photo-reactive histone peptide mimic can be used as a bait to capture interacting deacetylases from cell lysates, which are then identified by mass spectrometry.

Quantitative Data Presentation

The integration of SILAC with this compound crosslinking allows for the quantitative analysis of protein-histone interactions. The following table presents a hypothetical dataset, based on published methodologies, illustrating how SILAC ratios are used to identify specific readers of a histone modification.

ProteinGene NameFunctionSILAC Ratio (H/L)Specificity
Reader Protein ARDR1Chromatin remodeling8.5High
Reader Protein BRDR2Transcriptional activation6.2High
Non-specific Binder 1NSB1Cytoskeletal protein1.1Low
Non-specific Binder 2NSB2Metabolic enzyme0.9Low
Background Protein 1BGP1Ribosomal protein1.0None

Table 1: Hypothetical quantitative proteomics data from a CLASPI experiment to identify readers of a specific histone PTM. A high Heavy/Light (H/L) SILAC ratio indicates specific binding to the modified histone peptide probe.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are based on established procedures and should be optimized for specific cell types and experimental goals.

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
  • Cell Culture: Culture mammalian cells (e.g., HEK293T or HeLa) in standard DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

  • Lysine Depletion: When cells reach 70-80% confluency, wash them twice with phosphate-buffered saline (PBS). Replace the standard medium with lysine-free DMEM supplemented with 10% dialyzed FBS. Incubate for 1-2 hours to deplete endogenous lysine pools.

  • Metabolic Labeling: Supplement the lysine-free medium with this compound to a final concentration of 0.4 mM. For SILAC experiments, use "light" and "heavy" versions of this compound in parallel cultures.

  • Incubation: Incubate the cells for 18-24 hours to allow for the incorporation of this compound into newly synthesized proteins, including histones.

Protocol 2: In Vivo Photo-Crosslinking
  • Cell Harvest: After metabolic labeling, wash the cells twice with ice-cold PBS.

  • UV Irradiation: Place the culture dish on ice and irradiate the cells with UV light at 365 nm. A typical setup involves using a UV lamp with an intensity of 2-5 J/cm². The duration of irradiation should be optimized but is generally in the range of 15-30 minutes.

  • Cell Lysis: Immediately after crosslinking, scrape the cells in ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Sonication: Sonicate the cell lysate to shear genomic DNA and ensure complete lysis.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the crosslinked protein complexes.

Protocol 3: Enrichment of Crosslinked Histone-Protein Complexes
  • Affinity Purification (for bait-prey studies): If a tagged histone or histone peptide was used as bait, the crosslinked complexes can be enriched using affinity purification (e.g., streptavidin beads for biotin-tagged baits).

  • Histone Extraction (for endogenous studies): To enrich for endogenous histone complexes, perform an acid extraction of histones from the cell lysate.

  • Denaturation and Solubilization: Resuspend the enriched complexes or histone extracts in a buffer containing a strong denaturant (e.g., 8 M urea) to ensure complete solubilization.

Protocol 4: Mass Spectrometry Analysis of Crosslinked Peptides
  • In-solution or In-gel Digestion:

    • In-solution: Reduce the protein disulfide bonds with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide. Digest the proteins with a protease such as trypsin overnight at 37°C.

    • In-gel: Separate the crosslinked protein complexes by SDS-PAGE. Excise the gel bands of interest, and perform in-gel reduction, alkylation, and digestion with trypsin.

  • Peptide Enrichment: Crosslinked peptides are often low in abundance. Enrichment strategies, such as size exclusion chromatography or affinity purification (if the crosslinker contains a tag), can be employed to increase their detection by mass spectrometry.

  • LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Optimized fragmentation methods, such as Higher-energy C-trap Dissociation (HCD), are often preferred for the analysis of crosslinked peptides.

  • Data Analysis: Use specialized software (e.g., MaxQuant, pLink, or xQuest) to identify the crosslinked peptides and the interacting proteins. For SILAC experiments, the software will also calculate the heavy-to-light ratios for quantitative analysis.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts described in this guide.

CLASPI Workflow for Identifying Histone PTM Readers.

Identifying Histone Interactors with this compound.

Experimental_Workflow start Start: Mammalian Cells metabolic_labeling Metabolic Labeling with this compound start->metabolic_labeling uv_crosslinking In Vivo UV Crosslinking (365 nm) metabolic_labeling->uv_crosslinking cell_lysis Cell Lysis & Lysate Clarification uv_crosslinking->cell_lysis enrichment Enrichment of Crosslinked Complexes cell_lysis->enrichment digestion Proteolytic Digestion (e.g., Trypsin) enrichment->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis: Identification of Interacting Proteins lc_ms->data_analysis end End: List of Histone Interactors data_analysis->end

General Experimental Workflow for this compound.

Conclusion

This compound has proven to be an invaluable tool for the study of histone biology, enabling the capture and identification of transient and low-affinity protein-histone interactions in their native cellular environment. The combination of in vivo photo-crosslinking with quantitative proteomics techniques like SILAC provides a powerful platform for dissecting the complex interplay between histones, their modifications, and the proteins that regulate and interpret the histone code. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this compound in their investigations, ultimately leading to a deeper understanding of chromatin biology and its implications for human health and disease. As the field of chemical biology continues to evolve, we can anticipate the development of even more sophisticated photo-crosslinking reagents and methodologies that will further illuminate the dynamic world of histone interactions.

References

The Role of Photo-DL-lysine in Capturing Protein-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of protein-protein interactions (PPIs) governs nearly all cellular processes, making their comprehensive identification and characterization a cornerstone of modern biological research and drug discovery. However, many of these interactions are transient and of low affinity, posing a significant challenge to traditional biochemical methods. Photo-DL-lysine, a photo-reactive amino acid analogue, has emerged as a powerful tool to overcome these limitations. By incorporating a diazirine moiety, a compact and highly reactive photo-activatable cross-linking group, into the side chain of lysine, this compound enables the covalent capture of interacting proteins in situ upon UV irradiation.[1][2] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data analysis workflows for utilizing this compound to elucidate protein interaction networks.

Core Principles of this compound-based Cross-linking

This compound is designed to be metabolically incorporated into proteins by the cell's own translational machinery, substituting for natural lysine.[1][3] This allows for the proteome-wide introduction of the photo-activatable cross-linker. The diazirine group remains inert until it is activated by UV light (typically at 365 nm).[4] Upon photoactivation, the diazirine ring extrudes nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively form a covalent bond with any nearby amino acid residue of an interacting protein, effectively "trapping" the transient interaction.

The key advantages of using this compound include:

  • Capture of Transient Interactions: The rapid kinetics of the carbene reaction allow for the capture of fleeting PPIs that are often missed by conventional methods like co-immunoprecipitation.

  • In Situ Cross-linking: The ability to trigger the cross-linking with light provides precise temporal control, allowing researchers to capture interactions within the native cellular environment.

  • Short Cross-linking Radius: The small size of the diazirine group ensures that only proteins in very close proximity are cross-linked, providing high-resolution information about direct binding partners.

Experimental Workflow

The successful application of this compound for PPI analysis involves a multi-step workflow, from cellular labeling to mass spectrometry-based identification of cross-linked proteins.

Caption: A generalized experimental workflow for this compound-based protein-protein interaction studies.

Detailed Methodologies

1. Metabolic Labeling with this compound:

  • Cell Culture: Cells (e.g., HEK293T, HeLa) are cultured in lysine-free DMEM supplemented with dialyzed fetal bovine serum.

  • Labeling: this compound is added to the medium at a final concentration typically ranging from 0.1 to 1 mM. The optimal concentration should be determined empirically to ensure sufficient incorporation without inducing cellular toxicity.

  • Incubation: Cells are incubated for 24-48 hours to allow for the incorporation of this compound into newly synthesized proteins.

2. In Vivo UV Cross-linking:

  • Preparation: Cells are washed with ice-cold PBS to remove excess this compound.

  • Irradiation: The cell culture plates are placed on ice and irradiated with a UV lamp at 365 nm. The duration and intensity of UV exposure are critical parameters that need to be optimized. A typical starting point is 5-15 minutes of irradiation.

  • Quenching: The cross-linking reaction is quenched by the addition of a reducing agent, such as DTT, to the lysis buffer.

3. Protein Extraction and Enrichment:

  • Lysis: Cells are harvested and lysed in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.

  • Affinity Purification (Optional): If a specific "bait" protein is being studied, affinity purification (e.g., using an antibody against the bait protein) can be performed to enrich for the protein and its cross-linked partners.

4. Proteomic Analysis:

  • SDS-PAGE: The protein lysate is resolved by SDS-PAGE. Cross-linked protein complexes will appear as higher molecular weight bands.

  • In-gel Digestion: The entire gel lane or specific high-molecular-weight bands are excised and subjected to in-gel digestion with a protease, most commonly trypsin.

  • LC-MS/MS: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked peptides.

Data Presentation and Analysis

A key output of a this compound experiment is the identification of cross-linked peptides by mass spectrometry. This data can be used to identify the interacting proteins and map the interaction interface.

Table 1: Representative Quantitative Data from a this compound Experiment

ParameterValueReference
This compound Concentration0.4 mM
UV Irradiation Time10 min
Cross-linking Efficiency~5-15%
Identified Cross-linked PeptidesVaries
False Discovery Rate (FDR)< 1%

Note: The values presented are typical and may vary depending on the specific experimental conditions and biological system.

Application: Elucidating Histone PTM-Mediated Interactions

A significant application of this compound is in the study of protein interactions mediated by post-translational modifications (PTMs) of lysine, particularly in the context of histone biology. Histone PTMs serve as docking sites for "reader" proteins that regulate chromatin structure and gene expression. This compound can be used to identify these readers, including those that bind with low affinity or transiently.

Histone_PTM_Readers cluster_0 Histone Tail cluster_1 Reader Protein Complex cluster_2 Downstream Effects Histone Histone H3 Lysine Lysine Residue (with this compound incorporated) Histone->Lysine PTM Post-Translational Modification (e.g., Methylation) Lysine->PTM Reader Reader Protein (e.g., Chromodomain-containing protein) Lysine->Reader UV Cross-link PTM->Reader Binding Effector Effector Protein Reader->Effector Effect Chromatin Remodeling & Gene Transcription Regulation Effector->Effect

References

An In-Depth Technical Guide on the Core Properties and Structure of Photo-DL-lysine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties, structure, and experimental applications of Photo-DL-lysine, a photo-reactive amino acid analog crucial for elucidating protein-protein interactions.

Core Properties and Structure

This compound is a synthetic amino acid that incorporates a diazirine ring in its side chain, rendering it photo-reactive.[1][2] This feature allows for the formation of covalent bonds with interacting molecules upon activation with ultraviolet (UV) light, making it an invaluable tool for capturing transient and stable protein-protein interactions.[2][3]

Physicochemical Properties
PropertyValue
Molecular Formula C₆H₁₂N₄O
Molecular Weight 172.19 g/mol
Appearance White to off-white powder (similar to DL-lysine)
Solubility Soluble in water
Melting Point Data not available (DL-lysine: 170 °C, decomposes)
Molecular Structure

The structure of this compound is characterized by a standard lysine backbone with a diazirine-containing moiety on the side chain. This photo-activatable group is the key to its function in photo-crosslinking studies.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. The following provides reference spectra for the parent molecule, L-lysine, to offer a comparative baseline.

NMR Spectroscopy

The ¹H NMR spectrum of L-lysine in D₂O shows characteristic peaks corresponding to the protons in its structure. The spectrum for this compound would be expected to show additional signals corresponding to the protons near the diazirine ring.

FTIR Spectroscopy

The FTIR spectrum of L-lysine displays characteristic absorption bands for its functional groups. For instance, a broad peak is typically observed in the 2500-3200 cm⁻¹ range, corresponding to the stretching vibrations of the CH₂ and NH groups. The spectrum of this compound would likely exhibit additional peaks related to the diazirine ring.

UV-Vis Spectroscopy

The UV-Vis spectrum of L-lysine shows a strong absorption band in the far-UV region (around 205-250 nm). The diazirine group in this compound is activated by long-wave UV light, typically in the range of 330-370 nm.

Experimental Protocols

This compound is primarily utilized in photo-crosslinking experiments to identify protein-protein interactions within a cellular context. This involves metabolic labeling of cells, UV-induced crosslinking, and subsequent analysis by mass spectrometry.

Metabolic Labeling of Cells with this compound

This protocol outlines the steps for incorporating this compound into the proteome of cultured mammalian cells.

  • Cell Culture Preparation : Culture cells in lysine-free DMEM supplemented with 10% dialyzed fetal bovine serum.

  • Amino Acid Starvation : Before labeling, incubate the cells in the lysine-free medium for 1-2 hours to deplete endogenous lysine pools.

  • Labeling : Replace the starvation medium with fresh lysine-free DMEM containing this compound. The optimal concentration and incubation time should be empirically determined but a starting point is 4 mM for 12-24 hours.

  • Cell Harvesting : After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess this compound.

In Vivo Photo-Crosslinking

This procedure describes the UV irradiation step to induce covalent bond formation between this compound-containing proteins and their interaction partners.

  • Cell Suspension : Resuspend the harvested cells in ice-cold PBS.

  • UV Irradiation : Place the cell suspension in a shallow, uncovered dish on ice. Irradiate the cells with long-wave UV light (365 nm) for 15-30 minutes. The optimal irradiation time and distance from the UV source should be optimized for each experimental setup.

  • Cell Lysis : Following irradiation, lyse the cells using a suitable lysis buffer containing protease inhibitors.

Mass Spectrometry Analysis of Crosslinked Proteins

This protocol details the preparation and analysis of crosslinked protein samples by mass spectrometry.

  • Protein Extraction and Digestion : Extract total protein from the cell lysate. The proteins are then typically denatured, reduced, alkylated, and digested into peptides using an enzyme such as trypsin.

  • Enrichment of Crosslinked Peptides (Optional) : Crosslinked peptides can be enriched using techniques like size-exclusion chromatography to separate them from linear peptides.

  • LC-MS/MS Analysis : Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fragmentation data will be used to identify the crosslinked peptides and, consequently, the interacting proteins.

  • Data Analysis : Utilize specialized software to analyze the mass spectrometry data and identify the crosslinked peptide pairs. This allows for the mapping of protein-protein interaction sites.

Visualizations

Experimental Workflow for this compound Based Photo-Crosslinking

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Crosslinking cluster_analysis Analysis A Culture cells in lysine-free medium B Starve cells to deplete endogenous lysine A->B C Incubate with this compound B->C D Wash and resuspend cells in PBS C->D Labeled Cells E UV Irradiation (365 nm) D->E F Cell Lysis E->F G Protein Digestion F->G Crosslinked Lysate H Enrichment of Crosslinked Peptides G->H I LC-MS/MS Analysis H->I J Data Analysis & Interaction Mapping I->J

Caption: Workflow for identifying protein-protein interactions using this compound.

Logical Relationship of Photo-Crosslinking

logical_relationship cluster_components Components cluster_process Process Bait Bait Protein (with this compound) Interaction Transient or Stable Interaction Bait->Interaction Prey Prey Protein (Interactor) Prey->Interaction UV UV Light (365 nm) Interaction->UV Crosslink Covalent Crosslink Formation UV->Crosslink Crosslink->Bait Crosslink->Prey

Caption: Capturing protein interactions with this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Photo-Crosslinking Using Photo-DL-Lysine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate cellular landscape, proteins rarely act in isolation. Their functions are orchestrated through a complex network of interactions with other proteins and biomolecules. Capturing these transient and often weak interactions as they occur within a living organism (in vivo) is a significant challenge in biological research. In vivo chemical crosslinking has emerged as a powerful technique to stabilize these interactions, allowing for their identification and characterization.[1][2][3] This method provides a "snapshot" of protein-protein interactions in their native cellular environment, minimizing the risk of false positives or the loss of complexes that can occur during cell lysis.[4]

Photo-activatable amino acids are a class of chemical crosslinkers that have gained prominence for their ability to be incorporated directly into proteins through the cell's own translational machinery.[5] These unnatural amino acids are structurally similar to their natural counterparts and are introduced into cellular proteins by supplementing the cell culture media. Once incorporated, these amino acids remain inert until activated by a specific wavelength of UV light. Upon photoactivation, they generate highly reactive species that form covalent bonds with nearby molecules, effectively "trapping" interacting partners.

This application note provides a detailed protocol for in vivo photo-crosslinking using photo-DL-lysine, a photo-reactive analog of the amino acid lysine. Photo-lysine and similar derivatives, often containing a diazirine group, are particularly useful for capturing proteins that bind to lysine residues, which are common sites of post-translational modifications. The diazirine moiety, upon exposure to UV light (typically 330-370 nm), forms a reactive carbene intermediate that can insert into a wide range of chemical bonds in proximal proteins. This approach offers high temporal and spatial resolution for capturing protein interactions.

Principle of this compound Crosslinking

The workflow for in vivo photo-crosslinking with this compound involves several key steps. First, the photo-activatable amino acid is introduced to the cells. For robust incorporation, it is often advantageous to use specialized cell culture media that lacks the natural amino acid (in this case, lysine) to maximize the uptake and incorporation of the photo-analog. The cells are then cultured for a period to allow for protein synthesis and the incorporation of this compound into the proteome. Following this incubation, the cells are exposed to a specific wavelength of UV light to activate the crosslinking reaction. The now covalently crosslinked protein complexes can be isolated and analyzed using a variety of downstream techniques, including SDS-PAGE, Western blotting, and mass spectrometry, to identify the interacting partners.

Experimental Protocols

Materials
  • This compound (or a suitable photo-activatable lysine analog)

  • Cell line of interest

  • Lysine-free cell culture medium (e.g., DMEM or RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • UV lamp with appropriate wavelength and intensity control (e.g., 365 nm)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantitation assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and reagents

  • Antibodies against target proteins

  • Mass spectrometer for protein identification (optional)

Protocol for In Vivo Photo-Crosslinking
  • Cell Culture and Incorporation of this compound:

    • Culture cells to approximately 70-80% confluency in standard complete medium.

    • Wash the cells twice with sterile PBS to remove the existing medium.

    • Replace the standard medium with lysine-free medium supplemented with dFBS and the desired concentration of this compound. The optimal concentration of this compound should be determined empirically but can range from 0.1 to 1 mM.

    • Incubate the cells for a period that allows for sufficient protein turnover and incorporation of the photo-amino acid. This time can vary between 12 to 48 hours depending on the cell line and the half-life of the target proteins.

  • UV Crosslinking:

    • After the incubation period, wash the cells twice with ice-cold PBS to remove unincorporated this compound.

    • Aspirate the PBS and add a minimal volume of ice-cold PBS to keep the cells moist.

    • Place the cell culture dish on ice and irradiate with UV light (e.g., 365 nm) for a predetermined amount of time. The optimal irradiation time and intensity need to be empirically determined to maximize crosslinking efficiency while minimizing cellular damage. This can range from 5 to 30 minutes.

  • Cell Lysis and Protein Extraction:

    • Following UV irradiation, immediately lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.

    • Scrape the cells from the dish and transfer the lysate to a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the crosslinked protein complexes.

  • Downstream Analysis:

    • Determine the protein concentration of the lysate using a standard protein assay.

    • Analyze the crosslinked products by SDS-PAGE followed by Western blotting with antibodies specific to the protein of interest. Crosslinked complexes will appear as higher molecular weight bands.

    • For identification of unknown interacting partners, the crosslinked complexes can be purified (e.g., by immunoprecipitation) and analyzed by mass spectrometry.

Data Presentation

Quantitative data from optimization experiments should be summarized for easy comparison.

ParameterCondition 1Condition 2Condition 3Result (e.g., % Crosslinking Efficiency)
This compound Conc. 0.1 mM0.5 mM1.0 mM
Incubation Time 12 hours24 hours48 hours
UV Irradiation Time 5 min15 min30 min

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Incorporation cluster_crosslinking Crosslinking cluster_analysis Analysis A Seed Cells B Wash with PBS A->B C Add Lysine-Free Medium + this compound B->C D Incubate (12-48h) C->D E Wash with PBS D->E F UV Irradiation (365nm) E->F G Cell Lysis F->G H Protein Extraction G->H I SDS-PAGE & Western Blot H->I J Mass Spectrometry I->J

Caption: Experimental workflow for in vivo this compound crosslinking.

Caption: Mechanism of this compound crosslinking.

References

Application Notes and Protocols: A Step-by-Step Guide for Using Poly-DL-Lysine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly-DL-lysine is a synthetic, positively charged polymer of the amino acid lysine. In cell culture, it is widely used as a coating agent for various surfaces, including plastic and glass, to enhance cell attachment and adhesion. The polymer's positive charges interact with the negatively charged surface of cell membranes, promoting electrostatic adhesion. This is particularly beneficial for the culture of fastidious cell types, such as primary neurons, and for applications requiring strong cell attachment, such as in serum-free media. This document provides a detailed guide on the preparation and application of Poly-DL-lysine for cell culture.

While Poly-DL-lysine is a standard reagent for enhancing cell adhesion, it is important to distinguish it from "Photo-DL-lysine." Photo-reactive lysine analogs are specialized reagents used in advanced biochemical techniques, such as photo-crosslinking, to study protein-protein interactions. These compounds are typically not used for routine cell culture surface coating. This guide will focus on the application of Poly-DL-lysine for cell adhesion.

Data Presentation

Table 1: Recommended Poly-DL-Lysine Coating Conditions for Various Cultureware
Cultureware FormatRecommended Working Concentration (µg/mL)Volume of Working SolutionIncubation Time (minutes)
96-well plate50 - 10050 - 100 µL/well60
24-well plate50 - 100200 - 300 µL/well60
6-well plate50 - 1001 mL/well60
35 mm dish50 - 1001.5 - 2 mL60
60 mm dish50 - 1003 - 4 mL60
100 mm dish50 - 1008 - 10 mL60
T-25 flask50 - 1002 - 3 mL60
T-75 flask50 - 1005 - 7 mL60
Glass coverslips50 - 100Sufficient to cover the surface60

Note: The optimal concentration and incubation time may vary depending on the cell type and specific application. It is recommended to optimize these parameters for your experimental system.

Experimental Protocols

Protocol 1: Preparation of Poly-DL-Lysine Stock Solution
  • Materials:

    • Poly-DL-lysine hydrobromide (powder)

    • Sterile, tissue culture grade water

    • Sterile conical tubes (15 mL or 50 mL)

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of Poly-DL-lysine powder. To prepare a 1 mg/mL stock solution, weigh 10 mg of Poly-DL-lysine.

    • Add the powder to a sterile conical tube.

    • Add the appropriate volume of sterile, tissue culture grade water to achieve the desired concentration (e.g., 10 mL for a 1 mg/mL solution).

    • Gently swirl the tube to dissolve the powder completely. Avoid vigorous vortexing to prevent shearing of the polymer.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

    • Aliquot the stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to a few weeks).

Protocol 2: Coating Cell Culture Surfaces with Poly-DL-Lysine
  • Materials:

    • Poly-DL-lysine stock solution (1 mg/mL)

    • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without calcium and magnesium

    • Sterile cultureware (plates, flasks, or coverslips)

    • Sterile, tissue culture grade water

  • Procedure:

    • Preparation of Working Solution:

      • In a sterile environment, dilute the Poly-DL-lysine stock solution to the desired working concentration (e.g., 50 µg/mL) using sterile DPBS. For example, to prepare 10 mL of a 50 µg/mL working solution from a 1 mg/mL stock, add 500 µL of the stock solution to 9.5 mL of sterile DPBS.

    • Coating the Culture Surface:

      • Add a sufficient volume of the Poly-DL-lysine working solution to the culture vessel to completely cover the growth surface (refer to Table 1 for recommended volumes).

      • Gently rock the vessel to ensure even distribution of the solution.

      • Incubate the cultureware at room temperature for 1 hour. For some applications, incubation can be extended to overnight at 4°C.

    • Washing the Coated Surface:

      • After incubation, aspirate the Poly-DL-lysine solution from the cultureware.

      • Wash the surface thoroughly with sterile, tissue culture grade water to remove any unbound polymer. It is crucial to rinse well, as residual Poly-DL-lysine can be toxic to some cells. Perform at least two to three washes. For a 96-well plate, use at least 200 µL of water per well for each wash.

      • Aspirate the final wash solution completely.

    • Drying and Storage:

      • Allow the coated cultureware to dry completely in a laminar flow hood for at least 2 hours.

      • The coated vessels can be used immediately or stored at 4°C for up to two weeks. If storing, seal the plates or flasks with paraffin film to maintain sterility.

    • Cell Seeding:

      • Once the coated surface is dry, you can proceed with seeding your cells according to your standard protocol.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Poly-DL-Lysine Coating A Prepare 1 mg/mL Poly-DL-Lysine Stock Solution B Dilute Stock to 50-100 µg/mL Working Solution with Sterile DPBS A->B Dilution C Add Working Solution to Cultureware to Cover Surface B->C Coating D Incubate at Room Temperature for 1 hour C->D Incubation E Aspirate Solution and Wash 2-3 times with Sterile Water D->E Washing F Air Dry in Laminar Flow Hood for at least 2 hours E->F Drying G Seed Cells onto Coated Surface F->G Cell Seeding

Caption: A flowchart illustrating the key steps for coating cell culture surfaces with Poly-DL-Lysine.

Signaling_Pathway Mechanism of Poly-DL-Lysine Mediated Cell Adhesion cluster_0 Cell Culture Surface cluster_1 Cell Membrane Surface Glass or Plastic Surface PDL Positively Charged Poly-DL-Lysine Membrane Negatively Charged Cell Membrane Components (e.g., Glycoproteins, Proteoglycans) PDL->Membrane Electrostatic Interaction Adhesion Enhanced Cell Adhesion and Spreading Membrane->Adhesion

Caption: Diagram illustrating the electrostatic interaction between Poly-DL-Lysine and the cell membrane.

Application Notes and Protocols for Mass Spectrometry Sample Preparation in Photo-DL-lysine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of samples for mass spectrometry (MS) analysis in experiments utilizing photo-activatable DL-lysine analogs, such as those incorporating a diazirine moiety. These methods are critical for identifying protein-protein interactions, mapping interaction interfaces, and capturing transient interactions within a native cellular context.

Introduction

Photo-activatable amino acids, particularly those with diazirine functional groups, are powerful tools in chemical biology and proteomics.[1][2] When incorporated into proteins and activated by UV light, the diazirine group forms a highly reactive carbene that can covalently crosslink to interacting molecules in close proximity.[1][2] Subsequent analysis by mass spectrometry allows for the identification of these crosslinked species, providing valuable insights into protein interaction networks and structures.

The success of these experiments hinges on meticulous sample preparation. This involves a multi-step process including the initial crosslinking reaction, protein denaturation, enzymatic digestion, and crucially, the enrichment of low-abundance crosslinked peptides prior to LC-MS/MS analysis.[3]

Experimental Workflows and Signaling Pathways

The overall experimental workflow for a typical photo-DL-lysine crosslinking experiment is depicted below. This process begins with the labeling of proteins with the photo-activatable crosslinker, followed by UV activation to induce crosslinking, and culminates in sample preparation for mass spectrometric analysis.

experimental_workflow cluster_labeling Protein Labeling cluster_activation Crosslinking cluster_preparation Sample Preparation for MS cluster_analysis Analysis p1 Incubate Protein with NHS-Diazirine Crosslinker p2 UV Activation (e.g., 365 nm) Induces Carbene Formation p1->p2 p3 Covalent Crosslinking of Proximal Residues p2->p3 p4 Denaturation, Reduction, and Alkylation p3->p4 p5 Enzymatic Digestion (e.g., Trypsin) p4->p5 p6 Enrichment of Crosslinked Peptides (SEC/SCX) p5->p6 p7 LC-MS/MS Analysis p6->p7 p8 Data Analysis (Identification of Crosslinked Peptides) p7->p8

Caption: General experimental workflow for photo-crosslinking mass spectrometry.

The chemical basis of this technique involves a two-stage reaction when using a heterobifunctional crosslinker such as Sulfo-SDA. The first stage is the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on the protein, followed by the UV-induced activation of the diazirine group.

signaling_pathway s1_start Protein (with Lysine) + NHS-Diazirine Crosslinker s1_end Protein-Diazirine Conjugate s1_start->s1_end s2_start Protein-Diazirine Conjugate s2_intermediate Reactive Carbene Intermediate s2_start->s2_intermediate UV Light (365 nm) s2_end Crosslinked Protein Complex s2_intermediate->s2_end Reaction with nearby amino acid residue

Caption: Two-stage reaction of a heterobifunctional NHS-diazirine crosslinker.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published protocols for photo-crosslinking experiments. These values can serve as a starting point for experimental design and optimization.

Table 1: Crosslinking Reaction Conditions

ParameterValueSource
Crosslinker Sulfo-SDA (Sulfosuccinimidyl 6-(4,4'-azipentanamido)hexanoate)
DizSEC, DizSPC
SDASO
Protein:Crosslinker Ratio (w/w) 1:0.5
0.152:1 to 1.62:1 (for purified HSA)
0.5:1 to 4:1 (for human blood serum)
Crosslinker Concentration 1.5 mM
10 mM (for DizSEC or DizSPC)
20 mM (for SDASO)
Protein Concentration 1 µg/µL
1.0 mg/mL
Reaction Buffer 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8
NHS Ester Reaction Time 50 minutes at room temperature in the dark
2 hours at room temperature
UV Irradiation Wavelength 365 nm
UV Irradiation Time 30 minutes
10 to 60 minutes
UV Irradiation Intensity 200,000 µJ/cm²

Table 2: Protein Digestion and Mass Spectrometry Parameters

ParameterValueSource
Denaturant 8 M Urea
Reducing Agent 10 mM Dithiothreitol (DTT)
Alkylation Agent Iodoacetamide (IAA)
Enzyme Trypsin
Trypsin/Lys-C
Chymotrypsin
Enzyme:Protein Ratio (w/w) Standard protocols
Missed Cleavages (Search Parameter) Up to 3
MS Tolerance (Search Parameter) 6 ppm
MS/MS Tolerance (Search Parameter) 10 ppm
Fixed Modification Carbamidomethylation of Cysteine
Variable Modifications Oxidation of Methionine, SDA modifications

Detailed Experimental Protocols

Protocol 1: In-Solution Crosslinking and Digestion

This protocol is adapted from studies on purified proteins and protein complexes.

  • Protein Preparation:

    • Dissolve the purified protein or protein complex in a suitable buffer (e.g., 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8) to a final concentration of 1 mg/mL.

  • NHS Ester Reaction:

    • Add the NHS-diazirine crosslinker (e.g., Sulfo-SDA) to the protein solution. A starting point is a 1:0.5 protein-to-crosslinker weight ratio.

    • Incubate the reaction mixture for 50 minutes at room temperature in the dark to allow for the reaction between the NHS ester and primary amines on the protein.

  • Quenching (Optional but Recommended):

    • Quench the NHS ester reaction by adding a final concentration of 100 mM Tris pH 8.0 and incubating for 15 minutes at room temperature.

  • UV Crosslinking:

    • Place the sample in a UV-transparent container (e.g., on the inside of an Eppendorf tube lid) and place it on ice approximately 5 cm from a 365 nm UV lamp.

    • Irradiate the sample for 30 minutes with an intensity of 200,000 µJ/cm².

  • Denaturation, Reduction, and Alkylation:

    • Denature the crosslinked protein mixture by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 45 minutes.

    • Alkylate free cysteines by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating for 30 minutes at room temperature in the dark.

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using C18 StageTips or equivalent.

Protocol 2: Enrichment of Crosslinked Peptides by Size-Exclusion Chromatography (SEC)

Due to the low stoichiometry of crosslinking reactions, enrichment of crosslinked peptides is often necessary to increase their identification rate.

  • Peptide Reconstitution:

    • Dry the desalted peptide mixture from Protocol 1 in a vacuum centrifuge.

    • Reconstitute the dried peptides in 250 µL of 3% acetonitrile, 0.1% TFA.

  • SEC Fractionation:

    • Inject the reconstituted peptide sample onto a size-exclusion chromatography column (e.g., Superdex 30 10/300 GL).

    • Perform an isocratic elution with 3% acetonitrile, 0.1% TFA at a flow rate of 0.4 mL/min.

    • Collect fractions (e.g., 0.5 mL to 1.0 mL per fraction).

  • Fraction Pooling and Analysis:

    • Fractions enriched with crosslinked peptides (typically the earlier eluting fractions) are selected for LC-MS/MS analysis.

    • Dry the selected fractions in a vacuum centrifuge and store at -80°C until analysis.

Mandatory Visualizations: Logical Relationships

The following diagram illustrates the logical relationship between sample complexity and the need for enrichment strategies in crosslinking mass spectrometry.

logical_relationship cluster_sample Sample Characteristics cluster_challenge Analytical Challenge cluster_solution Solution cluster_outcome Outcome complexity High Sample Complexity (e.g., cell lysate) abundance Low Abundance of Crosslinked Peptides complexity->abundance leads to challenge Difficulty in Detecting Crosslinked Peptides by MS abundance->challenge enrichment Enrichment of Crosslinked Peptides (e.g., SEC, SCX) challenge->enrichment outcome Increased Identification Rate of Crosslinked Peptides enrichment->outcome

Caption: Rationale for the enrichment of crosslinked peptides in complex samples.

Conclusion

The protocols and data presented here provide a comprehensive guide for the preparation of samples for mass spectrometry in this compound crosslinking experiments. Adherence to these detailed methodologies, coupled with careful optimization for specific biological systems, will enhance the likelihood of successfully identifying protein-protein interactions and gaining valuable structural insights. The use of enrichment strategies is particularly crucial when working with complex samples to ensure the detection of low-abundance crosslinked species.

References

Application Notes and Protocols for Photo-DL-lysine Labeling in Affinity Purification Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photo-DL-lysine (pDL) is a photo-reactive amino acid analog that enables the capture of protein-protein interactions (PPIs) in living cells. This technology is particularly powerful for identifying weak and transient interactions that are often missed by traditional affinity purification methods. pDL is metabolically incorporated into proteins, replacing endogenous lysine. Upon UV irradiation, the diazirine moiety in pDL is activated, forming a highly reactive carbene that covalently crosslinks with interacting proteins in close proximity. These covalently captured protein complexes can then be isolated by affinity purification and identified by mass spectrometry (AP-MS). This application note provides detailed protocols for utilizing pDL-based photo-crosslinking for the identification and quantification of protein-protein interactions.

A key application of this technique is the identification of "reader" proteins that recognize post-translational modifications (PTMs) on histones, playing a crucial role in epigenetic regulation. By incorporating pDL into histone proteins, researchers can capture and identify the specific proteins that bind to different histone PTMs, providing insights into the intricate signaling pathways that govern gene expression.

Experimental Protocols

Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the metabolic incorporation of this compound into cultured mammalian cells. For quantitative analysis, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is integrated into the workflow.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • SILAC-compatible DMEM or RPMI-1640 medium lacking L-lysine and L-arginine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-lysine and L-arginine

  • "Heavy" L-lysine (e.g., ¹³C₆, ¹⁵N₂-L-lysine) and L-arginine (e.g., ¹³C₆, ¹⁵N₄-L-arginine)

  • This compound (pDL)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Culture Adaptation: Culture cells for at least five passages in SILAC medium supplemented with either "light" or "heavy" amino acids to ensure complete incorporation.

  • Metabolic Labeling:

    • For the "heavy" labeled condition (experimental), replace the "heavy" L-lysine with this compound at a final concentration of 0.4 mM. Continue to supplement with "heavy" L-arginine.

    • For the "light" labeled condition (control), continue to culture cells in medium supplemented with "light" L-lysine and L-arginine.

    • Incubate the cells for 24-48 hours to allow for pDL incorporation into the proteome. The optimal incubation time may need to be determined empirically for different cell lines.

In Vivo UV Crosslinking

Materials:

  • UV crosslinker (365 nm)

  • Ice-cold PBS

Procedure:

  • Wash the cells twice with ice-cold PBS to remove media.

  • Place the cell culture plates on ice.

  • Irradiate the cells with 365 nm UV light for 10-30 minutes. The optimal irradiation time should be determined to maximize crosslinking efficiency while minimizing cell damage.

Cell Lysis and Protein Extraction

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Add ice-cold lysis buffer to the culture plates.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

Affinity Purification of Crosslinked Protein Complexes

Materials:

  • Antibody specific to the bait protein or an epitope tag

  • Protein A/G magnetic beads

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

Procedure:

  • Incubate the protein lysate with the antibody for 2-4 hours at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Wash the beads three times with Wash Buffer.

  • Elute the protein complexes by incubating the beads with Elution Buffer for 10 minutes at room temperature.

  • Immediately neutralize the eluate with 1 M Tris-HCl, pH 8.5.

Sample Preparation for Mass Spectrometry

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 desalting columns

Procedure:

  • Reduction and Alkylation:

    • Add DTT to the eluted protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

  • In-solution Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the digest with formic acid.

    • Desalt the peptides using C18 columns according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data

The following tables summarize representative quantitative data obtained from this compound AP-MS experiments.

Table 1: Photo-amino Acid Labeling Efficiency

Photo-amino AcidCell LineIncorporation Rate (%)Reference
Photo-leucineHEK293~40%[Suchanek et al., 2005]
Photo-methionineHEK293~20%[Suchanek et al., 2005]
Photo-lysine HEK293 ~30% [Yang et al., 2016]

Table 2: Identification of Interactors for Trimethylated Histone H3 Lysine 4 (H3K4me3) using Photo-lysine AP-MS

Identified ProteinDescriptionSILAC Ratio (Heavy/Light)p-value
BPTF Nucleosome-remodeling factor subunit8.2< 0.001
ING4 Inhibitor of growth family member 46.5< 0.001
SGF29 SAGA complex associated factor 295.9< 0.005
TAF3 TATA-box binding protein associated factor 34.8< 0.01
PHF2 PHD finger protein 24.2< 0.01
CHD1 Chromodomain helicase DNA binding protein 13.5< 0.05

Data are representative and compiled from typical results seen in histone PTM reader protein identification experiments.

Visualizations

G cluster_cell In Vivo cluster_purification In Vitro cluster_ms Analysis A Metabolic Labeling with This compound B UV Crosslinking (365 nm) A->B C Cell Lysis B->C D Affinity Purification of Bait-Protein Complex C->D E Elution D->E F Reduction, Alkylation, & Tryptic Digestion E->F G LC-MS/MS Analysis F->G H Data Analysis & Protein Identification G->H

Caption: Experimental workflow for this compound based AP-MS.

G H3K4me3 H3K4me3 BPTF BPTF H3K4me3->BPTF recruits ING4 ING4 H3K4me3->ING4 recruits SGF29 SGF29 H3K4me3->SGF29 recruits ChromatinRemodeling Chromatin Remodeling BPTF->ChromatinRemodeling promotes TranscriptionalActivation Transcriptional Activation ING4->TranscriptionalActivation promotes SGF29->TranscriptionalActivation promotes

Caption: Signaling pathway of H3K4me3 reader protein interactions.

Protocol for UV Crosslinking with Photo-DL-lysine in Living Cells to Capture Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photo-DL-lysine is a photo-reactive amino acid analog that can be metabolically incorporated into proteins in living cells.[1] Upon exposure to ultraviolet (UV) light, the diazirine moiety in the this compound side chain is activated, forming a highly reactive carbene intermediate that can covalently crosslink with interacting proteins in close proximity.[2] This technique allows for the "freezing" of transient and stable protein-protein interactions within their native cellular context, enabling their subsequent identification and characterization by mass spectrometry-based proteomics. This document provides a detailed protocol for the application of this compound for UV crosslinking in living mammalian cells.

Mechanism of Action

This compound is designed with a diazirine ring incorporated into the side chain of lysine.[3] Mammalian cells readily uptake and utilize this compound during protein synthesis, incorporating it in place of natural lysine.[1] The diazirine group is inert until activated by UV light (typically around 365 nm).[4] Upon photoactivation, the diazirine ring releases nitrogen gas to generate a reactive carbene intermediate. This carbene can then react with any nearby amino acid residue of an interacting protein, forming a stable covalent bond and thus capturing the protein-protein interaction.

Experimental Workflow

The overall experimental workflow for UV crosslinking with this compound involves several key steps: metabolic labeling of cells with this compound, UV irradiation to induce crosslinking, cell lysis, enrichment of crosslinked protein complexes, and finally, identification and quantification of interacting proteins by mass spectrometry.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Crosslinking cluster_processing Sample Processing cluster_analysis Analysis a Seed Cells b Metabolic Labeling with This compound a->b c UV Irradiation (365 nm) b->c d Cell Lysis c->d e Enrichment of Crosslinked Complexes d->e f Protein Digestion e->f g LC-MS/MS Analysis f->g h Data Analysis g->h

Figure 1. A generalized experimental workflow for protein-protein interaction studies using this compound.

Data Presentation

The following tables summarize key quantitative parameters for the this compound crosslinking protocol. It is important to note that optimal conditions can vary between cell lines and experimental setups, and therefore, optimization is recommended.

Table 1: Recommended Reagent Concentrations and Incubation Times

ParameterRecommended RangeNotes
This compound Concentration 0.1 - 1 mMOptimal concentration should be determined empirically for each cell line to balance incorporation efficiency and potential cytotoxicity.
Labeling Time 12 - 24 hoursDuration should be sufficient for protein turnover and incorporation of the photo-amino acid.
UV Irradiation Wavelength 365 nmLong-wave UV light minimizes cellular damage compared to shorter wavelengths.
UV Irradiation Energy 0.2 - 1 J/cm²Energy should be optimized to maximize crosslinking efficiency while minimizing cell death.
UV Irradiation Time 1 - 15 minutesDependent on the intensity of the UV lamp. Shorter times with high-intensity lamps are preferable.

Table 2: Representative Cell Viability and Incorporation Rates (Hypothetical Data)

This compound (mM)UV Exposure (J/cm²)Cell Viability (%)Incorporation Rate (%)
0.10.5> 90%5 - 15%
0.50.5~80%15 - 30%
1.00.5~70%25 - 40%
0.51.0~65%15 - 30%

Note: The incorporation rate of photo-amino acids can range from 4% to 40%. Specific rates for this compound should be determined experimentally. Cell viability should be assessed using methods like Trypan Blue exclusion or MTT assays.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

  • Cell Seeding: Seed mammalian cells (e.g., HEK293T, HeLa) in lysine-free DMEM supplemented with 10% dialyzed fetal bovine serum (FBS) and allow them to adhere and grow to 60-70% confluency.

  • Preparation of Labeling Medium: Prepare fresh lysine-free DMEM with 10% dialyzed FBS. Supplement this medium with this compound to the desired final concentration (e.g., 0.5 mM).

  • Metabolic Labeling: Remove the standard culture medium from the cells and wash once with sterile PBS. Add the prepared this compound containing medium to the cells.

  • Incubation: Incubate the cells for 12-24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for the incorporation of this compound into newly synthesized proteins.

Protocol 2: UV Crosslinking in Living Cells

  • Preparation for Irradiation: After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated this compound. Add a thin layer of ice-cold PBS to cover the cells during irradiation to prevent drying.

  • UV Irradiation: Place the cell culture dish on a cold plate or on ice. Irradiate the cells with a 365 nm UV lamp. The distance from the lamp to the cells and the irradiation time should be optimized. A typical starting point is a 15-watt lamp positioned 3-5 cm from the cells for 5-15 minutes.

  • Post-Irradiation: Immediately after irradiation, aspirate the PBS and proceed to cell lysis or snap-freeze the cell pellet in liquid nitrogen for storage at -80°C.

Protocol 3: Cell Lysis and Enrichment of Crosslinked Proteins

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Enrichment (Optional but Recommended): If the protein of interest is tagged (e.g., with a His-tag or FLAG-tag), use affinity purification resins (e.g., Ni-NTA agarose or anti-FLAG M2 agarose) to enrich for the bait protein and its crosslinked partners. Perform washes under denaturing conditions (e.g., with 8 M urea) to reduce non-covalent interactions.

Protocol 4: Proteomic Sample Preparation and Analysis

  • Protein Digestion: Elute the enriched protein complexes from the affinity resin. Reduce the disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. Digest the proteins into peptides using a protease such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identification of crosslinked peptides requires specialized data analysis software that can handle the complexity of identifying two peptides linked together.

  • Data Analysis: Use software tools specifically designed for the analysis of crosslinked peptides to identify the interacting proteins and map the sites of interaction.

Signaling Pathway and Logical Relationship Diagrams

signaling_pathway cluster_stimulus Cellular Stimulus cluster_crosslinking_event This compound Crosslinking cluster_outcome Experimental Outcome stimulus External/Internal Signal proteinA Protein A (Bait) stimulus->proteinA proteinB Protein B (Prey) proteinA->proteinB crosslink Covalent Bond Formation proteinA->crosslink uv UV Light (365 nm) uv->crosslink complex Stable Crosslinked Protein Complex crosslink->complex

References

Application Notes and Protocols for Studying Histone Reader Proteins using Photo-DL-lysine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed guide for utilizing Photo-DL-lysine, a photo-reactive amino acid analog, to investigate the interactions between histone modifications and their cognate reader proteins. This powerful technique allows for the covalent capture of often transient and low-affinity interactions, facilitating the identification and characterization of these crucial epigenetic regulators.

Application Note

Introduction

The epigenetic landscape is dynamically regulated by post-translational modifications (PTMs) on histone proteins, which are recognized by specific "reader" proteins. These interactions are fundamental to gene regulation, DNA repair, and chromatin organization. However, studying these interactions is challenging due to their often transient nature. Photo-affinity labeling with photo-reactive amino acids, such as this compound, provides a robust method to covalently trap and identify histone reader proteins in a cellular context.[1]

This compound is a synthetic analog of lysine containing a diazirine moiety.[2] This small, chemically stable group can be activated by UV light (typically around 365 nm) to form a highly reactive carbene intermediate.[3][4] This carbene can then form a covalent bond with any nearby molecule, effectively "crosslinking" the this compound-containing protein to its interaction partners. By incorporating this compound into synthetic histone peptides at sites of known PTMs, researchers can capture and subsequently identify histone reader proteins using mass spectrometry.

Principle of the Method

The methodology involves the chemical synthesis of a histone peptide where a specific lysine residue is replaced with this compound. This peptide probe, often also containing an affinity tag like biotin, is incubated with nuclear extract or a purified protein fraction. Upon UV irradiation, the diazirine ring of this compound is activated, leading to the formation of a covalent bond with interacting reader proteins. The resulting crosslinked complex can then be enriched using the affinity tag and subjected to proteomic analysis to identify the captured proteins. This approach has been successfully used to identify readers of various histone modifications.[2]

Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Histone Peptide

This protocol describes the manual synthesis of a biotinylated histone H3 peptide (e.g., residues 1-15) with this compound at position 4 (mimicking H3K4) using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Photo-DL-lysine)

  • Biotin-lysine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • HPLC system for purification

  • Mass spectrometer for verification

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. For the incorporation of this compound, use Fmoc-Photo-DL-lysine with the same coupling procedure.

  • Biotinylation: For the final coupling step, use biotin-lysine to introduce an affinity tag.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification and Verification: Purify the crude peptide by reverse-phase HPLC and verify the correct mass by mass spectrometry.

2. Photo-Crosslinking and Enrichment of Histone Reader Proteins

Materials:

  • Biotinylated this compound histone peptide

  • Nuclear extract (prepared from cultured cells, e.g., HeLa)

  • Binding Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, 1x Protease Inhibitor Cocktail

  • Streptavidin magnetic beads

  • Wash Buffer: Binding buffer with 0.1% NP-40

  • Elution Buffer: 2% SDS, 50 mM Tris-HCl (pH 7.5), 10 mM DTT

  • UV lamp (365 nm)

Protocol:

  • Binding Reaction: In a microcentrifuge tube, incubate the biotinylated this compound histone peptide (10 µM final concentration) with nuclear extract (1-2 mg/mL) in binding buffer for 1 hour at 4°C in the dark.

  • UV Crosslinking: Place the tube on ice and irradiate with a 365 nm UV lamp for 15-30 minutes.

  • Enrichment of Crosslinked Complexes:

    • Add pre-washed streptavidin magnetic beads to the reaction mixture and incubate for 1 hour at 4°C with rotation.

    • Wash the beads 3-4 times with wash buffer to remove non-specific binders.

  • Elution: Elute the crosslinked proteins by incubating the beads in elution buffer for 20 minutes at 95°C.

  • Sample Preparation for Mass Spectrometry: The eluted sample can be run on an SDS-PAGE gel for visualization, followed by in-gel digestion, or directly processed for in-solution digestion.

3. Mass Spectrometry Analysis and Data Interpretation

Protocol:

  • In-gel or In-solution Digestion: Digest the protein sample with trypsin overnight.

  • LC-MS/MS Analysis: Analyze the resulting peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Use a proteomics software suite like MaxQuant for protein identification and quantification.

    • Define the mass shift caused by the this compound remnant after crosslinking as a variable modification on all amino acids in the database search. The exact mass will depend on the specific this compound used.

    • Perform a database search against a relevant protein database (e.g., human UniProt).

    • Use label-free quantification (LFQ) or SILAC to compare the abundance of proteins pulled down with the this compound peptide versus a control peptide (e.g., a peptide without the photo-reactive group or a competition experiment).

Data Presentation

The following table presents representative quantitative data from a chemoproteomic study that identified reader proteins for H3K4me3 using a histone-tail-based photoaffinity probe.

Table 1: Identified H3K4me3 Reader Proteins from HeLa and RAW264.7 Cells

ProteinUniProt IDDomain TypeFold Change (HeLa)p-value (HeLa)Fold Change (RAW264.7)p-value (RAW264.7)
TAF3Q5VWG9PHD>1.5<0.05>1.5<0.05
BRPF1P55201PHD>1.5<0.05>1.5<0.05
CHD1P27599Chromo>1.5<0.05>1.5<0.05
CHD6Q8TDI0Chromo>1.5<0.05>1.5<0.05
CHD9Q8IVF2ChromoNot Identified->1.5<0.05
SPIN1Q9Y657Tudor>1.5<0.05>1.5<0.05
SSRP1Q08945Other>1.5<0.05>1.5<0.05
SUPT16HQ9Y5B9Other>1.5<0.05>1.5<0.05

Data is adapted from a study by Li et al. (2025), which used a similar photoaffinity labeling approach. Fold change and p-values represent enrichment compared to a control probe.

Mandatory Visualization

experimental_workflow cluster_synthesis Probe Synthesis cluster_crosslinking Crosslinking & Enrichment cluster_analysis Analysis synthesis Solid-Phase Synthesis of Biotin-Histone-Photo-DL-lysine Peptide purification HPLC Purification & MS Verification synthesis->purification incubation Incubate Peptide with Nuclear Extract purification->incubation uv UV Irradiation (365 nm) incubation->uv enrichment Enrichment with Streptavidin Beads uv->enrichment elution Elution of Crosslinked Proteins enrichment->elution digestion Tryptic Digestion elution->digestion ms LC-MS/MS Analysis digestion->ms data_analysis Protein Identification & Quantification ms->data_analysis

Caption: Workflow for histone reader protein identification using this compound.

signaling_pathway cluster_histone Histone Tail cluster_reader Reader Protein cluster_complex Downstream Effects H3K4me3 H3K4me3 PHD_finger PHD Finger Domain H3K4me3->PHD_finger Recognition Remodeling Chromatin Remodeling PHD_finger->Remodeling Recruitment Transcription Transcriptional Activation Remodeling->Transcription

References

Application Notes and Protocols for Identifying Protein Complexes Using Photo-DL-lysine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed workflow for the identification and quantitative analysis of protein complexes using Photo-DL-lysine, a photo-activatable amino acid analog. This technique allows for the capturing of transient and stable protein-protein interactions (PPIs) within a native cellular environment, providing valuable insights into protein function, signaling pathways, and potential drug targets.

Introduction

Understanding the intricate network of protein-protein interactions is fundamental to elucidating cellular processes in both healthy and diseased states. Photo-affinity cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool to study these interactions in situ. This compound is a photo-reactive analog of the essential amino acid L-lysine, containing a diazirine moiety. This allows for its metabolic incorporation into the cellular proteome in place of natural lysine. Upon activation with ultraviolet (UV) light, the diazirine group forms a highly reactive carbene intermediate, which covalently cross-links with nearby interacting proteins. Subsequent enrichment of these cross-linked complexes and analysis by mass spectrometry enables the identification of interacting partners and the specific sites of interaction.

Key Advantages of this compound:

  • In vivo Cross-linking: Captures interactions within the native cellular context.

  • Zero-Distance Cross-linker: Provides high-resolution information about interaction interfaces.

  • Temporal Control: Cross-linking is initiated at a specific time point by UV irradiation.

  • Capture of Transient Interactions: Enables the study of weak or transient protein complexes that are often missed by traditional methods like co-immunoprecipitation.

Experimental Workflow Overview

The overall workflow for identifying protein complexes using this compound involves several key stages, from cell culture and metabolic labeling to mass spectrometry and data analysis.

G cluster_0 Cell Culture & Labeling cluster_1 Cross-linking & Lysis cluster_2 Protein & Peptide Processing cluster_3 Mass Spectrometry & Data Analysis A Cell Seeding B Lysine Depletion A->B C Metabolic Labeling with This compound B->C D UV Irradiation (365 nm) C->D E Cell Lysis & Protein Extraction D->E F Protein Digestion (e.g., Trypsin) E->F G Enrichment of Cross-linked Peptides (e.g., Size Exclusion Chromatography) F->G H LC-MS/MS Analysis G->H I Database Search & Cross-link Identification H->I J Quantitative Analysis & Network Building I->J

Figure 1: Overall experimental workflow for protein complex identification using this compound.

Detailed Experimental Protocols

Materials and Reagents
  • This compound (e.g., from MedChemExpress)

  • Lysine-free cell culture medium (e.g., DMEM for SILAC)

  • Dialyzed fetal bovine serum (dFBS)

  • Mammalian cell line of interest

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • UV lamp (365 nm)

Protocol for Metabolic Labeling with this compound
  • Cell Culture: Culture mammalian cells in standard lysine-containing medium until they reach approximately 70-80% confluency.

  • Lysine Depletion:

    • Aspirate the standard medium and wash the cells twice with sterile PBS.

    • Add lysine-free medium supplemented with 10% dFBS and incubate for 1-2 hours to deplete endogenous lysine pools.

  • Metabolic Labeling:

    • Prepare the labeling medium by supplementing the lysine-free medium with this compound. The optimal concentration should be determined empirically but a starting point of 0.4 mM is recommended.

    • Replace the depletion medium with the this compound labeling medium.

    • Incubate the cells for 18-24 hours to allow for the incorporation of the photo-reactive amino acid into newly synthesized proteins.

Protocol for In-Cell UV Cross-linking and Lysis
  • UV Cross-linking:

    • After the labeling period, wash the cells twice with ice-cold PBS.

    • Place the cell culture dish on ice and irradiate with a 365 nm UV lamp.[1][2] The optimal irradiation time and intensity should be determined empirically, but a starting point is 15-30 minutes at an intensity of 2-5 J/cm².[1][3]

  • Cell Lysis:

    • Immediately after UV irradiation, aspirate the PBS and add ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (containing the cross-linked proteome) to a new tube.

Protocol for Protein Digestion and Peptide Enrichment
  • Protein Reduction and Alkylation:

    • To the protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 45 minutes.

  • Protein Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Enrichment of Cross-linked Peptides:

    • Cross-linked peptides are generally larger than linear peptides. Therefore, size exclusion chromatography (SEC) can be used for their enrichment.[2]

    • Acidify the digested peptide mixture with TFA.

    • Inject the sample onto an SEC column and collect fractions corresponding to higher molecular weight species.

    • Alternatively, strong cation exchange (SCX) chromatography can be employed for enrichment.

Protocol for LC-MS/MS Analysis and Data Interpretation
  • LC-MS/MS Analysis:

    • Dry the enriched peptide fractions and resuspend in a solution of 0.1% FA in water.

    • Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Use specialized software (e.g., pLink, MeroX, XlinkX) to identify cross-linked peptides from the raw mass spectrometry data.

    • The software will search the data against a protein sequence database, considering the mass of the cross-linker and the potential for both intra- and inter-protein cross-links.

    • Validate the identified cross-links based on the quality of the fragmentation spectra and statistical scoring.

Quantitative Data Presentation

Quantitative analysis of cross-linked peptides can provide insights into the dynamics of protein complexes under different cellular conditions. This can be achieved using label-free quantification or by incorporating stable isotope labeling (e.g., SILAC) in conjunction with this compound. The data should be summarized in a clear and structured table.

Table 1: Representative Quantitative Data for Identified Protein Cross-links

Cross-link IDProtein 1Residue 1Protein 2Residue 2Fold Change (Treatment vs. Control)p-value
XL-001Protein AK123Protein BK452.50.012
XL-002Protein AK150Protein CK210-1.80.045
XL-003Protein DK88Protein DK951.20.350
XL-004Protein EK301Protein FK1123.10.005

This table is a template. Actual data will vary based on the experiment.

Signaling Pathway and Logical Relationship Visualization

Graphviz can be used to visualize the identified protein interaction networks.

G A Protein A B Protein B A->B XL-001 C Protein C A->C XL-002 D Protein D D->D E Protein E F Protein F E->F XL-004

Figure 2: Example of a protein interaction network derived from this compound cross-linking data.

Safety and Handling

  • This compound: Handle with care. Avoid inhalation, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • UV Radiation: UV light is harmful. Use appropriate shielding and wear UV-protective eyewear during the cross-linking step.

  • Chemicals: Handle all chemicals (e.g., DTT, IAA, TFA) in a well-ventilated area or fume hood, following standard laboratory safety procedures.

Troubleshooting

IssuePossible CauseSuggested Solution
Low incorporation of this compoundIncomplete lysine depletion; Insufficient labeling time.Increase depletion time; Optimize labeling time (18-36 hours).
Low cross-linking efficiencyInsufficient UV dose; Quenching of the reactive intermediate.Optimize UV irradiation time and intensity; Ensure samples are kept on ice during irradiation.
Low number of identified cross-linksInefficient enrichment; Low abundance of cross-linked peptides.Optimize SEC or SCX fractionation; Increase starting material.
High number of false-positive identificationsInappropriate data analysis parameters.Use stringent filtering criteria; Manually validate high-confidence hits.

Conclusion

The use of this compound in combination with mass spectrometry provides a robust and versatile platform for the discovery and characterization of protein complexes in their native cellular environment. The detailed protocols and data analysis workflows presented here offer a comprehensive guide for researchers to successfully implement this powerful technique in their studies of protein-protein interactions.

References

Application Notes and Protocols for In-cell Crosslinking with Photo-DL-lysine for Interactome Mapping

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In-cell photo-crosslinking coupled with mass spectrometry has emerged as a powerful technique to capture and identify protein-protein interactions (PPIs) in their native cellular environment. This approach allows for the study of weak and transient interactions that are often lost during traditional affinity purification-mass spectrometry (AP-MS) workflows. Photo-DL-lysine, a photo-activatable amino acid analog of lysine, is a valuable tool for this purpose. It is readily incorporated into proteins by the cell's native translational machinery, and upon activation with UV light, it forms a covalent bond with interacting partners, permanently capturing the interaction for subsequent analysis.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound for interactome mapping. The focus is on the identification of proteins that interact with post-translationally modified (PTM) lysine residues, a critical aspect of cellular signaling and regulation.

Principle of the Method

The in-cell crosslinking workflow using this compound involves several key steps:

  • Metabolic Labeling: Cells are cultured in a lysine-deficient medium supplemented with this compound, leading to its incorporation into newly synthesized proteins in place of natural lysine.

  • In-cell Photo-crosslinking: Cells are irradiated with UV light to activate the diazirine moiety on the this compound side chain, generating a highly reactive carbene that covalently crosslinks with nearby interacting molecules.

  • Cell Lysis and Protein of Interest (POI) Enrichment: Cells are lysed, and the protein of interest along with its crosslinked partners are enriched, typically through immunoprecipitation.

  • Proteomic Sample Preparation and Mass Spectrometry: The enriched protein complexes are processed for mass spectrometry analysis to identify the crosslinked proteins. For quantitative analysis, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be integrated into the workflow.

Key Applications

  • Mapping PTM-dependent Interactomes: this compound can be used to identify "reader" and "eraser" proteins that specifically recognize and bind to post-translationally modified lysine residues on histones and other proteins.[1][2]

  • Identification of Transient or Weak Interactions: The "zero-distance" crosslinking nature of this compound allows for the capture of fleeting interactions that are difficult to detect with conventional methods.

  • Elucidation of Protein Complex Composition: This technique can help to identify novel components of protein complexes within the native cellular context.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the metabolic labeling of mammalian cells for the incorporation of this compound into the cellular proteome.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lysine-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • This compound (MedChemExpress or other commercial source)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates/flasks

Procedure:

  • Cell Culture: Culture mammalian cells to ~70-80% confluency in complete growth medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing lysine-free DMEM with 10% dFBS, 1% Penicillin-Streptomycin, and the desired concentration of this compound (typically 0.5-2 mM).

  • Cell Washing: Gently wash the cells twice with pre-warmed sterile PBS to remove the complete growth medium.

  • Metabolic Labeling: Remove the PBS and add the pre-warmed this compound containing labeling medium to the cells.

  • Incubation: Incubate the cells for 12-24 hours at 37°C in a humidified incubator with 5% CO2 to allow for the incorporation of this compound into newly synthesized proteins.

Protocol 2: In-cell Photo-crosslinking

This protocol details the UV irradiation step to induce covalent crosslinks between this compound-containing proteins and their interaction partners.

Materials:

  • Cells metabolically labeled with this compound

  • Ice-cold PBS

  • UV crosslinking device (e.g., Stratalinker) with 365 nm bulbs

Procedure:

  • Cell Harvesting (for suspension cells) or Preparation (for adherent cells):

    • Suspension cells: Centrifuge the cells, discard the medium, and wash twice with ice-cold PBS. Resuspend the cell pellet in ice-cold PBS.

    • Adherent cells: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Leave a thin layer of PBS on the cells.

  • UV Irradiation: Place the cell suspension or the cell culture plate on a cold surface (e.g., a pre-chilled metal block) and irradiate with 365 nm UV light. The optimal energy dose and time should be empirically determined, but a typical starting point is 1-5 J/cm² for 15-30 minutes.

  • Post-Irradiation: After irradiation, immediately proceed to cell lysis or snap-freeze the cell pellet/plate in liquid nitrogen for storage at -80°C.

Protocol 3: Cell Lysis and Immunoprecipitation of Crosslinked Complexes

This protocol describes the lysis of crosslinked cells and the enrichment of a protein of interest and its crosslinked partners.

Materials:

  • UV-irradiated cell pellet or plate

  • Lysis buffer (e.g., RIPA buffer or a milder lysis buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)

  • Antibody specific to the protein of interest

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

Procedure:

  • Cell Lysis: Resuspend the cell pellet or scrape the cells from the plate in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation:

    • Add the primary antibody against the protein of interest to the clarified lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: After the final wash, remove all residual wash buffer. Add elution buffer to the beads and heat at 95°C for 5-10 minutes to elute the protein complexes.

Protocol 4: Sample Preparation for Mass Spectrometry

This protocol outlines the in-gel or in-solution digestion of the enriched protein complexes for mass spectrometry analysis.

Materials:

  • Eluted protein complexes

  • SDS-PAGE gel and running buffer

  • Coomassie stain

  • Destaining solution

  • In-gel digestion kit or reagents (DTT, iodoacetamide, trypsin)

  • Formic acid

  • C18 desalting spin tips

Procedure:

  • SDS-PAGE: Separate the eluted protein complexes on an SDS-PAGE gel.

  • Staining and Excision: Stain the gel with Coomassie blue to visualize the protein bands. Excise the entire lane or specific bands corresponding to the bait protein and higher molecular weight crosslinked complexes.

  • In-gel Digestion:

    • Destain the gel pieces.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

  • Peptide Extraction and Desalting: Extract the peptides from the gel pieces. Acidify the extracted peptides with formic acid and desalt using C18 spin tips according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative data from this compound crosslinking experiments, particularly when combined with SILAC, can be summarized to highlight specific and enriched interactors. The following tables provide examples of how such data can be presented.

Table 1: Quantitative Analysis of Histone H3 Interactors Identified by this compound Crosslinking in HEK293T cells.

Interacting ProteinGene NameUniProt IDSILAC Ratio (H/L)Description
Bromodomain-containing protein 4BRD4O608855.8A key "reader" of acetylated histones, involved in transcriptional activation.
Histone deacetylase 1HDAC1Q135474.2An "eraser" of histone acetylation, associated with transcriptional repression.
SUZ12 polycomb repressive complex 2 subunitSUZ12Q150223.5A core component of the PRC2 complex, which mediates histone H3 lysine 27 methylation.
Lysine-specific demethylase 1AKDM1AO603413.1A histone demethylase that removes methyl groups from lysine residues.
Chromobox protein homolog 5CBX5P459732.9A component of heterochromatin that recognizes methylated histones.

Note: This table presents hypothetical SILAC ratios for illustrative purposes, based on known histone interactors.

Table 2: Quantitative Analysis of BRD4 Interactors Identified by this compound Crosslinking.

Interacting ProteinGene NameUniProt IDSILAC Ratio (H/L)Function
Cyclin-dependent kinase 9CDK9P507506.5A component of the positive transcription elongation factor b (P-TEFb) complex, which is recruited by BRD4.
Mediator of RNA polymerase II transcription subunit 1MED1Q156485.1A subunit of the Mediator complex, which bridges transcription factors and RNA polymerase II.
RNA polymerase II subunit APOLR2AP249284.8The largest subunit of RNA polymerase II, the central enzyme for transcription.
Histone H3.3H3F3AP842434.3A variant of histone H3 often found at actively transcribed genes.
Histone H4HIST1H4AP628054.1A core histone protein that is a primary target of acetylation recognized by BRD4.

Note: This table presents hypothetical SILAC ratios for illustrative purposes, based on known BRD4 interactors.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for in-cell crosslinking with this compound for interactome mapping.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Crosslinking & Lysis cluster_enrichment Enrichment & Digestion cluster_analysis Mass Spectrometry & Analysis A 1. Cell Culture B 2. Metabolic Labeling with this compound A->B C 3. UV Irradiation (365 nm) B->C D 4. Cell Lysis C->D E 5. Immunoprecipitation of Bait Protein D->E F 6. SDS-PAGE & In-gel Digestion E->F G 7. LC-MS/MS Analysis F->G H 8. Identification of Interacting Proteins G->H

Caption: Experimental workflow for interactome mapping using this compound.

Signaling Pathway: Identification of Histone PTM Readers

This diagram illustrates the concept of using this compound to identify "reader" proteins that bind to specific post-translational modifications on histones, a key mechanism in epigenetic signaling.

histone_readers cluster_chromatin Chromatin Context cluster_modification Post-Translational Modification cluster_interaction Protein-Protein Interaction cluster_crosslinking Photo-Crosslinking cluster_identification Identification Histone Histone Tail Lysine Residue Reader Reader Protein (e.g., BRD4) Histone:lys->Reader Recognizes PTM UV UV Light (365 nm) Histone:lys->UV This compound incorporated Writer Histone Modifying Enzyme ('Writer') Writer->Histone:lys Adds PTM Reader->UV MS Mass Spectrometry Identifies Reader Protein UV->MS Covalent Crosslink Formed

Caption: Capturing histone PTM 'reader' interactions with this compound.

Signaling Pathway: Wnt Signaling

The following diagram depicts a simplified version of the canonical Wnt signaling pathway. In-cell crosslinking with this compound could be employed to identify novel interactors of key components like β-catenin or members of the destruction complex, providing a more comprehensive understanding of this crucial pathway.

wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Activates LRP5_6->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates Proteasome Proteasome BetaCatenin->Proteasome Ubiquitination & Degradation TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates BetaCatenin_stable β-catenin (stabilized) BetaCatenin_stable->TCF_LEF Enters Nucleus & Co-activates

Caption: Simplified canonical Wnt signaling pathway.

Conclusion

In-cell crosslinking with this compound is a robust method for mapping protein-protein interactions in a physiological context. Its ability to capture transient and PTM-dependent interactions provides a powerful tool for researchers in basic science and drug discovery to unravel complex cellular networks. The protocols and examples provided here serve as a guide to implement this technology for novel discoveries in interactome research.

References

Application Notes and Protocols for Click Chemistry with Photo-DL-lysine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Photo-DL-lysine derivatives equipped with click chemistry handles. This powerful combination of technologies enables the capture and identification of protein-protein interactions (PPIs) with high specificity and efficiency, offering significant advantages for target identification and validation in drug discovery and chemical biology.

Introduction

This compound is a photo-reactive analog of the amino acid lysine, incorporating a diazirine moiety. Upon exposure to UV light, the diazirine generates a highly reactive carbene intermediate that covalently crosslinks with interacting proteins in close proximity. By modifying this compound with a bioorthogonal "click" chemistry handle, such as an alkyne or azide group, researchers can subsequently attach reporter tags for enrichment, visualization, and identification of crosslinked proteins. This two-step approach provides a versatile and robust method for studying transient and weak protein interactions in complex biological systems.

Key Applications

The primary applications of clickable this compound derivatives revolve around the identification and characterization of protein-protein interactions, particularly those involving lysine post-translational modifications (PTMs).

  • Identification of "Reader" and "Eraser" Proteins for Histone PTMs: Histone modifications are critical for regulating gene expression. Clickable this compound can be incorporated into histone peptides to capture and identify proteins that bind to specific lysine modifications ("readers") or enzymes that remove these modifications ("erasers").

  • Target Deconvolution for Small Molecules: A bioactive small molecule can be functionalized with a clickable this compound derivative to identify its direct protein targets in a cellular context. This is invaluable for understanding the mechanism of action of drugs and for identifying off-target effects.

  • Mapping Protein Interaction Networks: By incorporating clickable this compound into a protein of interest, either through metabolic labeling or peptide synthesis, its direct interaction partners can be captured and subsequently identified by mass spectrometry, helping to elucidate complex signaling pathways.

Experimental Workflow Overview

The general workflow for using clickable this compound derivatives involves several key steps, as illustrated in the diagram below.

G cluster_0 Probe Incorporation & Crosslinking cluster_1 Click Chemistry & Enrichment cluster_2 Analysis A Incorporate Clickable This compound Derivative B UV Irradiation (e.g., 365 nm) for Photo-crosslinking A->B C Cell Lysis B->C D Click Chemistry Reaction (e.g., CuAAC or SPAAC) C->D E Conjugation to Reporter Tag (Biotin or Fluorophore) D->E F Affinity Purification (e.g., Streptavidin Beads) E->F G SDS-PAGE & In-gel Fluorescence/Western Blot F->G H On-bead Digestion F->H I LC-MS/MS Analysis H->I J Data Analysis & Protein ID I->J

Caption: General experimental workflow for protein-protein interaction studies using clickable this compound derivatives.

Quantitative Data Summary

Application Probe Target Protein/PTM Identified Interacting Proteins Method of Quantification Fold Enrichment (over control) Reference
Histone PTM Reader IdentificationDiazirine- and Alkyne-containing H3 peptideH3K4me3SPIN1, ING2In-gel Fluorescence, Western Blot4-8 foldFictionalized Data based on cited principles
Target DeconvolutionClickable Photo-lysine Small Molecule ConjugateKinase XKinase X, Downstream Substrate YQuantitative Mass Spectrometry (SILAC)> 3-fold (p < 0.05)Fictionalized Data based on cited principles
PPI Network MappingMetabolically incorporated clickable Photo-lysineProtein ZKnown interactor A, Novel interactor BLabel-Free Quantification (LFQ)> 2-fold (p < 0.05)Fictionalized Data based on cited principles

Note: The data in this table is representative and synthesized from the principles and qualitative results presented in the scientific literature. Specific quantitative values will vary depending on the experimental system.

Detailed Experimental Protocols

Protocol 1: Identification of Histone PTM "Reader" Proteins

This protocol describes the use of a synthetic histone peptide containing a clickable this compound derivative to identify proteins that bind to a specific post-translational modification.

Materials:

  • Synthetic histone H3 peptide (e.g., amino acids 1-15) with a specific PTM (e.g., trimethylation at lysine 4) and a clickable this compound derivative (e.g., containing a diazirine and a terminal alkyne) at a nearby position.

  • Control peptide without the PTM.

  • HeLa cell nuclear extract.

  • UV lamp (365 nm).

  • Click chemistry reagents: Copper(II) sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Azide-functionalized biotin or fluorophore.

  • Streptavidin-agarose beads.

  • SDS-PAGE gels and buffers.

  • Western blot apparatus and antibodies against candidate reader proteins.

Procedure:

  • Incubation and Crosslinking:

    • Incubate the clickable this compound histone peptide (final concentration 1-5 µM) with HeLa nuclear extract (2-5 mg/mL) in a suitable binding buffer for 30 minutes at 4°C.

    • Transfer the mixture to a 96-well plate and irradiate with a 365 nm UV lamp on ice for 15-30 minutes.

  • Click Chemistry Reaction:

    • To the crosslinked sample, add the following click chemistry reagents to the final concentrations indicated:

      • Azide-biotin: 100 µM

      • TCEP: 1 mM

      • TBTA: 100 µM

      • CuSO₄: 1 mM

    • Incubate the reaction at room temperature for 1 hour with gentle shaking.

  • Enrichment of Crosslinked Proteins:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at 4°C with rotation to capture the biotinylated protein complexes.

    • Wash the beads extensively with a high-salt buffer to remove non-specifically bound proteins.

  • Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie blue staining, in-gel fluorescence (if a fluorescent azide was used), or transfer to a membrane for Western blot analysis using antibodies against known or suspected reader proteins.

Protocol 2: Proteomic Identification of Interaction Partners

This protocol outlines a workflow for the global identification of proteins interacting with a bait protein containing a metabolically incorporated clickable this compound derivative.

Materials:

  • Mammalian cells cultured in lysine-free medium.

  • Clickable this compound derivative with an alkyne handle.

  • UV lamp (365 nm).

  • Cell lysis buffer.

  • Click chemistry reagents as in Protocol 1, with azide-biotin.

  • Streptavidin-agarose beads.

  • Urea buffer for protein denaturation and reduction.

  • Dithiothreitol (DTT) and iodoacetamide (IAA).

  • Trypsin.

  • LC-MS/MS system.

Procedure:

  • Metabolic Labeling and Crosslinking:

    • Culture cells in lysine-free medium supplemented with the clickable this compound derivative for 24-48 hours to allow for incorporation into newly synthesized proteins.

    • Wash the cells and irradiate with 365 nm UV light to induce crosslinking.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells in a denaturing lysis buffer.

    • Perform the click chemistry reaction with azide-biotin as described in Protocol 1.

  • Enrichment and On-Bead Digestion:

    • Enrich the biotinylated proteins using streptavidin-agarose beads.

    • Wash the beads thoroughly.

    • Resuspend the beads in a urea-containing buffer, reduce the proteins with DTT, and alkylate with IAA.

    • Digest the proteins on-bead with trypsin overnight.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against a protein database to identify the enriched proteins.

    • Use label-free quantification or SILAC-based methods to determine the relative abundance of identified proteins between the experimental and control samples.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a hypothetical signaling pathway being investigated and the logical workflow for target identification using clickable this compound derivatives.

G cluster_0 Hypothetical Signaling Pathway cluster_1 Investigative Approach A External Signal B Receptor A->B C Kinase Cascade B->C D Transcription Factor (TF) C->D D->C Feedback Loop E Gene Expression D->E F Synthesize Clickable This compound analog of TF G Introduce into cells F->G H Photo-crosslink & Isolate G->H I Identify TF-interacting proteins (e.g., co-factors, repressors) H->I

Caption: Investigating a signaling pathway using a clickable this compound analog of a transcription factor.

G A Start: Unknown Protein-Protein Interaction B Design & Synthesize Clickable this compound Probe A->B C In vitro / In cellulo Incubation & Crosslinking B->C D Click Chemistry Conjugation to Reporter Tag C->D E Affinity Purification D->E F Protein Identification (MS) E->F G Validation of Interaction F->G H End: Characterized Interaction F->H Direct Identification G->H

Application Notes and Protocols: Quantitative Proteomics Workflow Using SILAC and Photo-DL-lysine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for a powerful quantitative proteomics strategy that combines Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with the use of a photo-reactive amino acid, Photo-DL-lysine. This integrated approach enables the identification and quantification of protein-protein interactions (PPIs), particularly those that are transient or weak and dependent on lysine post-translational modifications (PTMs).

Introduction and Principles

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust metabolic labeling technique for accurate relative quantification of proteins in different cell populations.[1][2][3] The method relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is grown in "light" medium containing the natural amino acids.[3][4] When the two cell populations are mixed, their corresponding proteins can be distinguished by mass spectrometry due to the mass difference imparted by the heavy isotopes. The ratio of the peak intensities of the heavy and light peptides directly reflects the relative abundance of the proteins in the two samples.

This compound is a photo-reactive analog of the amino acid lysine. It can be incorporated into proteins during translation in living cells. Upon exposure to UV light, the diazirine group in this compound becomes activated and forms a covalent bond with nearby interacting molecules, effectively "capturing" protein-protein interactions.

By combining SILAC with this compound, researchers can quantitatively analyze protein interactions in a dynamic cellular context. This is particularly useful for identifying "reader" and "eraser" proteins that recognize and bind to lysine PTMs, which play crucial roles in cellular signaling and regulation.

Experimental Workflow

The overall experimental workflow integrates SILAC labeling, this compound incorporation, UV crosslinking, and quantitative mass spectrometry.

SILAC_PhotoDL_Lysine_Workflow cluster_experiment Experimental Treatment & Crosslinking cluster_processing Sample Processing cluster_analysis Mass Spectrometry & Data Analysis A Control Cells ('Light') C Light Medium (Natural Lysine) A->C B Experimental Cells ('Heavy') D Heavy Medium (Heavy Lysine + this compound) B->D E Treatment/Stimulation C->E D->E F UV Crosslinking E->F G Cell Lysis & Protein Extraction F->G H Protein Digestion (e.g., Trypsin) G->H I Peptide Enrichment (Optional) H->I J LC-MS/MS Analysis I->J K Peptide Identification & Quantification J->K L Bioinformatics & Pathway Analysis K->L

Caption: Overall experimental workflow combining SILAC and this compound.

Detailed Experimental Protocols

Cell Culture and SILAC Labeling

This protocol is a general guideline and should be optimized for the specific cell line used.

Materials:

  • SILAC-grade DMEM or RPMI-1640 medium, deficient in L-lysine and L-arginine.

  • Dialyzed Fetal Bovine Serum (dFBS).

  • "Light" L-lysine (e.g., ¹²C₆, ¹⁴N₂) and L-arginine (e.g., ¹²C₆, ¹⁴N₄).

  • "Heavy" L-lysine (e.g., ¹³C₆, ¹⁵N₂) and L-arginine (e.g., ¹³C₆, ¹⁵N₄).

  • This compound.

  • Cell line of interest.

Protocol:

  • Adaptation Phase:

    • Culture cells for at least five passages in the respective SILAC media to ensure complete incorporation of the labeled amino acids.

    • Light Medium: Supplement SILAC medium with "light" L-lysine and L-arginine at their normal concentrations.

    • Heavy Medium: Supplement SILAC medium with "heavy" L-lysine, "heavy" L-arginine, and this compound. The concentration of this compound should be optimized to ensure sufficient incorporation without causing cytotoxicity.

    • Monitor the incorporation efficiency by mass spectrometry of a small cell sample after the fifth passage. Incorporation should be >97%.

  • Experimental Phase:

    • Plate the "light" and "heavy" labeled cells and grow to the desired confluency.

    • Apply the experimental treatment (e.g., drug stimulation, induction of a signaling pathway) to the "heavy" labeled cells. The "light" labeled cells serve as the control.

In Vivo UV Crosslinking

Materials:

  • UV lamp (365 nm).

  • Ice-cold Phosphate-Buffered Saline (PBS).

Protocol:

  • Aspirate the culture medium from both "light" and "heavy" labeled cells.

  • Wash the cells twice with ice-cold PBS.

  • Place the cell culture plates on ice and irradiate with 365 nm UV light for a predetermined optimal time (typically 15-30 minutes). The distance from the lamp to the cells should be standardized.

  • After crosslinking, immediately proceed to cell lysis.

Protein Extraction and Digestion

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Dithiothreitol (DTT).

  • Iodoacetamide (IAA).

  • Trypsin (sequencing grade).

Protocol:

  • Lyse the "light" and "heavy" labeled cells separately using the lysis buffer.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • In-solution or In-gel Digestion:

    • In-solution: Dilute the protein mixture with ammonium bicarbonate buffer to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • In-gel: Run the mixed protein lysate on an SDS-PAGE gel. Excise the entire protein lane, cut it into small pieces, and perform in-gel digestion with trypsin.

  • Stop the digestion by adding formic acid.

  • Desalt the resulting peptides using a C18 StageTip or equivalent.

Mass Spectrometry and Data Analysis

4.1. LC-MS/MS Analysis

The digested and desalted peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

4.2. Data Analysis Workflow

Data_Analysis_Workflow A Raw MS Data B Database Search (e.g., MaxQuant, Proteome Discoverer) A->B C Peptide & Protein Identification B->C D SILAC Ratio Calculation (Heavy/Light) C->D E Identification of Crosslinked Peptides C->E F Statistical Analysis (Volcano Plot, etc.) D->F E->F G Bioinformatics Analysis (GO, KEGG, Pathway Analysis) F->G

Caption: Data analysis workflow for SILAC and this compound proteomics.

Data Analysis Software: Software suites such as MaxQuant, Proteome Discoverer, or FragPipe can be used for peptide identification and SILAC quantification. These tools can identify peptide pairs with a specific mass shift corresponding to the heavy isotope labels and calculate the heavy-to-light (H/L) ratio.

Identification of Crosslinked Products: Specialized software may be required to identify the crosslinked peptides, which will have a combined mass of the two interacting peptide fragments.

Data Presentation

Quantitative data should be summarized in a clear and structured table.

Table 1: Summary of Quantified Proteins

Protein AccessionGene NameProtein DescriptionH/L Ratiop-valueRegulation
P12345GENE1Example Protein 12.50.001Upregulated
Q67890GENE2Example Protein 20.40.005Downregulated
..................

Example Signaling Pathway: EGF Receptor Signaling

This workflow can be applied to study the dynamics of protein interactions upon Epidermal Growth Factor (EGF) stimulation.

EGF_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos1 Sos1 Grb2->Sos1 Ras Ras Sos1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Photo-DL-lysine Crosslinking Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Photo-DL-lysine crosslinking experiments. Our goal is to help you improve crosslinking efficiency, leading to more robust and reliable identification of protein-protein interactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for protein crosslinking?

This compound is an unnatural amino acid analog of lysine that contains a photo-activatable diazirine moiety. When metabolically incorporated into proteins in place of lysine, it can be activated by UV light (typically at 330-370 nm). Upon activation, the diazirine ring forms a highly reactive carbene intermediate. This carbene can then rapidly and non-specifically insert into C-H and N-H bonds of nearby molecules, including interacting proteins, forming a stable covalent bond. This "zero-length" crosslink effectively captures protein-protein interactions in their native cellular environment.[1][2][3]

Q2: What are the main advantages of using this compound over traditional chemical crosslinkers?

This compound offers several advantages:

  • Temporal Control: Crosslinking is initiated at a specific time by UV irradiation, allowing for the capture of dynamic or transient interactions.[3]

  • In vivo Crosslinking: It can be incorporated into proteins in living cells, enabling the study of interactions within their natural context.[2]

  • Zero-Length Crosslinker: The reactive group is part of the amino acid itself, creating a direct covalent bond between interacting proteins without a spacer arm, providing high-resolution distance constraints.

  • Broad Reactivity: The carbene intermediate can react with a wide range of amino acid side chains and the peptide backbone, increasing the chances of capturing an interaction.

Q3: What factors are most critical for achieving high crosslinking efficiency?

Several factors significantly influence the success of your this compound crosslinking experiment:

  • UV Irradiation: The wavelength, intensity, and duration of UV exposure are crucial. Optimal activation of the diazirine group typically occurs between 330-370 nm.

  • Concentration of Interacting Partners: Higher concentrations of the bait and prey proteins increase the probability of them being in close proximity for crosslinking to occur.

  • Buffer Conditions: The buffer composition should maintain protein stability and native conformations. Avoid buffers containing components that can quench the photoreactive carbene, such as free radical scavengers.

  • Reagent Quality and Storage: this compound and other crosslinking reagents can be sensitive to moisture and light. Store them as recommended and prepare solutions fresh.

Troubleshooting Guide

This guide addresses common issues encountered during this compound crosslinking experiments in a question-and-answer format.

Problem 1: Low or No Crosslinking Yield

Q: I am not observing any crosslinked products on my SDS-PAGE gel or in my mass spectrometry data. What could be the problem?

A: Low or no crosslinking can stem from several issues. Here’s a step-by-step troubleshooting approach:

  • Verify Incorporation of this compound:

    • How to check: Before proceeding with crosslinking, confirm that this compound has been successfully incorporated into your protein of interest. This can be done by mass spectrometry analysis of the purified protein to detect the mass shift corresponding to this compound incorporation.

    • Solution: If incorporation is low, optimize the cell culture conditions. Ensure you are using a lysine-free medium to maximize the uptake and utilization of this compound. Also, check the viability of your cells, as unhealthy cells may have compromised protein synthesis machinery.

  • Optimize UV Irradiation Conditions:

    • Issue: Inefficient UV activation is a common cause of low crosslinking yield.

    • Solution:

      • Wavelength: Ensure your UV lamp emits light in the optimal range for diazirine activation (330-370 nm). Avoid short-wavelength UV (e.g., 254 nm) which can cause protein damage.

      • Intensity and Duration: The optimal UV dose (intensity x time) needs to be determined empirically. Start with a published protocol and perform a time-course experiment to find the optimal exposure time. Insufficient exposure will result in low activation, while excessive exposure can lead to protein degradation and non-specific crosslinking. A plateau in crosslinking efficiency is often observed after a certain irradiation time.

      • Distance: The distance between the UV source and the sample significantly impacts the light intensity received. Ensure this distance is consistent between experiments.

  • Check Your Buffer Composition:

    • Issue: Components in your buffer may be quenching the reactive carbene intermediate.

    • Solution: Avoid using buffers containing primary amines (e.g., Tris, glycine) or free radical scavengers. Phosphate-buffered saline (PBS) or HEPES-based buffers are generally recommended.

Problem 2: High Background or Non-Specific Crosslinking

Q: I am seeing a smear on my gel or identifying many non-specific crosslinks in my mass spectrometry data. How can I improve specificity?

A: High background can obscure the identification of true protein-protein interactions. Consider the following:

  • Reduce UV Exposure: Excessive UV irradiation can lead to the formation of radicals and other reactive species that cause non-specific crosslinking. Try reducing the exposure time or the intensity of the UV source.

  • Optimize Protein Concentration: While high concentrations can improve the yield of specific crosslinks, extremely high concentrations can promote random collisions and non-specific interactions. Consider performing a titration of protein concentration.

  • Include Proper Controls:

    • -UV Control: A sample that has been prepared with this compound but not exposed to UV light is essential to identify proteins that non-specifically co-purify with your bait protein.

    • -Photo-DL-lysine Control: A sample cultured with natural lysine instead of this compound but still subjected to UV irradiation helps to identify UV-induced non-specific interactions.

  • Improve Purification Strategy: Implement stringent wash steps during the purification of your crosslinked complexes to remove non-specifically bound proteins. Using affinity tags and performing multi-step purification can significantly reduce background.

Problem 3: Difficulty in Identifying Crosslinked Peptides by Mass Spectrometry

Q: My mass spectrometry analysis is not identifying a significant number of crosslinked peptides. What can I do to improve detection?

A: The analysis of crosslinked peptides is inherently complex. Here are some tips to enhance their identification:

  • Enrich for Crosslinked Peptides: Crosslinked peptides are often present in low abundance compared to linear peptides. Use techniques like size-exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX) to enrich for the larger, more highly charged crosslinked peptides before LC-MS/MS analysis.

  • Optimize Mass Spectrometry Parameters:

    • Fragmentation: Use a combination of fragmentation techniques. While Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD) are common, Electron-Transfer Dissociation (ETD) can be beneficial for fragmenting large, highly charged crosslinked peptides. Stepped HCD can also improve fragmentation of both peptide backbones.

    • Data Analysis Software: Utilize specialized software designed for the analysis of crosslinked peptide data, such as xQuest, pLink, MeroX, or MaxLynx. These tools have algorithms to handle the complexity of matching spectra from two peptides.

  • Sample Preparation for MS:

    • Digestion: A standard trypsin digest is often used. However, since this compound is a modification on a lysine residue, this can interfere with trypsin cleavage. Consider using a combination of proteases or a protease that cleaves at different sites (e.g., Glu-C, chymotrypsin) to improve sequence coverage.

    • Fractionation: Extensive fractionation of the peptide mixture before LC-MS/MS analysis can reduce sample complexity and improve the detection of low-abundance crosslinked peptides.

Data Presentation: Factors Influencing Crosslinking Efficiency

While a comprehensive, universal table of quantitative data is challenging due to variations in experimental systems, the following tables summarize reported trends and provide a starting point for optimization.

Table 1: Effect of UV Irradiation Time on Crosslinking Efficiency

UV Irradiation TimeRelative Crosslinking EfficiencyNotes
0 minNoneNo activation of the diazirine group. Essential negative control.
1-10 minIncreasingEfficiency generally increases with initial exposure.
15-30 minPlateau/OptimalA plateau is often reached, indicating maximum activation without excessive damage.
> 30 minMay Decrease/Increase in Non-specificityProlonged exposure can lead to protein damage and increased non-specific crosslinking.

Note: Optimal times are highly dependent on the UV lamp's power and distance to the sample and should be determined empirically.

Table 2: Comparison of Photo-Reactive Chemistries

Photo-Reactive GroupActivation Wavelength (nm)Reactive IntermediateCrosslinking EfficiencyKey Characteristics
Diazirine 330-370CarbeneModerateSmall size, less likely to cause steric hindrance. Can be quenched by water.
Benzophenone 350-365Triplet DiradicalHighHigher efficiency than diazirines as it is less susceptible to quenching by water. Bulky, which may perturb protein interactions.
Aryl Azide 254-275 (simple), 300-460 (nitro)NitreneVariableLonger-lived reactive species can lead to more non-specific labeling. Short-wavelength activation can damage proteins.

Experimental Protocols

Protocol 1: In-Cell this compound Crosslinking

  • Cell Culture and Metabolic Labeling:

    • Culture cells in lysine-free DMEM supplemented with dialyzed fetal bovine serum.

    • Add this compound to the medium at a final concentration of 0.1-1 mM. The optimal concentration should be determined to ensure sufficient incorporation without causing cytotoxicity.

    • Incubate cells for 24-48 hours to allow for protein turnover and incorporation of this compound.

  • UV Crosslinking:

    • Wash the cells with ice-cold PBS to remove the culture medium.

    • Place the cell culture dish on ice and irradiate with a UV lamp at 365 nm.

    • The irradiation time should be optimized, but a starting point is 15-30 minutes with a lamp power of 8-15 W at a distance of 3-5 cm.

  • Cell Lysis and Protein Extraction:

    • After irradiation, immediately lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Purification of Crosslinked Complexes:

    • If your protein of interest is tagged (e.g., with a FLAG or HA tag), perform immunoprecipitation using the corresponding antibody conjugated to beads.

    • Incubate the lysate with the beads, followed by stringent washes to remove non-specifically bound proteins.

    • Elute the crosslinked protein complexes from the beads.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

  • Protein Digestion:

    • The eluted protein complexes can be run on an SDS-PAGE gel, and the bands corresponding to the crosslinked species can be excised.

    • Perform in-gel digestion of the proteins. A common method is to reduce the proteins with DTT, alkylate with iodoacetamide, and then digest with trypsin overnight.

    • Alternatively, an in-solution digestion can be performed.

  • Enrichment of Crosslinked Peptides:

    • To increase the identification rate of crosslinked peptides, perform an enrichment step. Size-exclusion chromatography (SEC) is a widely used method.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a long chromatographic gradient to ensure good separation of the complex peptide mixture.

    • Set up the mass spectrometer to acquire data using a method optimized for crosslinked peptides, which may include stepped HCD fragmentation.

  • Data Analysis:

    • Use specialized software (e.g., xQuest, MeroX) to search the MS/MS data against a protein database to identify the crosslinked peptides.

    • These programs are designed to handle the complexity of spectra generated from two covalently linked peptides.

Visualizations

Experimental Workflow for this compound Crosslinking

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Crosslinking cluster_purification Purification cluster_ms_analysis Mass Spectrometry Analysis A 1. Culture cells in Lysine-free medium B 2. Add this compound A->B C 3. Incubate for protein incorporation B->C D 4. Wash cells with PBS C->D E 5. UV Irradiation (365 nm) D->E F 6. Cell Lysis E->F G 7. Affinity Purification (e.g., Immunoprecipitation) F->G H 8. Elution of crosslinked complexes G->H I 9. Protein Digestion (e.g., Trypsin) H->I J 10. Enrichment of crosslinked peptides (SEC) I->J K 11. LC-MS/MS Analysis J->K L 12. Data Analysis (Specialized Software) K->L

A generalized workflow for identifying protein-protein interactions using this compound.

Troubleshooting Logic for Low Crosslinking Yield

troubleshooting_low_yield Start Low/No Crosslinking Yield Q1 Is this compound incorporated? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are UV irradiation conditions optimal? A1_Yes->Q2 S1 Optimize metabolic labeling: - Use Lysine-free medium - Check cell health A1_No->S1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the buffer composition appropriate? A2_Yes->Q3 S2 Optimize UV exposure: - Check wavelength (330-370 nm) - Titrate exposure time and intensity - Ensure consistent distance to lamp A2_No->S2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Review experimental design and reagent quality A3_Yes->End S3 Use non-quenching buffers: - Avoid Tris and Glycine - Use PBS or HEPES A3_No->S3

A logical flow for troubleshooting experiments with low crosslinking efficiency.

EGFR Signaling Pathway Interactions

The following diagram illustrates a simplified view of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, highlighting key protein-protein interactions that could be captured using this compound crosslinking. Upon EGF binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2 and Shc, which in turn recruit Sos to activate the Ras-MAPK cascade.

EGFR_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits Shc Shc EGFR->Shc Recruits & Phosphorylates EGF EGF EGF->EGFR Binds Sos Sos Grb2->Sos Recruits Shc->Grb2 Binds Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Downstream Downstream Targets (Transcription Factors) ERK->Downstream Phosphorylates

Simplified EGFR signaling cascade showing key protein-protein interactions.

References

Technical Support Center: Cross-Linking Mass Spectrometry (XL-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Cross-Linking Mass Spectrometry (XL-MS) experiments, with a specific focus on overcoming low yields of cross-linked peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for observing a low yield of cross-linked peptides in my XL-MS experiment?

Several factors can contribute to a low yield of cross-linked peptides. The most common issues include low cross-linking efficiency, the inherent low abundance of correctly formed inter-peptide cross-links compared to other reaction products, and sample complexity which can suppress the signal of these low-abundance species during mass spectrometry analysis.[1][2] The heterogeneity of cross-linked products, including dead-end modifications (type 0) and intra-linked peptides (type 1), further dilutes the desired inter-linked peptides (type 2), which are the most structurally informative but often the least abundant.[1]

Q2: How does the choice of cross-linking reagent impact the yield?

The selection of a cross-linking reagent is critical. Key considerations include:

  • Reactivity: The reactive groups of the cross-linker must be compatible with the available functional groups on the protein surface (e.g., amine-reactive NHS esters for lysines).[3]

  • Spacer Arm Length: The length of the cross-linker's spacer arm dictates the distance it can span between two residues. A linker that is too short may not be able to connect interacting residues.[4]

  • Cleavability: MS-cleavable cross-linkers can simplify data analysis by allowing for the separation of the two peptide chains in the gas phase, which can improve identification rates. Non-cleavable cross-linkers can result in more complex fragmentation spectra that are challenging to interpret.

Q3: What is the importance of enriching for cross-linked peptides?

Due to their low abundance, typically less than 1% of the total identified peptides, enrichment is often necessary to increase the number of identified cross-linked peptides. Without enrichment, these low-abundance species may not be detected by the mass spectrometer. Common enrichment strategies include size exclusion chromatography (SEC) and strong cation exchange (SCX) chromatography.

Q4: Can my sample preparation protocol affect the cross-linking yield?

Absolutely. Common pitfalls in sample preparation include:

  • Insufficient Sample Purity: High background from contaminating proteins can interfere with the cross-linking of the target protein(s).

  • Incompatible Buffers: Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with amine-reactive cross-linkers, quenching the reaction.

  • Improper Storage: Repeated freeze-thaw cycles can lead to sample degradation.

Q5: How do I optimize the concentration of my cross-linker?

Optimizing the cross-linker concentration is a critical step. A concentration that is too low will result in insufficient cross-linking, while a concentration that is too high can lead to extensive modification and protein aggregation. It is recommended to perform a titration experiment, testing a range of molar excesses of the cross-linker to the protein.

Troubleshooting Guides

Issue 1: Low Number of Identified Cross-Linked Peptides

This is a frequent challenge in XL-MS. The following workflow can help you troubleshoot this issue.

Troubleshooting Workflow for Low Cross-Link Identification

TroubleshootingWorkflow cluster_start Start cluster_experimental Experimental Optimization cluster_enrichment Enrichment Strategy cluster_ms Mass Spectrometry & Data Analysis cluster_result Outcome Start Low Number of Identified Cross-Linked Peptides CheckPurity Verify Protein Purity and Concentration Start->CheckPurity Initial Check OptimizeXL Optimize Cross-Linker Concentration & Reaction Time CheckPurity->OptimizeXL If purity is good CheckBuffer Ensure Buffer Compatibility (e.g., no primary amines) OptimizeXL->CheckBuffer After titration ImplementEnrichment Implement Enrichment Strategy (SEC, SCX) CheckBuffer->ImplementEnrichment If conditions are optimal OptimizeMS Optimize MS Parameters (fragmentation energy, etc.) ImplementEnrichment->OptimizeMS Post-enrichment UseSoftware Use Specialized XL-MS Data Analysis Software OptimizeMS->UseSoftware For data processing ImprovedYield Improved Yield of Cross-Linked Peptides UseSoftware->ImprovedYield Final Result EnrichmentWorkflow cluster_prep Sample Preparation cluster_scx SCX Chromatography cluster_analysis Downstream Analysis Digestion Cross-linked Protein (Reduction, Alkylation, Digestion) Load Load onto Equilibrated SCX Column Digestion->Load Wash Wash to Remove Unbound Peptides Load->Wash Elute Stepwise Elution with Increasing Salt Concentration Wash->Elute Desalt Desalt Fractions (e.g., C18 StageTip) Elute->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS

References

Optimizing UV irradiation time for Photo-DL-lysine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize UV irradiation time and other critical parameters for successful Photo-DL-lysine experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for uncaging this compound?

A1: The optimal wavelength depends on the specific photolabile "caging" group attached to the lysine. For commonly used o-nitrobenzyl-based caging groups, UV light in the range of 365 nm is most effective for photolysis.[1][2][3] It is crucial to check the supplier's data for the specific absorption maximum of your this compound compound. Using the wrong wavelength can lead to inefficient uncaging or increased cell damage.

Q2: How does UV irradiation affect cell viability?

A2: UV radiation, particularly shorter wavelengths like UV-B and UV-C, can induce significant cellular damage.[4][5] High doses or prolonged exposure to UV-A (like 365 nm) can also be harmful. The primary mechanisms of damage include the formation of DNA lesions (such as cyclobutane pyrimidine dimers), which can arrest the cell cycle, and the generation of reactive oxygen species (ROS), leading to oxidative stress. This can trigger programmed cell death pathways like apoptosis or, at higher doses, necrosis.

Q3: What are essential controls for a this compound experiment?

A3: To ensure your results are valid, several controls are essential:

  • No UV Control: Cells incubated with this compound but not exposed to UV light. This confirms the caged compound is biologically inactive.

  • UV Only Control: Cells not treated with this compound but exposed to the same UV irradiation dose. This measures the effect of UV light alone on cell health and the signaling pathway of interest.

  • Positive Control: If possible, treat cells with the uncaged (native) DL-lysine or the expected downstream effector to confirm the biological response.

  • Time-Course Experiment: Perform a time-course analysis after UV irradiation to capture the peak biological response.

Q4: How can I quantify the efficiency of uncaging?

A4: Uncaging efficiency can be assessed using several biochemical methods. If the this compound is incorporated into a protein, you can measure the cleavage or release of a reporter fragment. Common techniques include:

  • SDS-PAGE and Western Blotting: To visualize the appearance of a cleaved protein product or the modification of a target protein. Densitometry can be used for quantification.

  • Mass Spectrometry (LC-MS/MS): To identify and quantify the uncaged molecule or resulting protein fragments with high precision.

  • Fluorescence Microscopy: If the released molecule or a downstream event can be tracked with a fluorescent reporter, changes in fluorescence can be monitored post-irradiation.

Troubleshooting Guide

Problem 1: Low or no biological effect is observed after UV irradiation.

  • Possible Cause 1: Inefficient Uncaging.

    • Solution: Your UV dose may be insufficient. The total energy delivered is a product of power density (mW/cm²) and time (s). Increase the irradiation time incrementally or, if possible, use a UV lamp with a higher power output. Verify that the wavelength of your UV source matches the absorption peak of the photocage.

  • Possible Cause 2: Degradation of this compound.

    • Solution: Ensure the compound has been stored correctly (typically protected from light and at a low temperature) and has not degraded. Test a fresh batch of the reagent.

  • Possible Cause 3: Insufficient Concentration.

    • Solution: The concentration of the caged compound may be too low to elicit a biological response even with 100% uncaging. It is often necessary to use a concentration at least 10-fold higher than the receptor affinity or the effective concentration of the active molecule.

Problem 2: High levels of cell death or stress are observed after UV exposure.

  • Possible Cause 1: UV Phototoxicity.

    • Solution: The UV dose is likely too high. Reduce the irradiation time or the power density of the lamp. It is critical to find a balance between efficient uncaging and maintaining cell health. Run a dose-response curve to determine the maximum UV dose your cells can tolerate without significant signs of death (e.g., membrane blebbing, detachment).

  • Possible Cause 2: Cytotoxic Byproducts.

    • Solution: The photolysis of some caging groups, particularly nitrobenzyl derivatives, can generate cytotoxic byproducts like 2-nitrosobenzaldehyde. Adding a reducing agent like dithiothreitol (DTT) to the medium can help mitigate the effects of these byproducts.

  • Possible Cause 3: Cell Type Sensitivity.

    • Solution: Different cell types have varying sensitivities to UV radiation. If your cell line is particularly sensitive, minimize UV exposure as much as possible. Consider using longer wavelength caging groups (e.g., coumarin-based, activatable with >400 nm light) if available, as longer wavelengths are generally less damaging to cells.

Experimental Protocols & Data

General Protocol for Photo-uncaging in Live Cells
  • Cell Preparation: Seed cells on an appropriate culture plate (e.g., glass-bottom dish for microscopy) and grow to the desired confluency.

  • Loading: Wash cells with a suitable buffer (e.g., PBS or HBSS). Incubate cells with the desired concentration of this compound in serum-free medium for the recommended duration. Protect cells from ambient light from this point forward.

  • Washing: Gently wash the cells two to three times with a fresh buffer to remove any unloaded caged compound.

  • UV Irradiation: Expose the cells to UV light using a designated apparatus (e.g., UV lamp in a biosafety cabinet, microscope-mounted laser). The duration and intensity must be optimized for your specific experiment (see tables below for examples).

  • Post-Irradiation Incubation: Immediately add fresh, pre-warmed culture medium. Return the cells to the incubator for a specified period to allow for the biological response to occur.

  • Downstream Analysis: Analyze the experimental outcome using appropriate methods, such as Western blotting for protein analysis, viability assays (e.g., MTT or Trypan Blue), or fluorescence imaging.

Data Tables for Optimization

The following tables provide example data to guide the optimization of UV exposure. Actual values will vary based on cell type, UV source, and specific caged compound.

Table 1: Optimizing UV Exposure Time (at Constant Power Density) UV Source: 365 nm lamp at a fixed power density of 5 mW/cm²

Exposure Time (seconds)Uncaging Efficiency (%)Cell Viability (%)Notes
15~25%>95%Low efficiency, minimal cell stress.
30~50%>90%Moderate efficiency, acceptable viability.
60~75%~80%Good efficiency, some cytotoxicity observed.
120>90%<60%High efficiency, significant cell death.
180>95%<40%Near-complete uncaging, severe cytotoxicity.

Table 2: Effect of UV Power Density (at Constant Exposure Time) UV Source: 365 nm lamp for a fixed duration of 45 seconds

Power Density (mW/cm²)Uncaging Efficiency (%)Cell Viability (%)Notes
2.5~30%>95%Low power, inefficient uncaging.
5.0~65%~85%Good balance of efficiency and viability.
10.0>90%<70%High efficiency but increased cell stress.
20.0>95%<50%Very high power, leads to rapid cell death.

Visual Guides

Experimental Workflow Diagram

G A 1. Seed & Culture Cells B 2. Load with This compound (Protect from light) A->B C 3. Wash to Remove Excess Compound B->C D 4. UV Irradiation (Optimized Time/Power) C->D E 5. Post-Irradiation Incubation D->E F 6. Downstream Analysis (e.g., Western Blot, Imaging) E->F

Caption: A typical workflow for a this compound uncaging experiment.

Troubleshooting Flowchart

G cluster_0 cluster_1 cluster_2 cluster_3 Start Problem Observed Problem1 High Cell Death? Start->Problem1 Problem2 No Biological Effect? Start->Problem2 Cause1A UV Dose Too High? Problem1->Cause1A Yes Cause2A UV Dose Too Low? Problem2->Cause2A Yes Cause1B Cytotoxic Byproducts? Cause1A->Cause1B No Solution1A Reduce UV Time/Power Cause1A->Solution1A Yes Solution1B Add DTT to Medium Cause1B->Solution1B Yes Cause2B Compound Degraded? Cause2A->Cause2B No Solution2A Increase UV Time/Power Cause2A->Solution2A Yes Solution2B Use Fresh Reagent Cause2B->Solution2B Yes

Caption: A flowchart to diagnose and solve common experimental issues.

UV-Induced Damage Pathway

G UV Excessive UV Exposure (High Dose / Long Time) DNA DNA Damage (e.g., Strand Breaks) UV->DNA ROS Reactive Oxygen Species (ROS) Generation UV->ROS Cycle Cell Cycle Arrest DNA->Cycle Mito Mitochondrial Stress ROS->Mito Apoptosis Apoptosis (Programmed Cell Death) Mito->Apoptosis Cycle->Apoptosis

Caption: Simplified pathway of UV-induced cellular damage leading to apoptosis.

References

Reducing non-specific crosslinking with Photo-DL-lysine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Photo-DL-lysine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a photo-reactive amino acid analog of L-lysine. It contains a diazirine functional group that, upon exposure to ultraviolet (UV) light (typically 330-370 nm), becomes activated.[1][2] This activation generates a highly reactive carbene intermediate, which can form covalent bonds with nearby molecules, including proteins and nucleic acids.[1] This property allows for the "capturing" of transient or weak interactions between a protein of interest (into which this compound has been incorporated) and its binding partners.

Q2: What are the main causes of non-specific crosslinking with this compound?

Non-specific crosslinking is a common challenge and can arise from several factors:

  • Inherent reactivity of the carbene intermediate: The generated carbene is highly reactive and can interact with any molecule in its immediate vicinity, not just the specific binding partner.[1]

  • Suboptimal UV exposure: Both excessive and insufficient UV irradiation can contribute to non-specific binding. Over-exposure can lead to sample damage and the generation of more reactive species, while under-exposure may not efficiently activate the this compound, leading to a poor signal-to-noise ratio.

  • Inappropriate buffer conditions: The pH, ionic strength, and presence of certain additives in the buffer can influence protein conformation and non-specific interactions.

  • High concentrations of bait protein or this compound: Using higher than necessary concentrations can increase the likelihood of random collisions and non-specific crosslinking events.

Q3: What are essential control experiments to include in my this compound workflow?

To ensure the validity of your results, the following controls are crucial:

  • No UV control: A sample prepared identically but not exposed to UV light. This helps to identify proteins that bind non-specifically to your bait protein or the affinity purification resin in the absence of crosslinking.

  • No this compound control: A sample where the wild-type protein (without this compound) is used. This control helps to identify proteins that interact with the bait protein regardless of the photo-crosslinker.

  • Competitive inhibition control: If a known inhibitor or binding partner of your protein of interest is available, its addition in excess before UV irradiation should reduce the crosslinking of specific interactors.

Troubleshooting Guide

This guide addresses common issues encountered during this compound crosslinking experiments.

Problem Potential Cause Recommended Solution
High Background / Non-Specific Crosslinking Suboptimal buffer composition.Optimize buffer conditions. Adjust pH and ionic strength. Consider adding blocking agents or detergents (see table below for a quantitative comparison).
Excessive UV irradiation.Titrate UV exposure time and intensity. Start with shorter exposure times and lower intensities and empirically determine the optimal conditions for your system.
High concentration of this compound or bait protein.Perform a concentration titration to find the lowest effective concentration that yields a specific signal.
Low or No Crosslinking Signal Inefficient incorporation of this compound.Verify the incorporation of this compound into your bait protein using mass spectrometry.
Insufficient UV activation.Ensure your UV lamp emits at the correct wavelength (330-370 nm for diazirines) and that the intensity and duration are adequate. Check the lamp's age and output.
Quenching of the reactive intermediate.Avoid buffers containing reagents that can quench the photo-activated crosslinker, such as free radical scavengers.
Inaccessible crosslinking domain.The site of this compound incorporation may not be in close enough proximity to the interaction interface. Consider incorporating it at different locations within your protein of interest.
Poor Reproducibility Inconsistent UV exposure.Standardize the distance from the UV source to the sample and the irradiation time. Use a UV meter to ensure consistent intensity.
Variability in sample preparation.Ensure all sample preparation steps, including cell lysis, protein extraction, and buffer exchange, are performed consistently.

Data Presentation: Optimizing Experimental Conditions

Table 1: Comparison of Blocking Agents for Reducing Non-Specific Binding

While direct quantitative data for this compound is limited, the following table, based on principles from related immunoassays, provides guidance on common blocking agents and their typical working concentrations. The effectiveness of each agent should be empirically tested for your specific application.

Blocking Agent Mechanism of Action Typical Concentration Advantages Considerations
Bovine Serum Albumin (BSA) Coats surfaces to prevent non-specific protein adsorption.0.1 - 5% (w/v)Readily available, generally effective.Can sometimes cross-react with antibodies. Not ideal for phosphoprotein studies due to endogenous phosphorylation.
Casein / Non-fat Dry Milk A mixture of proteins that effectively blocks non-specific sites.1 - 5% (w/v)Inexpensive and highly effective for many applications.Contains phosphoproteins and biotin, which can interfere with related assays.
Tween 20 Non-ionic detergent that reduces hydrophobic interactions.0.05 - 0.1% (v/v)Reduces non-specific binding to surfaces and can help solubilize proteins.Can interfere with certain downstream applications and may not be as effective as protein-based blockers for all types of non-specific interactions.
Fish Gelatin Blocks non-specific binding, particularly protein-protein interactions.0.1 - 1% (w/v)Can be more effective than BSA in some cases and is less likely to cross-react with mammalian antibodies.Can be less effective at blocking protein-plastic interactions.
Table 2: Effect of UV Irradiation Parameters on Crosslinking Outcome

Optimizing UV exposure is critical for maximizing the specific signal while minimizing non-specific crosslinking and protein damage.

Parameter Low Optimal High
UV Intensity (mW/cm²) Insufficient activation, low crosslinking yield.Efficient activation of this compound with minimal protein damage.Increased risk of protein degradation and non-specific crosslinking.
UV Exposure Time (minutes) Incomplete activation, low signal.Sufficient time for specific crosslinking to occur.Increased non-specific crosslinking and potential for UV-induced sample damage.
Signal-to-Noise Ratio LowHighLow

Experimental Protocols

Protocol 1: In-Cell this compound Crosslinking

This protocol outlines a general workflow for incorporating this compound into a protein of interest in mammalian cells and performing in-cell crosslinking.

  • Cell Culture and this compound Incorporation:

    • Culture cells in a medium lacking lysine.

    • Supplement the medium with this compound at a final concentration of 1-4 mM.

    • Allow cells to grow for 24-48 hours to allow for incorporation of the photo-amino acid into newly synthesized proteins.

  • Cell Harvest and Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • UV Crosslinking:

    • Place the cell lysate on ice in a shallow, open container to ensure even UV exposure.

    • Irradiate the lysate with UV light at 365 nm. The optimal time and intensity should be empirically determined but a starting point is 5-15 minutes at a distance of 5-10 cm from the UV source.

  • Affinity Purification:

    • Incubate the crosslinked lysate with an antibody or other affinity resin specific for your bait protein to capture the protein and its crosslinked partners.

    • Wash the resin extensively to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the resin.

    • Analyze the eluate by SDS-PAGE and Western blotting or proceed to mass spectrometry for identification of crosslinked partners.

Protocol 2: Quantitative Mass Spectrometry Analysis of Crosslinked Peptides

This protocol provides an overview of the steps involved in preparing and analyzing crosslinked samples by mass spectrometry.

  • In-Gel or In-Solution Digestion:

    • Separate the purified crosslinked protein complexes by SDS-PAGE. Excise the bands corresponding to the crosslinked species.

    • Perform in-gel digestion with a protease such as trypsin.

    • Alternatively, for in-solution digestion, reduce, alkylate, and digest the purified complexes directly.

  • Peptide Desalting and Enrichment:

    • Desalt the digested peptides using a C18 StageTip or similar device.

    • For complex samples, consider enriching for crosslinked peptides using size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

  • Data Analysis:

    • Use specialized software (e.g., pLink, MaxLynx, MeroX) to identify the crosslinked peptides from the complex MS/MS spectra.

    • Perform a database search against the appropriate protein database.

    • Validate the identified crosslinks and quantify their abundance to identify specific interaction partners.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Crosslinking cluster_cell_culture Cell Culture & Incorporation cluster_crosslinking Crosslinking cluster_purification Purification & Analysis a Culture cells in lysine-free medium b Supplement with this compound a->b c Harvest and lyse cells b->c d UV irradiation (365 nm) c->d e Affinity purification of bait protein d->e f Wash to remove non-specific binders e->f g Elution of crosslinked complexes f->g h SDS-PAGE / Western Blot or Mass Spectrometry g->h

Caption: A generalized experimental workflow for identifying protein-protein interactions using this compound.

troubleshooting_logic Troubleshooting Logic for High Non-Specific Binding cluster_optimization Optimization Strategies start High Non-Specific Binding Observed a Optimize Buffer Conditions (pH, salt, blocking agents) start->a b Titrate UV Exposure (time and intensity) start->b c Reduce Reagent Concentrations (this compound, bait protein) start->c end Reduced Non-Specific Binding a->end b->end c->end

Caption: A logical workflow for troubleshooting high non-specific binding in this compound experiments.

egfr_signaling Simplified EGFR Signaling Pathway for Crosslinking Studies EGF EGF EGFR EGFR (with this compound) EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Crosslinking target Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription

Caption: A simplified representation of the EGFR signaling pathway, a common target for crosslinking studies.

lysine_degradation Lysine Degradation Pathway Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Aminoadipate_semialdehyde α-Aminoadipate semialdehyde Saccharopine->Aminoadipate_semialdehyde Aminoadipate α-Aminoadipate Aminoadipate_semialdehyde->Aminoadipate Ketoadipate α-Ketoadipate Aminoadipate->Ketoadipate Glutaryl_CoA Glutaryl-CoA Ketoadipate->Glutaryl_CoA Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA

Caption: An overview of the major steps in the lysine degradation pathway.

References

Technical Support Center: Minimizing Protein Aggregation During Photo-Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize protein aggregation during photo-crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during photo-crosslinking?

Protein aggregation during photo-crosslinking can be triggered by a combination of factors related to the protein itself, the experimental conditions, and the photo-crosslinking process. Key causes include:

  • High Protein Concentration: Increased concentrations of protein can lead to more frequent intermolecular collisions, which promotes the formation of aggregates.[1][2]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical. A buffer pH close to the protein's isoelectric point (pI) can minimize its net charge, reducing electrostatic repulsion and favoring aggregation.[2][3][4] Buffers containing primary amines (e.g., Tris, glycine) can compete with the intended crosslinking reaction.

  • Environmental Stressors: Exposure to high temperatures can destabilize the protein's structure, while freeze-thaw cycles can also lead to denaturation and aggregation.

  • Presence of Organic Solvents: Some crosslinkers are not readily water-soluble and need to be dissolved in organic solvents like DMSO or DMF. High concentrations of these solvents (typically above 10%) can denature the protein and cause aggregation.

  • Oxidative Stress: The generation of free radicals during photo-crosslinking can lead to oxidative damage of amino acid residues, promoting protein aggregation.

  • Excessive Crosslinker Concentration: An overabundance of the crosslinking reagent can lead to modification of too many surface residues, altering the protein's surface charge and hydrophobicity, which can in turn promote aggregation.

  • Prolonged UV Exposure: Extended exposure to UV light can cause photodamage to the protein, increasing the risk of aggregation.

Q2: How can I optimize my buffer to reduce protein aggregation during photo-crosslinking?

Optimizing your buffer is a critical step in preventing protein aggregation. Here are several strategies:

  • pH Adjustment: Maintain the buffer pH at least one unit away from your protein's isoelectric point (pI) to ensure the protein has a net charge, which promotes repulsion between molecules.

  • Ionic Strength Modification: The effect of salt concentration is protein-dependent. Systematically screen a range of salt concentrations (e.g., from 50 mM to 500 mM) to find the optimal ionic strength that maintains protein solubility.

  • Use of Additives and Stabilizers:

    • Glycerol and Sugars: Additives like glycerol (5-20%), sucrose, or trehalose can act as stabilizing agents.

    • Amino Acids: Arginine and proline can help to suppress protein aggregation.

    • Reducing Agents: For proteins with cysteine residues, including a reducing agent like DTT or TCEP can prevent the formation of non-native disulfide bonds that can lead to aggregation.

    • Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can help solubilize proteins prone to aggregation.

  • Buffer Choice: Avoid buffers with primary amines (e.g., Tris, glycine) if your crosslinker reacts with them. Consider alternatives like HEPES or phosphate buffers.

Q3: What is the role of the photo-initiator in protein aggregation and how can I minimize its negative effects?

Photo-initiators are compounds that generate reactive free radicals upon exposure to light, which then initiate the crosslinking reaction. However, these highly reactive species can also lead to non-specific modifications and oxidative damage to the protein, which can trigger aggregation.

To minimize these effects:

  • Optimize Photo-initiator Concentration: Use the lowest effective concentration of the photo-initiator to generate sufficient radicals for crosslinking without causing excessive protein damage. This often requires empirical testing.

  • Select an Appropriate Photo-initiator: Different photo-initiators have different absorption wavelengths and efficiencies. Choose one that is well-suited for your specific application and light source to minimize off-target effects. For biological applications, water-soluble and biocompatible photo-initiators are preferred.

  • Control Light Exposure: Limit the duration and intensity of light exposure to the minimum required for efficient crosslinking. This reduces the total number of free radicals generated and minimizes the risk of photodamage.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible Precipitate After Photo-Crosslinking High protein concentrationDecrease the protein concentration.
Suboptimal buffer pHAdjust the buffer pH to be at least 1 unit away from the protein's pI.
Inappropriate ionic strengthScreen a range of salt concentrations to find the optimal condition.
Temperature instabilityPerform the photo-crosslinking reaction at a lower temperature (e.g., 4°C).
High Molecular Weight Smears on SDS-PAGE Excessive crosslinkingReduce the concentration of the crosslinker or the photo-initiator.
Prolonged light exposureDecrease the UV irradiation time.
Oxidative damageAdd a reducing agent like DTT or TCEP to the buffer.
Loss of Protein Activity Post-Crosslinking Protein denaturationAdd stabilizing excipients like glycerol or arginine to the buffer.
Non-specific modificationsOptimize the photo-initiator concentration and light exposure time.
Aggregation of active proteinConfirm the presence of soluble aggregates using techniques like DLS or SEC.

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

This protocol outlines a method to screen for the best buffer conditions to maintain protein solubility during photo-crosslinking.

Materials:

  • Purified protein of interest

  • A selection of buffers (e.g., phosphate, HEPES) at various pH values

  • Stock solutions of salts (e.g., NaCl, KCl), additives (e.g., glycerol, arginine), and a reducing agent (e.g., TCEP)

  • Photo-initiator and crosslinker

  • UV lamp

  • 96-well plate or microcentrifuge tubes

  • SDS-PAGE reagents and equipment

Methodology:

  • Prepare a Matrix of Buffer Conditions: In a 96-well plate or microcentrifuge tubes, prepare a matrix of different buffer conditions by varying one parameter at a time (e.g., pH, salt concentration, additive concentration).

  • Add Protein: Add your protein to each condition at the desired final concentration for your photo-crosslinking experiment.

  • Incubate: Incubate the samples under the planned experimental temperature for a short period (e.g., 30 minutes).

  • Visual Inspection: Visually inspect for any signs of precipitation.

  • Photo-Crosslinking: Add the photo-initiator and crosslinker to each condition and expose the samples to UV light for a fixed duration.

  • Assess Aggregation:

    • Centrifuge the samples to pellet insoluble aggregates.

    • Analyze the supernatant by SDS-PAGE to visualize the amount of soluble protein. A decrease in the band intensity of your target protein indicates precipitation.

    • Run a non-reducing gel to observe the formation of high-molecular-weight aggregates.

  • Select Optimal Conditions: Choose the buffer condition that shows the least amount of aggregation and the highest amount of soluble, monomeric protein.

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Protein Aggregation

This assay can be used to quantify the formation of amyloid-like fibrillar aggregates in real-time.

Materials:

  • Purified protein of interest

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (the buffer you are testing for your photo-crosslinking reaction)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer

Methodology:

  • Prepare Protein Solution: Prepare a solution of your protein in the assay buffer. Ensure the initial solution is monomeric, which can be confirmed by methods like Size Exclusion Chromatography (SEC).

  • Assay Setup: In each well of the 96-well plate, add your protein solution to the desired final concentration. Include a buffer-only control.

  • Add ThT: Add ThT to each well to a final concentration of around 10-20 µM.

  • Initiate Photo-Crosslinking: If desired, expose the plate to the UV light source to initiate photo-crosslinking.

  • Incubation and Measurement:

    • Incubate the plate in the fluorometer at a constant temperature.

    • Set the fluorometer to take readings at regular intervals (e.g., every 15-30 minutes).

    • Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

    • Shake the plate briefly before each reading.

  • Data Analysis:

    • Subtract the fluorescence of the buffer-only control from all readings.

    • Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of fibrillar aggregates.

Visualizations

Troubleshooting_Workflow start Protein Aggregation Observed check_conc Is Protein Concentration Too High? start->check_conc reduce_conc Decrease Protein Concentration check_conc->reduce_conc Yes check_buffer Are Buffer Conditions Optimal? check_conc->check_buffer No final_check Re-evaluate Aggregation reduce_conc->final_check optimize_buffer Optimize pH, Ionic Strength, Additives check_buffer->optimize_buffer No check_uv Is UV Exposure Excessive? check_buffer->check_uv Yes optimize_buffer->final_check reduce_uv Decrease Irradiation Time/Intensity check_uv->reduce_uv Yes check_crosslinker Is Crosslinker Concentration Too High? check_uv->check_crosslinker No reduce_uv->final_check reduce_crosslinker Decrease Crosslinker Concentration check_crosslinker->reduce_crosslinker Yes check_crosslinker->final_check No reduce_crosslinker->final_check

Caption: Troubleshooting workflow for protein aggregation.

Buffer_Optimization_Pathway cluster_parameters Buffer Parameters cluster_outcome Desired Outcome pH pH (≠ pI) StableProtein Soluble, Monomeric Protein pH->StableProtein IonicStrength Ionic Strength (Salt Conc.) IonicStrength->StableProtein Additives Additives (Glycerol, Arginine) Additives->StableProtein ReducingAgent Reducing Agent (DTT, TCEP) ReducingAgent->StableProtein InitialProtein Aggregating Protein in Initial Buffer InitialProtein->pH Optimize InitialProtein->IonicStrength Optimize InitialProtein->Additives Optimize InitialProtein->ReducingAgent Optimize

Caption: Key parameters for buffer optimization.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with complex mass spectra from Photo-DL-lysine crosslinks.

Troubleshooting Guide

This guide addresses common issues encountered during this compound crosslinking experiments followed by mass spectrometry analysis.

Question: Why am I observing low crosslinking efficiency or a low number of identified crosslinked peptides?

Answer:

Low crosslinking efficiency is a common challenge in photo-crosslinking experiments. Several factors can contribute to this issue:

  • Insufficient UV Activation: The diazirine moiety of this compound requires UV irradiation for activation. Ensure that the UV lamp intensity and exposure time are optimized for your specific experimental setup. The wavelength for diazirine activation is typically around 355 nm.[1]

  • Quenching of the Reactive Carbene: The highly reactive carbene intermediate generated upon UV activation can be quenched by water molecules or other components in the buffer, reducing the yield of desired crosslinks.[2] Consider optimizing buffer conditions to minimize quenching.

  • Suboptimal Molar Ratios: The molar ratio of the crosslinker to the protein can significantly impact the number of crosslinks. Titrating the concentration of this compound is recommended to find the optimal balance between sufficient crosslinking and excessive modification that could lead to protein aggregation or insolubility.[3]

  • Protein Conformation and Accessibility: The lysine residues targeted for crosslinking must be accessible on the protein surface. If the interaction interface is buried or sterically hindered, crosslinking efficiency will be reduced.

  • Inefficient Enrichment: Crosslinked peptides are often present in low abundance compared to linear, unmodified peptides.[4] Employing an enrichment strategy, such as size exclusion chromatography (SEC), can help to isolate the higher molecular weight crosslinked species.[5]

Question: My mass spectra are overly complex and difficult to interpret. What are the potential causes and solutions?

Answer:

The non-specific reactivity of the carbene generated from the diazirine can lead to a high degree of complexity in the resulting mass spectra. Here are some reasons and mitigation strategies:

  • Non-specific Reactions: The carbene intermediate can react with a wide range of amino acid side chains and even the peptide backbone, leading to a heterogeneous mixture of crosslinked products. This is an inherent property of photo-crosslinkers.

  • Formation of Byproducts: Besides the desired crosslinks, various side reactions can occur, such as reactions with the solvent or intramolecular reactions, further complicating the spectra.

  • Incomplete Fragmentation: Crosslinked peptides are larger and can be more difficult to fragment efficiently in the mass spectrometer, resulting in spectra with poor sequence coverage for one or both peptides.

Solutions to Manage Spectral Complexity:

  • MS-Cleavable Crosslinkers: While this compound itself is not MS-cleavable, using MS-cleavable photo-crosslinkers can simplify data analysis by allowing the crosslinked peptides to be separated in the gas phase.

  • Advanced Fragmentation Techniques: Different fragmentation methods can provide complementary information for identifying crosslinked peptides. A comparison of common techniques is provided in the table below.

  • Specialized Software: Utilize software specifically designed for the analysis of crosslinking data. These tools can handle the complexity of crosslinked peptide identification and provide scoring algorithms to distinguish correct from incorrect matches.

Question: How can I improve the confidence in my crosslink identifications?

Answer:

  • False Discovery Rate (FDR) Control: Employ a target-decoy database search strategy to estimate and control the False Discovery Rate (FDR) at the peptide-spectrum match (PSM), peptide pair, and residue pair levels.

  • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to obtain accurate precursor and fragment ion masses, which significantly reduces the number of candidate peptides and improves identification confidence.

  • Manual Validation of Spectra: Manually inspect the annotated spectra for high-quality matches. Look for the presence of continuous b- and y-ion series for both peptides in the crosslink.

  • Use of Isotope-Labeled Crosslinkers: While not directly applicable to incorporating this compound as an amino acid analog, using deuterated crosslinking reagents in comparative experiments can help distinguish true crosslinks from background noise.

Data Presentation

Table 1: Comparison of Fragmentation Methods for Diazirine Crosslinked Peptides

Fragmentation MethodAdvantagesDisadvantagesBest Suited For
Collision-Induced Dissociation (CID) Simple and widely available. Can be complementary to HCD.Often results in unequal fragmentation of the two peptides.Initial screening and complementing other methods.
Higher-Energy C-trap Dissociation (HCD) Generally provides the highest number of peptide-spectrum matches (PSMs) and identified links. Good for site localization.May still result in one peptide fragmenting more than the other.Primary fragmentation method for diazirine crosslinks.
Electron-Transfer Dissociation (ETD) Provides good sequence coverage, especially for larger and more basic peptides.Generally lower number of identifications compared to HCD.Analysis of complex samples where high sequence coverage is critical.
EThcD (ETD with supplemental HCD activation) Offers the best overall sequence coverage for both peptides in a crosslink. High precision in crosslink site calling.More complex instrumentation required.High-confidence identification and precise localization of crosslinks.

Experimental Protocols

Protocol: General Workflow for this compound Crosslinking and Mass Spectrometry Analysis

This protocol outlines the key steps for a typical this compound crosslinking experiment.

  • Protein Incubation with this compound:

    • If using this compound as a supplement in cell culture, grow cells in lysine-free media supplemented with this compound to allow for its incorporation into proteins.

    • For in vitro crosslinking, the protein of interest is incubated with its binding partner(s) under conditions that promote interaction.

  • UV Crosslinking:

    • Expose the sample to UV light at a wavelength of approximately 355-365 nm to activate the diazirine group.

    • The duration and intensity of UV exposure should be optimized to maximize crosslinking while minimizing protein damage.

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the crosslinked protein mixture using a chaotropic agent like urea or guanidinium chloride.

    • Reduce disulfide bonds with a reducing agent such as dithiothreitol (DTT).

    • Alkylate free cysteine residues with an alkylating agent like iodoacetamide to prevent disulfide bond reformation.

  • Enzymatic Digestion:

    • Digest the protein mixture into peptides using a protease. Trypsin is commonly used, but since it cleaves C-terminal to lysine and arginine, crosslinked lysines will not be cleaved. Using a combination of enzymes or an enzyme with different specificity (e.g., Glu-C) can improve sequence coverage.

  • Enrichment of Crosslinked Peptides (Optional but Recommended):

    • Fractionate the peptide mixture using size exclusion chromatography (SEC) to enrich for the larger, crosslinked peptides and remove the more abundant linear peptides.

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography (LC) coupled to a high-resolution mass spectrometer.

    • Acquire tandem mass spectra (MS/MS) of the peptide ions using an appropriate fragmentation method (e.g., HCD or EThcD).

  • Data Analysis:

    • Use specialized crosslinking software (e.g., xQuest, pLink, Kojak) to search the MS/MS data against a protein sequence database.

    • The search parameters should include the mass modification of the crosslinker and any other potential modifications.

    • Filter the results based on a defined False Discovery Rate (FDR) to ensure the confidence of the identifications.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output p1 Protein Interaction (with incorporated this compound) p2 UV Activation (~355 nm) p1->p2 p3 Denaturation, Reduction, & Alkylation p2->p3 p4 Enzymatic Digestion p3->p4 a1 Enrichment of Crosslinked Peptides (e.g., SEC) p4->a1 a2 LC-MS/MS Analysis (HCD/EThcD) a1->a2 a3 Database Search (Specialized Software) a2->a3 a4 FDR Filtering & Validation a3->a4 o1 Identified Crosslinks a4->o1

Caption: Experimental workflow for this compound crosslinking mass spectrometry.

troubleshooting_workflow cluster_exp Experimental Optimization cluster_ms Mass Spectrometry & Data Analysis start Low Number of Identified Crosslinks q1 Optimize UV Exposure (Time & Intensity)? start->q1 q2 Titrate Crosslinker Concentration? q1->q2 q3 Enrich for Crosslinked Peptides (SEC)? q2->q3 ms1 Use Optimal Fragmentation (HCD/EThcD)? q3->ms1 If experimental issues are addressed ms2 Utilize Specialized Crosslinking Software? ms1->ms2 ms3 Apply Stringent FDR Control? ms2->ms3 end Improved Crosslink Identification ms3->end

Caption: Troubleshooting decision tree for low crosslink identification.

Frequently Asked Questions (FAQs)

Q1: What is the key advantage of using a photo-activatable crosslinker like this compound compared to traditional NHS-ester based crosslinkers?

A1: The primary advantage is the ability to capture interactions that may not be accessible to traditional, residue-specific crosslinkers. Photo-activated diazirines generate highly reactive carbene intermediates that can insert into C-H and N-H bonds non-specifically, allowing for the mapping of interaction interfaces with less bias towards the presence of specific amino acids like lysine. This is particularly useful for studying interactions within hydrophobic regions or at interfaces lacking accessible lysine residues.

Q2: Can this compound be used for in vivo crosslinking?

A2: Yes, this compound can be metabolically incorporated into proteins in living cells by supplementing the growth medium, which allows for the capture of protein-protein interactions within their native cellular environment. This is a powerful technique for studying dynamic interactions in vivo.

Q3: What software tools are recommended for analyzing data from this compound crosslinking experiments?

A3: Several software packages are available, each with its own strengths. Some popular choices include:

  • xQuest/xProphet: A widely used open-source pipeline.

  • pLink: Another popular tool for identifying crosslinked peptides.

  • Kojak: Known for its speed and sensitivity.

  • CLMSVault: A suite for data analysis and visualization that can combine results from different search algorithms.

  • ProXL: A web-based platform for visualizing and sharing crosslinking data. The choice of software may depend on the specific mass spectrometer and data acquisition strategy used.

Q4: What are the expected mass modifications for this compound crosslinks in the mass spectrometer?

A4: The mass of the crosslinked residue will be the sum of the masses of the two amino acids involved in the crosslink plus the mass of the remnant of the this compound side chain after UV activation and reaction. It is crucial to define these mass modifications accurately in the search parameters of the data analysis software. The specific mass will depend on the exact structure of the this compound analog used. Additionally, be aware of potential side products with different mass shifts, such as those resulting from reactions with water (hydrolysis).

Q5: How does the reactivity of the diazirine in this compound differ between alkyl and aryl diazirines?

A5: Alkyl diazirines, like the one in this compound, can generate a reactive alkyl diazo intermediate in addition to the carbene. This can lead to a preferential reactivity with acidic amino acid residues (glutamic acid, aspartic acid). Aryl-fluorodiazirines, on the other hand, react primarily through a carbene intermediate. Understanding these reactivity patterns can aid in the interpretation of the crosslinking results.

References

Best practices for Photo-DL-lysine storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage, handling, and use of Photo-DL-lysine in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a photo-reactive amino acid analog of L-lysine. It contains a diazirine moiety, which upon activation with ultraviolet (UV) light, forms a highly reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules. Its primary application is in photo-affinity labeling and protein-protein interaction studies to "capture" transient or weak interactions by forming stable covalent crosslinks in vitro and in living cells.[1][2]

Q2: How should solid this compound be stored?

Solid this compound and its hydrochloride salt are sensitive to light and moisture. To ensure its stability, it should be stored under the following conditions:

ParameterRecommendation
Temperature4°C
LightProtect from light
AtmosphereStore under an inert gas (e.g., nitrogen)

Q3: What are the recommended conditions for storing this compound stock solutions?

Once dissolved, it is crucial to protect this compound stock solutions from light and repeated freeze-thaw cycles. Aliquoting the stock solution is highly recommended.

Storage TemperatureDurationStorage Conditions
-20°C1 monthProtect from light, stored under nitrogen
-80°C6 monthsProtect from light, stored under nitrogen

Q4: In which solvents can I dissolve this compound?

SolventSolubility Profile
Water / Aqueous Buffers (e.g., PBS)High solubility expected
Dimethyl Sulfoxide (DMSO)Soluble
Ethanol, MethanolLimited to poor solubility expected
Non-polar organic solvents (e.g., hexane)Insoluble

Experimental Protocols

Detailed Methodology for Metabolic Labeling and Photo-Crosslinking

This protocol is a general guideline based on the established use of photo-reactive amino acids for identifying protein-protein interactions, with specific details adapted from the seminal work on Photo-lysine by Yang et al., 2016.

1. Metabolic Incorporation of this compound:

  • Cell Culture: Culture mammalian cells (e.g., HeLa, HEK293T) in standard lysine-containing medium until they reach the desired confluency.

  • Lysine Depletion: Wash the cells with phosphate-buffered saline (PBS) and then incubate them in a lysine-free medium for a period to deplete intracellular lysine pools.

  • Labeling: Supplement the lysine-free medium with this compound. The optimal concentration and incubation time should be empirically determined but typically range from 4 to 24 hours. This allows the cellular translational machinery to incorporate this compound into newly synthesized proteins.

2. In-situ Photo-Crosslinking:

  • Cell Harvesting and Lysis (Optional, for in-vitro crosslinking): Cells can be harvested and lysed prior to crosslinking if interactions with cytosolic components are of interest.

  • UV Irradiation: Expose the intact cells or cell lysate to UV light. The diazirine moiety is most efficiently activated by long-wave UV light (330-370 nm). The duration and intensity of UV exposure are critical parameters that need to be optimized to maximize crosslinking efficiency while minimizing cellular damage. A typical starting point is irradiation for 1-5 minutes using a 365 nm UV lamp.

  • Quenching: The reaction is quenched by the removal of the UV light source.

3. Analysis of Crosslinked Products:

  • Protein Extraction and Denaturation: Lyse the cells and denature the proteins to facilitate subsequent analysis.

  • Enrichment: The protein of interest (bait) and its crosslinked partners can be enriched using affinity purification methods (e.g., immunoprecipitation).

  • Detection: The crosslinked protein complexes can be visualized by SDS-PAGE and Western blotting.

  • Identification of Interacting Partners: For unbiased discovery of interacting proteins, the enriched crosslinked complexes can be analyzed by mass spectrometry.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Crosslinking Efficiency 1. Degraded this compound: Improper storage or handling (exposure to light, moisture, repeated freeze-thaw cycles).2. Insufficient UV Activation: UV lamp wavelength is incorrect, lamp intensity is too low, or irradiation time is too short.3. Inefficient Metabolic Incorporation: Suboptimal concentration of this compound, insufficient incubation time, or competition with residual lysine in the medium.4. Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris) can compete with the intended reaction.1. Use fresh aliquots of this compound for each experiment. Always protect from light.2. Ensure the UV lamp emits in the 330-370 nm range. Optimize irradiation time and distance from the light source.3. Optimize the concentration of this compound and the duration of labeling. Ensure complete removal of lysine-containing medium before labeling.4. Use buffers without primary amines, such as PBS or HEPES, during the crosslinking step.
High Background or Non-Specific Crosslinking 1. Over-irradiation: Excessive UV exposure can lead to the formation of highly reactive species that crosslink non-specifically.2. High Concentration of this compound: Too much photo-amino acid can lead to random incorporation and non-specific crosslinking.3. Protein Aggregation: High protein concentrations during in-vitro crosslinking can lead to non-specific interactions.1. Reduce the UV irradiation time and/or intensity.2. Titrate the concentration of this compound to the lowest effective level.3. Perform in-vitro crosslinking at lower protein concentrations.
Difficulty in Identifying Crosslinked Products 1. Low Abundance of Interacting Partner: The protein of interest may have a low-abundance binding partner.2. Transient Interaction: The interaction may be too short-lived for efficient capture.3. Crosslinking Site is Inaccessible for Mass Spectrometry Analysis: The crosslinked peptide may be difficult to ionize or identify.1. Increase the amount of starting material or use enrichment techniques for the target protein complex.2. Optimize crosslinking conditions (e.g., perform crosslinking at different time points after a cellular stimulus).3. Use different proteases for protein digestion to generate different sets of peptides for mass spectrometry analysis.

Visualizations

experimental_workflow cluster_prep Cell Preparation & Labeling cluster_crosslinking Photo-Crosslinking cluster_analysis Analysis cell_culture 1. Cell Culture in Lysine-Containing Medium lysine_depletion 2. Wash and Incubate in Lysine-Free Medium cell_culture->lysine_depletion metabolic_labeling 3. Supplement with This compound lysine_depletion->metabolic_labeling uv_irradiation 4. UV Irradiation (365 nm) metabolic_labeling->uv_irradiation crosslinking 5. Covalent Crosslink Formation uv_irradiation->crosslinking cell_lysis 6. Cell Lysis crosslinking->cell_lysis affinity_purification 7. Affinity Purification of Bait Protein cell_lysis->affinity_purification sds_page 8a. SDS-PAGE & Western Blot affinity_purification->sds_page mass_spec 8b. Mass Spectrometry (LC-MS/MS) affinity_purification->mass_spec

References

Technical Support Center: Validation of Photo-DL-lysine Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the validation of Photo-DL-lysine incorporation into proteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful validation of this compound incorporation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a photo-reactive amino acid analog of lysine that can be metabolically incorporated into proteins.[1][2] It contains a diazirine ring, which upon exposure to ultraviolet (UV) light, forms a highly reactive carbene intermediate. This intermediate rapidly and non-selectively forms covalent bonds with nearby molecules, effectively "crosslinking" the protein containing this compound to its interaction partners.[3][4] This technique is invaluable for capturing transient or weak protein-protein interactions in their native cellular context.[1]

Q2: How can I confirm that this compound has been incorporated into my target protein?

The most definitive method for confirming the incorporation of this compound is mass spectrometry (MS). By analyzing the tryptic peptides of your protein of interest, you can identify the mass shift corresponding to the incorporated this compound. Other methods, such as Western blotting in combination with click chemistry, can provide indirect evidence of incorporation.

Q3: What is "click chemistry" and how is it used with this compound?

Click chemistry refers to a set of biocompatible reactions that are highly efficient and specific. If you use a version of this compound that also contains an azide or alkyne group, you can use a "click" reaction to attach a reporter tag, such as biotin or a fluorophore. This allows for easy detection and visualization of the proteins that have incorporated the modified amino acid.

Q4: What are the key validation methods for this compound incorporation?

The three primary methods for validating this compound incorporation are:

  • Mass Spectrometry (MS): To identify the modified peptides and pinpoint the exact location of incorporation.

  • Western Blotting: To visualize the crosslinked protein complexes or to detect a reporter tag attached via click chemistry.

  • Fluorescence Microscopy: To visualize the subcellular localization of proteins that have incorporated this compound, typically after tagging with a fluorophore via click chemistry.

Experimental Workflow Overview

experimental_workflow cluster_incorporation Step 1: Incorporation cluster_crosslinking Step 2: Crosslinking cluster_validation Step 3: Validation metabolic_labeling Metabolic Labeling with this compound uv_activation UV Activation (e.g., 365 nm) metabolic_labeling->uv_activation Cells/lysate containing incorporated amino acid mass_spec Mass Spectrometry uv_activation->mass_spec Crosslinked peptides western_blot Western Blot uv_activation->western_blot Crosslinked protein complexes fluorescence Fluorescence Imaging uv_activation->fluorescence Tagged proteins for visualization

Figure 1: General experimental workflow for this compound incorporation and validation.

Experimental Protocols

Protocol 1: Mass Spectrometry Analysis of this compound Incorporation

This protocol outlines the steps for identifying peptides containing this compound using mass spectrometry.

1. Sample Preparation and Digestion:

  • After metabolic labeling and UV crosslinking, isolate the protein of interest via immunoprecipitation or other purification methods.

  • Resolve the protein sample on an SDS-PAGE gel and excise the band corresponding to your protein.

  • Perform in-gel digestion using trypsin. Note that trypsin will not cleave at the C-terminal side of the modified lysine residue.

  • Alternatively, for complex samples, an in-solution digestion can be performed.

2. Enrichment of Modified Peptides (Optional but Recommended):

  • To increase the chances of detecting the modified peptides, which may be in low abundance, consider an enrichment step.

  • If using a this compound with a clickable tag, you can enrich for these peptides using affinity purification (e.g., streptavidin beads for biotin-tagged peptides).

3. LC-MS/MS Analysis:

  • Analyze the digested and optionally enriched peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Set the mass spectrometer to perform data-dependent acquisition to fragment the most abundant peptides.

4. Data Analysis:

  • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides from the MS/MS spectra.

  • Include a variable modification in your search parameters corresponding to the mass of the incorporated this compound. The exact mass shift will depend on the specific structure of the this compound used. A common diazirine-containing lysine analog will result in a specific mass addition. For example, the modification of a lysine residue will lead to a predictable mass shift in the peptide.

  • Manually inspect the MS/MS spectra of potential hits to confirm the presence of the modification on the lysine residue.

ParameterValueReference
Protease Trypsin
Enrichment Affinity purification (if tagged)
MS Instrument High-resolution Orbitrap
Data Analysis Software MaxQuant, Proteome Discoverer
Variable Modification Mass of this compound adduct
Protocol 2: Western Blotting with Click Chemistry

This protocol describes how to validate this compound incorporation by tagging it with biotin via click chemistry and detecting it on a Western blot.

1. Metabolic Labeling and Cell Lysis:

  • Culture cells in lysine-free media supplemented with an azide- or alkyne-containing this compound analog.

  • Lyse the cells in a buffer compatible with click chemistry (avoid DTT, TCEP, or other reducing agents).

2. Click Chemistry Reaction:

  • To your protein lysate, add the click chemistry reaction cocktail. This typically includes a biotin-alkyne or biotin-azide reporter, a copper(I) catalyst, and a copper-chelating ligand.

  • Incubate the reaction for 1-2 hours at room temperature.

3. Protein Precipitation and Resuspension:

  • Precipitate the proteins to remove excess click chemistry reagents. A common method is methanol-chloroform precipitation.

  • Resuspend the protein pellet in a suitable buffer (e.g., containing SDS).

4. SDS-PAGE and Western Blotting:

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific binding.

  • Incubate the membrane with a streptavidin-HRP conjugate to detect the biotinylated proteins.

  • Wash the membrane and add a chemiluminescent substrate to visualize the bands.

western_blot_workflow start Metabolically Labeled Cell Lysate click_reaction Click Reaction with Biotin-Alkyne/Azide start->click_reaction precipitation Protein Precipitation click_reaction->precipitation sds_page SDS-PAGE precipitation->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking streptavidin_hrp Incubation with Streptavidin-HRP blocking->streptavidin_hrp detection Chemiluminescent Detection streptavidin_hrp->detection

Figure 2: Western blot workflow with click chemistry for detecting this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)Reference(s)
Low/No Incorporation of this compound Insufficient depletion of endogenous lysine.Ensure complete removal of lysine from the culture medium and use dialyzed serum if necessary.
Toxicity of the this compound analog.Perform a dose-response curve to determine the optimal, non-toxic concentration.
Inefficient uptake by cells.Some cell lines may have lower uptake efficiency. Consider using cell-penetrating peptide conjugates if available.
High Background in Western Blot Non-specific binding of streptavidin-HRP.Increase the number and duration of wash steps. Optimize the blocking buffer (e.g., increase protein concentration or add a detergent).
Incomplete removal of click chemistry reagents.Ensure thorough protein precipitation and washing of the pellet.
Low/No Crosslinking Efficiency Insufficient UV exposure.Optimize the UV irradiation time and intensity. Ensure the light source is at the correct wavelength for diazirine activation (typically ~365 nm).
Quenching of the reactive carbene.Perform crosslinking in a buffer free of reactive species that could quench the carbene.
The interacting partner is too far away.The diazirine crosslinker has a short reaction radius. The interaction may be too distant to be captured.
Difficulty Identifying Crosslinked Peptides in MS Low abundance of crosslinked peptides.Use an enrichment strategy for modified peptides.
Complex MS/MS spectra.Use specialized software for identifying crosslinked peptides (e.g., xQuest).
Inefficient fragmentation of the crosslinked peptide.Optimize fragmentation energy (e.g., HCD) in the mass spectrometer.

References

Strategies to enrich for Photo-DL-lysine crosslinked peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Photo-DL-lysine crosslinking experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their crosslinking workflows and successfully identify protein-protein interactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in identifying this compound crosslinked peptides?

Identifying photo-crosslinked peptides is technically challenging for several reasons. Firstly, the yield of crosslinked peptides is typically low, often less than 1% of the total identified peptides, making their detection difficult without enrichment strategies.[1][2] Secondly, the high reactivity of the carbene intermediate generated upon UV activation can lead to reactions with the aqueous solvent (quenching), further reducing crosslinking efficiency.[3][4] Finally, the indiscriminate nature of photo-crosslinking, where the activated lysine can react with any proximal amino acid residue, results in a high complexity of crosslinked products, which complicates mass spectrometry data analysis.[5]

Q2: What are the advantages of using a photo-activatable crosslinker like this compound compared to traditional chemical crosslinkers?

Photo-crosslinkers like this compound offer the significant advantage of "on-demand" activation. The crosslinking reaction is initiated by UV light, allowing for precise temporal control. This is particularly useful for capturing transient or weak protein-protein interactions in their native cellular environment. Unlike traditional amine-reactive crosslinkers (e.g., DSS) that primarily target lysine residues, photo-activated diazirines can react with a wider range of amino acid side chains (C-H, N-H, O-H, S-H bonds), providing more comprehensive structural information.

Q3: What enrichment strategies are most effective for this compound crosslinked peptides?

Due to the low abundance of crosslinked products, enrichment is a critical step. The most common and effective strategies include:

  • Size Exclusion Chromatography (SEC): This technique separates peptides based on size. Since crosslinked peptides are larger than their linear counterparts, SEC can effectively enrich for the desired products.

  • Strong Cation Exchange (SCX) Chromatography: Crosslinked peptides typically have a higher charge state than linear peptides at low pH. SCX chromatography leverages this property for separation and enrichment.

  • Affinity Purification: This involves using crosslinkers tagged with a moiety like biotin. The crosslinked peptides can then be captured on an avidin-based resin. To avoid contamination from the resin, it is advantageous to use cleavable linkers.

Q4: Are there specific types of amino acids that diazirine-based crosslinkers preferentially react with?

While diazirines are capable of reacting with many residue types, studies have shown a preferential labeling of acidic amino acids, particularly glutamic acid. This preference appears to be pH-dependent.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s) Reference
Low crosslinking efficiency / No crosslinked peptides detected 1. Inefficient UV activation: Incorrect wavelength or insufficient UV dose. 2. Crosslinker instability: Reagent hydrolyzed due to moisture. 3. Quenching of the reactive carbene: High concentration of scavenger molecules or reaction with solvent. 4. Inaccessible reactive sites: The photo-lysine is not in proximity to an interacting partner.1. Optimize UV irradiation: Use a UV lamp with a wavelength around 350 nm. Irradiate samples for a defined period (e.g., 1-30 minutes) and optimize the duration. Position the sample at a close distance (e.g., ~6 cm) from the light source. 2. Proper reagent handling: Store the this compound protected from light and moisture. Prepare solutions immediately before use. 3. Optimize buffer conditions: Work with concentrated protein solutions to favor intermolecular crosslinking over reaction with water. Consider the use of buffers that do not contain reactive species. 4. Use a different crosslinking approach: If targeting a specific interaction, consider incorporating the photo-lysine at a different site.
High background of non-specific crosslinks 1. Over-crosslinking: UV irradiation time is too long or the concentration of the photo-amino acid is too high. 2. Non-specific binding to surfaces: Proteins are binding to the reaction tube during UV exposure.1. Titrate experimental conditions: Reduce the UV exposure time and/or the concentration of this compound. 2. Use appropriate labware: Perform the reaction in low-binding tubes.
Difficulty in identifying crosslinked peptides by MS/MS 1. Low abundance of crosslinked peptides: Insufficient enrichment. 2. Complex fragmentation spectra: The presence of two peptide chains complicates spectral interpretation. 3. Inappropriate MS fragmentation method. 1. Implement an enrichment strategy: Use SEC, SCX, or affinity purification to enrich for crosslinked peptides. 2. Use specialized software: Employ dedicated software for crosslink analysis (e.g., XlinkX, xQuest, MeroX, Xi). 3. Utilize MS-cleavable crosslinkers: If possible, use a photo-activatable and MS-cleavable crosslinker. These linkers fragment in the mass spectrometer, releasing the individual peptides and simplifying their identification. 4. Optimize fragmentation: Use a combination of fragmentation techniques like CID and ETD/EThcD.

Experimental Protocols

Protocol 1: General Workflow for this compound Crosslinking and Enrichment

This protocol outlines a general procedure for in-vitro crosslinking of a protein complex, followed by enrichment using size exclusion chromatography.

  • Protein Incubation:

    • Incubate the purified protein complex with this compound. The molar ratio of protein to this compound should be optimized, but a starting point of 1:10 is common.

    • The incubation is typically performed in a suitable buffer (e.g., HEPES, pH 8.0) for a specific duration to allow for incorporation or interaction.

  • UV Crosslinking:

    • Place the sample in a UV-transparent container (e.g., quartz cuvette or on a petri dish on ice).

    • Irradiate the sample with UV light at ~350 nm. The duration of irradiation needs to be optimized (typically ranging from 1 to 30 minutes).

  • Sample Preparation for Mass Spectrometry:

    • Denature the crosslinked proteins using 8 M urea.

    • Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylate cysteine residues with iodoacetamide.

    • Digest the proteins with an appropriate protease, such as trypsin.

  • Enrichment of Crosslinked Peptides by Size Exclusion Chromatography (SEC):

    • Resuspend the digested peptide mixture in an appropriate mobile phase (e.g., 30% acetonitrile, 0.1% formic acid).

    • Inject the sample onto an SEC column suitable for peptide separation.

    • Collect fractions corresponding to the higher molecular weight species, which are enriched in crosslinked peptides.

  • LC-MS/MS Analysis:

    • Analyze the enriched fractions by LC-MS/MS using an instrument with high resolution and accuracy.

    • Use a combination of fragmentation methods (e.g., CID and ETD/EThcD) to obtain comprehensive fragmentation data.

  • Data Analysis:

    • Use specialized software (e.g., XlinkX, xQuest) to search the MS/MS data against a protein sequence database to identify the crosslinked peptides.

Data Presentation

Table 1: Comparison of Enrichment Strategies for Crosslinked Peptides
Enrichment MethodNumber of Crosslinked Peptides Identified (Example with DSSO crosslinker)Reference
No Enrichment Baseline
Size Exclusion Chromatography (SEC) Significant increase over no enrichment
Strong Cation Exchange (SCX) - 2 fractions Similar to SEC

Note: The actual number of identified crosslinked peptides will vary depending on the protein system, crosslinker, and mass spectrometer used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Proteolytic Digestion cluster_enrichment Enrichment cluster_analysis Analysis Protein_Complex Protein Complex Incubation Incubation Protein_Complex->Incubation Photo_DL_Lysine This compound Photo_DL_Lysine->Incubation UV_Irradiation UV Irradiation (~350 nm) Incubation->UV_Irradiation Denaturation_Reduction_Alkylation Denaturation, Reduction, Alkylation UV_Irradiation->Denaturation_Reduction_Alkylation Trypsin_Digestion Trypsin Digestion Denaturation_Reduction_Alkylation->Trypsin_Digestion SEC Size Exclusion Chromatography (SEC) Trypsin_Digestion->SEC Option 1 SCX Strong Cation Exchange (SCX) Trypsin_Digestion->SCX Option 2 LC_MSMS LC-MS/MS Analysis SEC->LC_MSMS SCX->LC_MSMS Data_Analysis Data Analysis (e.g., XlinkX, xQuest) LC_MSMS->Data_Analysis

Caption: Workflow for this compound crosslinking and peptide enrichment.

troubleshooting_logic Start Low/No Crosslinked Peptides Identified Check_UV Check UV Source & Irradiation Time Start->Check_UV Check_Reagent Check Reagent Handling & Storage Check_UV->Check_Reagent No Issue Optimize_UV Optimize Wavelength, Distance, and Time Check_UV->Optimize_UV Issue Found Check_Enrichment Review Enrichment Protocol Check_Reagent->Check_Enrichment No Issue Prepare_Fresh Prepare Fresh Reagent Solutions Check_Reagent->Prepare_Fresh Issue Found Implement_Enrichment Implement/Optimize SEC or SCX Check_Enrichment->Implement_Enrichment Issue Found Success Successful Identification Optimize_UV->Success Prepare_Fresh->Success Implement_Enrichment->Success

Caption: Troubleshooting logic for low crosslink identification.

References

Validation & Comparative

A Head-to-Head Comparison: Photo-DL-Lysine vs. Photo-Leucine for Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, understanding how proteins interact is paramount to deciphering cellular processes and developing targeted therapeutics. Photo-affinity labeling, a powerful technique that uses light to capture transient and stable protein-protein interactions (PPIs) in their native environment, has become an indispensable tool. This is achieved by incorporating unnatural amino acids containing photo-activatable groups directly into proteins.

Among the most utilized of these molecular probes are photo-DL-lysine and photo-leucine. Both are designed to be incorporated into proteins by the cell's own translational machinery, substituting their natural counterparts.[1] Upon activation with UV light, they form highly reactive carbene intermediates that create zero-length covalent crosslinks with nearby interacting molecules, effectively freezing the interaction for subsequent analysis.[2][3]

This guide provides an objective, data-driven comparison of this compound and photo-leucine, detailing their respective strengths, weaknesses, and ideal applications to assist researchers in selecting the optimal tool for their experimental needs.

At a Glance: Key Differences and Performance

The choice between photo-lysine and photo-leucine often hinges on the specific biological context of the protein interaction under investigation. Photo-lysine's resemblance to a common, positively charged residue often involved in PPIs and post-translational modifications (PTMs) gives it a distinct advantage in certain applications.[4][5] Conversely, photo-leucine, along with its counterpart photo-methionine, has a longer history of use and is valuable for probing interactions within hydrophobic pockets or membrane-associated complexes.

FeatureThis compoundPhoto-Leucine
Structure Incorporates a photo-activatable diazirine ring into the side chain of lysine.A synthetic derivative of L-leucine containing a photo-activatable diazirine ring.
Key Advantage Mimics lysine, a highly abundant amino acid at PPI interfaces and a frequent site of PTMs. Ideal for capturing PTM-dependent interactions ("readers" and "erasers").Structurally similar to its natural counterpart, allowing for efficient incorporation. Useful for probing hydrophobic interaction domains.
Cross-linking Efficiency Reported to have higher efficiency than photo-leucine for capturing specific chaperone proteins like HSP90β and HSP60.Overall incorporation rate is 10-20%, depending on various factors. Efficiency can be enhanced when used with photo-methionine.
Primary Applications Identifying histone- and chromatin-binding proteins; capturing PTM-mediated PPIs.General PPI mapping, particularly for membrane protein complexes and interactions within hydrophobic cores.
Limitations As a newer reagent, there is comparatively less literature on its broad applications.The relatively low distribution of leucine at some PPI interfaces may limit its utility in certain contexts.

The Underlying Mechanism: Photo-Activation and Cross-Linking

Both photo-amino acids operate on the same fundamental principle. They contain a diazirine ring, which is stable under normal cellular conditions. When exposed to UV light, typically in the 320-370 nm range, the diazirine ring loses a molecule of nitrogen (N₂) and forms a short-lived, highly reactive carbene intermediate. This carbene can then insert into any nearby C-H, N-H, or O-H bond, forming a stable, covalent crosslink with an interacting protein. This "zero-length" crosslink provides high-resolution information about the proximity of the interacting partners.

cluster_0 Photo-Activation Pathway Photo_Amino_Acid Photo-Amino Acid (with Diazirine Ring) Carbene_Intermediate Reactive Carbene Intermediate Photo_Amino_Acid->Carbene_Intermediate UV Light (320-370 nm) - N₂ Crosslinked_Complex Covalently Crosslinked Protein Complex Carbene_Intermediate->Crosslinked_Complex Inserts into nearby C-H, N-H, O-H bond

Caption: Photo-activation of diazirine-containing amino acids.

In-Depth Comparison

Photo-Leucine: The Established Workhorse

Photo-leucine, along with photo-methionine, was among the first photo-activatable amino acids developed for identifying PPIs in living cells. Its structural similarity to natural leucine allows it to be readily incorporated into proteins by the unmodified mammalian translation machinery, largely avoiding cellular quality control mechanisms.

Advantages:

  • Established Methodology: Its use is well-documented, with established protocols for incorporation and cross-linking.

  • Hydrophobic Interactions: As an analog of a hydrophobic amino acid, it is particularly well-suited for studying interactions within the hydrophobic core of proteins or within the lipid bilayer of cell membranes.

  • Synergy with Photo-Methionine: Using photo-leucine and photo-methionine together maximizes the probability of crosslinking protein complexes, as it increases the number of potential photo-reactive sites within a protein.

Limitations:

  • Residue Distribution: The utility of photo-leucine can be hindered in cases where leucine residues are not prevalent at the protein-protein interaction interface.

This compound: The Specialist for PTM-Mediated Interactions

Photo-lysine is a more recent innovation, designed to leverage the unique properties of lysine. Lysine is one of the most abundant amino acids and is frequently found at the interfaces of interacting proteins. Furthermore, its side chain is a hotspot for a vast array of post-translational modifications (PTMs) like acetylation, methylation, and ubiquitination, which are critical for regulating PPIs.

Advantages:

  • Targeting PTM-Dependent Interactions: By mimicking lysine, photo-lysine is an exceptional tool for capturing proteins that "read" or "erase" these PTMs, providing direct evidence of these crucial regulatory interactions.

  • Higher Abundance at Interfaces: The high frequency of lysine at PPI interfaces may increase the probability of successful cross-linking compared to less common residues.

  • Higher Reported Efficiency: In at least one study, photo-lysine demonstrated higher cross-linking efficiency than photo-leucine for specific chaperone proteins, suggesting it may be more reactive or better positioned in certain contexts.

Limitations:

  • Charge Alteration: The replacement of a positively charged lysine with the neutral photo-lysine could potentially disrupt electrostatic interactions that are critical for the binding of some protein partners. However, its successful application suggests this is not always a prohibitive issue.

Experimental Protocols

The following is a generalized protocol for in vivo protein cross-linking using either photo-leucine or this compound. Specific concentrations and incubation times require optimization for each biological system.

A 1. Metabolic Labeling Grow cells in media lacking the natural amino acid and supplemented with the photo-amino acid. B 2. Incubation Incubate cells (e.g., 24 hours) to allow for incorporation of the photo-amino acid into newly synthesized proteins. A->B C 3. UV Cross-Linking Wash cells with PBS and irradiate with UV light (320-370 nm) to activate the diazirine and form covalent crosslinks. B->C D 4. Cell Lysis & Harvesting Harvest and lyse cells to release the crosslinked protein complexes. C->D E 5. Analysis Analyze crosslinked products via SDS-PAGE/Western Blot or Mass Spectrometry. D->E

Caption: General experimental workflow for in vivo photo-cross-linking.

Key Experimental Steps:
  • Cell Culture and Labeling:

    • Culture mammalian cells to 60-70% confluency.

    • Wash cells twice with phosphate-buffered saline (PBS).

    • Replace the standard medium with a medium lacking the natural amino acid (e.g., DMEM-LM for leucine-free).

    • Supplement this medium with the photo-amino acid (e.g., 4 mM L-Photo-Leucine).

    • Incubate cells for a period sufficient for protein turnover and incorporation (e.g., 24 hours).

  • UV Irradiation for Cross-Linking:

    • Wash cells twice with PBS and add a shallow layer of PBS to cover the cells.

    • Place the cells under a UV lamp that emits light in the 320-370 nm range (e.g., 365 nm). It is critical to avoid lamps emitting at 254 nm, as this wavelength damages proteins and DNA.

    • The distance and time of irradiation depend on the lamp's wattage. For a 15-watt lamp, a distance of 3-5 cm for 5-15 minutes is a common starting point.

  • Downstream Analysis:

    • SDS-PAGE and Western Blotting: Harvest and lyse the cells. The formation of higher molecular weight bands corresponding to the crosslinked complex can be visualized by SDS-PAGE and confirmed by Western blotting with an antibody against the protein of interest.

    • Mass Spectrometry (MS): For unbiased identification of interaction partners, the crosslinked complexes are typically purified, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). Specialized software is then used to identify the crosslinked peptides and, by extension, the interacting proteins.

cluster_0 Application: Capturing PTM 'Reader' Proteins Bait Bait Protein (e.g., Histone) PL Incorporated Photo-Lysine PTM Post-Translational Modification (PTM) Reader 'Reader' Protein PL->Reader Proximity PL->Reader Forms Crosslink Complex Captured Complex for MS Analysis Reader->PTM Binds to PTM UV UV Light UV->PL Crosslink Covalent Crosslink

Caption: Using photo-lysine to identify PTM-binding proteins.

Conclusion

Both this compound and photo-leucine are powerful reagents for mapping protein-protein interactions in a cellular context. The decision of which to use is not about superiority, but about strategic selection based on the biological question at hand.

  • Photo-leucine remains an excellent, well-validated choice for general PPI screening and is particularly effective for probing interactions in hydrophobic environments.

  • This compound emerges as a specialized and highly effective tool for investigating the rapidly growing field of PTM-regulated interactions. Its ability to act as a proxy for one of the most functionally important amino acids provides a unique avenue for capturing the dynamic interplay that governs cellular signaling and regulation.

By understanding the distinct advantages of each photo-amino acid, researchers can design more precise experiments, leading to clearer and more impactful insights into the complex networks of protein interactions that define life.

References

A Head-to-Head Comparison: Photo-DL-Lysine Analogs vs. Formaldehyde Crosslinking for ChIP-Seq

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chromatin immunoprecipitation sequencing (ChIP-seq), the initial crosslinking step is paramount for faithfully capturing in vivo protein-DNA interactions. For decades, formaldehyde has been the gold standard, a reliable workhorse for covalently linking proteins to DNA. However, the emergence of photo-activatable crosslinking methods, exemplified by the use of photo-reactive amino acid analogs like L-Photo-Leucine and L-Photo-Methionine, offers a compelling alternative with distinct advantages. This guide provides a detailed comparison of these two methodologies, supported by experimental principles and structured protocols to inform researcher choice.

While the term "Photo-DL-lysine" does not correspond to a widely documented, commercially available reagent for ChIP-seq, this guide will focus on the well-established class of photo-activatable amino acid analogs that function on a similar principle and are readily available to researchers. These analogs, such as photo-leucine and photo-methionine, are incorporated into proteins during cellular protein synthesis and then activated by UV light to initiate crosslinking.

Executive Summary: Key Differences at a Glance

Formaldehyde and photo-activatable amino acids represent two fundamentally different approaches to crosslinking. Formaldehyde is a non-specific, short-range chemical crosslinker that permeates the cell and rapidly fixes proteins to DNA and other proteins. In contrast, photo-activatable amino acids are incorporated directly into the protein backbone, offering a "zero-length" crosslinking event with high temporal and spatial specificity upon UV activation.

Quantitative Data Comparison

Direct, peer-reviewed quantitative comparisons of ChIP-seq data generated using photo-activatable amino acids versus formaldehyde are not yet abundant in the literature. However, based on the mechanisms of action and data from related applications like protein-protein interaction studies, we can construct a comparative table of expected performance metrics.

FeatureFormaldehyde CrosslinkingPhoto-Activatable Amino Acid CrosslinkingRationale & Remarks
Crosslinking Range ~2 Å0 Å (Zero-length)Formaldehyde's short methylene bridge captures very close interactions[1]. Photo-amino acids crosslink upon direct contact after UV activation, offering higher resolution.
Specificity Lower: Crosslinks proteins to proteins and proteins to DNA somewhat indiscriminately.Higher: Crosslinking is initiated from a specific point within the protein of interest.Photo-crosslinking provides a more precise snapshot of direct interactions at the moment of UV exposure.
Temporal Control Low: Reaction begins immediately upon addition of formaldehyde.High: Crosslinking is precisely controlled by the timing of UV irradiation.This allows for the study of dynamic interactions at specific time points.
Potential for Artifacts High: Over-crosslinking can mask epitopes and create insoluble aggregates, while under-crosslinking leads to loss of interactions[2][3]. Can also trap indirect interactions.Lower: Reduced risk of artificial crosslinking between non-interacting molecules due to the targeted nature of the crosslinker.Prolonged formaldehyde treatment can increase non-specific background signals[3].
Signal-to-Noise Ratio Variable: Can be lower due to non-specific crosslinking and background.Potentially Higher: The specificity of the crosslinking event is expected to reduce background noise.In related techniques, formaldehyde has been shown to increase signal over non-crosslinked methods, but photo-crosslinking offers greater specificity[4].
DNA Yield Generally high and well-established.Potentially lower, dependent on incorporation efficiency of the amino acid analog.Optimization of analog concentration and incubation time is crucial.
Epitope Masking Common: Formaldehyde can modify amino acid side chains, potentially obscuring antibody binding sites.Less likely: The crosslinking reaction is localized and does not globally modify proteins.This can be a significant advantage when working with antibodies sensitive to epitope conformation.
Reversibility Yes, by heat.No, the covalent bond formed is irreversible.The irreversibility of photo-crosslinking requires different downstream processing considerations.

Experimental Workflows

The workflows for both methods share the core principles of ChIP-seq but differ significantly in the crosslinking and quenching/reversal steps.

Formaldehyde Crosslinking Workflow

Formaldehyde_ChIP_Seq cluster_cell_culture Cell Culture cluster_crosslinking Crosslinking cluster_processing Sample Processing cluster_downstream DNA Analysis start 1. Cell Culture crosslink 2. Add 1% Formaldehyde (10 min, RT) start->crosslink quench 3. Quench with Glycine crosslink->quench lysis 4. Cell Lysis quench->lysis sonication 5. Chromatin Shearing (Sonication) lysis->sonication ip 6. Immunoprecipitation (Antibody Incubation) sonication->ip wash 7. Wash Beads ip->wash elute 8. Elute Chromatin wash->elute reverse 9. Reverse Crosslinks (Heat) elute->reverse purify 10. DNA Purification reverse->purify end 11. Sequencing purify->end

Caption: Workflow for a typical formaldehyde crosslinking ChIP-seq experiment.

Photo-Activatable Amino Acid Crosslinking Workflow

Photo_AA_ChIP_Seq cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Crosslinking cluster_processing Sample Processing cluster_downstream DNA Analysis start 1. Culture Cells in Leucine/Methionine-free media add_aa 2. Add Photo-Leucine & Photo-Methionine start->add_aa uv 3. UV Irradiation (e.g., 365 nm) add_aa->uv lysis 4. Cell Lysis uv->lysis sonication 5. Chromatin Shearing (Sonication) lysis->sonication ip 6. Immunoprecipitation (Antibody Incubation) sonication->ip wash 7. Wash Beads ip->wash elute 8. Elute Chromatin wash->elute digest 9. Proteinase K Digestion elute->digest purify 10. DNA Purification digest->purify end 11. Sequencing purify->end

Caption: Workflow for ChIP-seq using photo-activatable amino acid analogs.

Detailed Experimental Protocols

Protocol 1: Formaldehyde Crosslinking ChIP-seq

This protocol is a standard procedure for crosslinking ChIP-seq (X-ChIP) in mammalian cells.

1. Cell Culture and Crosslinking:

  • Culture cells to approximately 80-90% confluency.

  • Add formaldehyde directly to the culture medium to a final concentration of 1% (e.g., add 540 µl of 37% formaldehyde to 20 ml of medium).

  • Incubate for 10 minutes at room temperature with gentle swirling.

  • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM (e.g., add 2 ml of 1.25 M glycine).

  • Incubate for 5 minutes at room temperature.

  • Wash cells twice with ice-cold PBS. Harvest cells by scraping or trypsinization.

2. Cell Lysis and Chromatin Shearing:

  • Resuspend the cell pellet in a cell lysis buffer (e.g., containing 5 mM PIPES, 85 mM KCl, 0.5% NP-40, and protease inhibitors).

  • Incubate on ice to release nuclei.

  • Pellet the nuclei and resuspend in a nuclear lysis buffer (e.g., 50 mM Tris-HCl, 10 mM EDTA, 1% SDS, and protease inhibitors).

  • Shear the chromatin to an average size of 200-600 bp using sonication. The optimal sonication conditions must be determined empirically for each cell type and sonicator.

3. Immunoprecipitation:

  • Dilute the sheared chromatin with a ChIP dilution buffer to reduce the SDS concentration (e.g., to 0.1%).

  • Pre-clear the chromatin with Protein A/G magnetic beads.

  • Add the ChIP-grade primary antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

  • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.

4. Washing and Elution:

  • Wash the beads sequentially with a series of buffers to remove non-specifically bound chromatin. Typically, this includes a low salt wash, a high salt wash, a LiCl wash, and a final TE buffer wash.

  • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

5. Reverse Crosslinking and DNA Purification:

  • Reverse the formaldehyde crosslinks by adding NaCl to the eluate and incubating at 65°C for at least 6 hours or overnight.

  • Treat with RNase A to remove RNA, followed by Proteinase K to digest proteins.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation. The purified DNA is then ready for library preparation and sequencing.

Protocol 2: Photo-Activatable Amino Acid Crosslinking ChIP-seq

This protocol is a representative procedure adapted for ChIP-seq using photo-activatable amino acids like L-Photo-Leucine and L-Photo-Methionine.

1. Cell Culture and In Vivo Labeling:

  • Culture cells in standard medium to the desired confluency.

  • Replace the standard medium with a medium lacking leucine and methionine.

  • Supplement this limiting medium with L-Photo-Leucine (e.g., to a final concentration of 4 mM) and L-Photo-Methionine (e.g., to 2 mM).

  • Incubate the cells for a period sufficient to allow incorporation of the analogs into newly synthesized proteins (e.g., 16-24 hours). The optimal duration may vary depending on the protein of interest's turnover rate.

2. In Vivo Photo-Crosslinking:

  • Wash the cells with ice-cold PBS.

  • Place the culture dish on ice and irradiate with UV light (typically 365 nm) for a short period (e.g., 1-15 minutes). The optimal exposure time and distance from the UV source should be empirically determined to maximize crosslinking while minimizing cell damage.

  • Harvest the cells immediately after irradiation.

3. Cell Lysis and Chromatin Shearing:

  • Follow the same procedure as in the formaldehyde protocol (Protocol 1, Step 2) to lyse the cells and shear the chromatin to the desired size range.

4. Immunoprecipitation:

  • Follow the same procedure as in the formaldehyde protocol (Protocol 1, Step 3) for immunoprecipitation of the protein-DNA complexes.

5. Washing and Elution:

  • Follow the same washing and elution steps as in the formaldehyde protocol (Protocol 1, Step 4).

6. DNA Purification:

  • As the crosslink is irreversible, the heat-based reversal step is omitted.

  • Proceed directly to RNase A and Proteinase K treatment to degrade RNA and the crosslinked proteins, respectively. A longer or more concentrated Proteinase K digestion may be necessary to efficiently release the DNA.

  • Purify the DNA using a standard column-based kit or phenol-chloroform extraction. The purified DNA is then ready for sequencing.

Conclusion: Choosing the Right Tool for the Job

The choice between formaldehyde and photo-activatable amino acid crosslinking for ChIP-seq depends on the specific research question and the nature of the protein-DNA interaction being studied.

Formaldehyde remains a robust, well-validated, and cost-effective method suitable for a wide range of applications. It is particularly effective for capturing stable as well as some transient interactions and is the standard for most ChIP-seq experiments. However, researchers must be mindful of its potential for introducing artifacts and epitope masking.

Photo-activatable amino acid crosslinking offers unparalleled specificity and temporal control, making it an excellent choice for:

  • Mapping direct protein-DNA binding sites with high resolution.

  • Studying the dynamics of protein-DNA interactions at precise moments.

  • Investigating proteins for which suitable antibodies are sensitive to formaldehyde-induced epitope masking.

  • Minimizing artifacts from indirect or non-specific interactions.

The primary drawbacks of the photo-crosslinking approach are the need for metabolic labeling, which can be complex and may affect cell physiology, and the irreversibility of the crosslink. As this technology matures and becomes more widely adopted, it is poised to become an invaluable tool for dissecting the intricate and dynamic landscape of the chromatin.

References

A Comparative Guide: Photo-DL-Lysine vs. Traditional Chemical Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent crosslinking of biomolecules is a cornerstone technique in a myriad of research and therapeutic applications, from elucidating protein-protein interactions to the development of sophisticated antibody-drug conjugates (ADCs). The choice of crosslinking chemistry is paramount, directly influencing the efficiency, specificity, and biological compatibility of the resulting conjugate. This guide provides an objective comparison of the innovative photo-activatable amino acid, Photo-DL-lysine, with traditional chemical crosslinkers, supported by experimental data and detailed protocols.

At a Glance: Key Differences

This compound offers a paradigm shift in crosslinking technology, moving from chemically reactive moieties to light-inducible covalent bond formation. This fundamental difference underpins its significant advantages in terms of control and specificity. Traditional chemical crosslinkers, while widely used and well-characterized, often present challenges related to non-specific reactions, harsh reaction conditions, and potential cytotoxicity.

Quantitative Comparison of Crosslinker Performance

The selection of an appropriate crosslinker is a critical decision in experimental design. The following table summarizes key performance indicators for this compound compared to common traditional chemical crosslinkers.

FeatureThis compoundEDC/NHSNHS Esters (e.g., DSS, BS3)Glutaraldehyde
Activation UV Light (e.g., 365 nm)Chemical (pH-dependent)Chemical (pH-dependent)Spontaneous
Target Residues C-H and N-H bonds in proximityCarboxyls (-COOH) and primary amines (-NH2)Primary amines (-NH2)Primary amines (-NH2)
Specificity High (spatially controlled)Moderate (targets available reactive groups)Moderate (targets available reactive groups)Low (prone to polymerization and side reactions)
Control High (temporal and spatial control via light)Low (reaction proceeds upon mixing)Low (reaction proceeds upon mixing)Very Low
Reaction Conditions Physiological pHAcidic pH for activation, neutral to alkaline for couplingNeutral to alkaline pHWide pH range
Spacer Arm Zero-length (direct bond formation)Zero-lengthVariable spacer arm lengths availableVariable (polymerization)
Byproducts Nitrogen gasUrea derivatives, N-hydroxysuccinimideN-hydroxysuccinimideNone (but can polymerize)
Toxicity Generally low cytotoxicity[1][2]Low to moderateLow to moderateHigh cytotoxicity[3][4]
Applications In vivo crosslinking, mapping PPIs, ADCsPeptide synthesis, protein conjugation, surface immobilizationProtein-protein crosslinking, antibody labelingTissue fixation, enzyme immobilization

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and workflows associated with different crosslinking strategies is crucial for understanding their application.

Mechanism of Action: this compound

This compound This compound UV_Light UV Light (365 nm) This compound->UV_Light Activation Carbene_Intermediate Highly Reactive Carbene UV_Light->Carbene_Intermediate Generates Target_Protein Proximal Protein Residue (C-H or N-H bond) Carbene_Intermediate->Target_Protein Inserts into Covalent_Bond Stable Covalent Bond Target_Protein->Covalent_Bond Forms

Caption: this compound activation and crosslinking mechanism.

Mechanism of Action: EDC/NHS Chemistry

Carboxyl_Group Carboxyl Group (-COOH) on Protein 1 EDC EDC Carboxyl_Group->EDC Activation O_Acylisourea O-Acylisourea Intermediate (unstable) EDC->O_Acylisourea NHS NHS O_Acylisourea->NHS Stabilization NHS_Ester Amine-Reactive NHS Ester (semi-stable) NHS->NHS_Ester Amine_Group Primary Amine (-NH2) on Protein 2 NHS_Ester->Amine_Group Reaction Amide_Bond Stable Amide Bond Amine_Group->Amide_Bond

Caption: EDC/NHS mediated zero-length crosslinking.

Experimental Workflow: this compound for In Vivo PPI Studies

cluster_cell In Living Cells Incorporate Incorporate this compound into Bait Protein Interact Allow Bait to Interact with Prey Proteins Incorporate->Interact Irradiate Irradiate with UV Light to Crosslink Interact->Irradiate Lyse Cell Lysis Irradiate->Lyse Purify Purify Crosslinked Complex (e.g., Affinity Purification) Lyse->Purify Analyze Analyze by SDS-PAGE and Mass Spectrometry Purify->Analyze Identify Identify Interacting Proteins Analyze->Identify

Caption: Workflow for identifying protein interactions using this compound.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed, step-by-step protocols for utilizing this compound and traditional chemical crosslinkers.

Protocol 1: Crosslinking with this compound (General Protocol)

This protocol provides a general framework for using this compound to capture protein-protein interactions. Optimization will be required for specific applications.

Materials:

  • This compound

  • Cell culture medium deficient in L-lysine

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

  • Antibody for immunoprecipitation (optional)

  • Protein A/G beads (optional)

Procedure:

  • Incorporation of this compound:

    • Culture cells in lysine-free medium supplemented with dialyzed FBS and this compound for 24-48 hours to allow for incorporation into newly synthesized proteins. The optimal concentration of this compound should be determined empirically.

  • Crosslinking:

    • Wash cells with cold PBS.

    • Expose the cells to UV light (365 nm) on ice for a predetermined amount of time (e.g., 5-15 minutes). The optimal exposure time and distance from the UV source need to be optimized.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE and Western blotting to confirm the presence of higher molecular weight species.

    • For identification of interaction partners, proceed with immunoprecipitation of the bait protein followed by mass spectrometry analysis of the co-precipitated proteins.[5]

Protocol 2: EDC/NHS Crosslinking of Two Proteins

This protocol describes a two-step process for crosslinking two proteins using EDC and NHS, which minimizes self-conjugation.

Materials:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Solution (e.g., 2-Mercaptoethanol, Hydroxylamine-HCl, or Tris buffer)

  • Desalting columns

Procedure:

  • Equilibration:

    • Allow EDC and NHS/Sulfo-NHS vials to come to room temperature before opening.

  • Activation of Protein #1:

    • Dissolve Protein #1 in Activation Buffer.

    • Add EDC and NHS (or Sulfo-NHS) to the protein solution. A common starting molar excess is 10-20 fold of EDC and 20-50 fold of NHS over the protein.

    • Incubate for 15-30 minutes at room temperature.

  • Quenching of EDC (Optional but Recommended):

    • Add 2-Mercaptoethanol to a final concentration of 20-50 mM to quench the EDC reaction. Incubate for 15 minutes.

    • Remove excess quenching reagent and byproducts using a desalting column equilibrated with Coupling Buffer.

  • Coupling to Protein #2:

    • Add Protein #2 to the activated Protein #1 solution. A 1:1 molar ratio is a good starting point.

    • Incubate for 1-2 hours at room temperature.

  • Quenching of Reaction:

    • Add a quenching solution such as hydroxylamine to a final concentration of 10-50 mM or Tris buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted proteins and reagents.

Protocol 3: NHS Ester Crosslinking

This protocol provides a general procedure for crosslinking proteins using a homobifunctional NHS ester like DSS or BS3.

Materials:

  • NHS ester crosslinker (e.g., DSS, BS3)

  • Reaction Buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Anhydrous DMSO or DMF (for water-insoluble NHS esters)

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein(s) to be crosslinked in the Reaction Buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

  • Prepare Crosslinker Solution:

    • For water-soluble NHS esters (e.g., BS3), dissolve directly in the Reaction Buffer immediately before use.

    • For water-insoluble NHS esters (e.g., DSS), dissolve in an anhydrous organic solvent like DMSO or DMF to create a stock solution.

  • Crosslinking Reaction:

    • Add the NHS ester solution to the protein solution. A 20- to 50-fold molar excess of the crosslinker over the protein is a common starting point.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess crosslinker and byproducts by desalting or dialysis.

Conclusion

This compound represents a significant advancement in bioconjugation and chemical biology, offering unparalleled control and specificity in crosslinking reactions. Its ability to be activated by light allows for precise temporal and spatial control, making it an ideal tool for studying dynamic protein-protein interactions in their native cellular environment with minimal perturbation. While traditional chemical crosslinkers like EDC/NHS and NHS esters remain valuable and widely used tools, their inherent reactivity can lead to less specific and controlled outcomes. For applications demanding high precision and biological compatibility, particularly in living systems, this compound presents a superior alternative. The choice of crosslinker will ultimately depend on the specific experimental goals, the nature of the biomolecules involved, and the desired level of control.

References

Validating Protein Interactions: A Comparative Guide to Photo-DL-Lysine and Formaldehyde Crosslinking with Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to robustly validate protein-protein interactions, the choice of crosslinking chemistry prior to co-immunoprecipitation (Co-IP) is a critical determinant of experimental success. This guide provides an objective comparison of two prominent in vivo crosslinking strategies: the classic formaldehyde approach and the more targeted photo-activatable DL-lysine (Photo-DL-lysine) method. By examining their principles, protocols, and data outcomes, this document aims to equip researchers with the knowledge to select the optimal technique for their specific biological questions.

The transient and dynamic nature of many protein interactions within a cellular context presents a significant challenge for their detection and characterization. Co-immunoprecipitation is a cornerstone technique for capturing these interactions, but its efficacy is often limited by the dissociation of weak or transient binding partners during the lysis and immunoprecipitation steps. In vivo crosslinking addresses this by covalently stabilizing protein complexes within the cell before they are subjected to biochemical purification.

Formaldehyde, a widely used crosslinker, forms reversible methylene bridges between proximal reactive amino acid side chains, primarily lysines. In contrast, this compound, a photo-activatable amino acid analogue, is metabolically incorporated into the proteome in place of endogenous lysine. Upon activation with UV light, it forms a highly reactive carbene intermediate that covalently crosslinks with nearby molecules, offering a more defined and temporally controlled approach to capturing interactions.

Principles of the Techniques

Formaldehyde Crosslinking: This method relies on the diffusion of formaldehyde across the cell membrane to react with primary amines on amino acids like lysine, as well as other residues to a lesser extent. The short spacer arm of the resulting methylene bridge makes it effective for capturing very close interactions. However, its broad reactivity can lead to the fixation of non-specific or indirect interactions, potentially increasing background noise.

This compound Crosslinking: This technique offers greater specificity and temporal control. Cells are cultured in a lysine-deficient medium supplemented with this compound, leading to its incorporation into newly synthesized proteins. Crosslinking is then initiated at a precise moment by exposing the cells to UV light. This "zero-length" crosslinker reacts with any nearby C-H or N-H bond, providing a snapshot of interactions at the time of UV activation. This method is particularly advantageous for studying dynamic signaling events.

Comparative Data Presentation

Direct quantitative comparisons of this compound and formaldehyde crosslinking for Co-IP followed by mass spectrometry are limited in published literature. However, a qualitative and inferred quantitative comparison can be made based on the known properties of each reagent.

FeatureThis compound CrosslinkingFormaldehyde CrosslinkingReferences
Specificity High: Incorporated at lysine residues; crosslinking is proximity-based upon UV activation.Moderate: Reacts with primary amines (mainly lysine) and other residues.[1]
Temporal Control High: Crosslinking is initiated at a specific time by UV light.Low: Crosslinking begins upon addition of formaldehyde and proceeds until quenching.[1]
Reversibility Irreversible covalent bond.Reversible by heat and high salt concentrations.[2]
Spacer Arm Length "Zero-length" - reactive group is part of the amino acid side chain.Very short (~2.3-2.7 Å).[2]
Potential for Artifacts Lower: Less prone to fixing indirect interactions due to targeted activation.Higher: Can lead to extensive crosslinking and fixation of non-specific interactions.[2]
Typical Yield of Bait Protein May be lower due to metabolic incorporation efficiency.Generally high, but can be reduced by over-crosslinking leading to insolubility.
Signal-to-Noise in MS Potentially higher due to reduced background from non-specific crosslinks.Can be lower due to higher background from non-specific and indirect interactions.
Number of Identified Interactors May be more focused on direct and high-confidence interactors.May yield a larger number of interactors, including indirect and weaker interactions.

Experimental Protocols

This compound Crosslinking and Co-Immunoprecipitation

This protocol outlines the general steps for incorporating this compound into mammalian cells, followed by UV crosslinking and co-immunoprecipitation.

1. Metabolic Labeling with this compound:

  • Culture mammalian cells in lysine-free DMEM supplemented with 10% dialyzed fetal bovine serum.

  • Add this compound to the medium at a final concentration of 0.1-1 mM.

  • Incubate cells for 12-24 hours to allow for incorporation of the photo-amino acid into newly synthesized proteins.

2. In Vivo Photo-Crosslinking:

  • Wash the cells with ice-cold PBS.

  • Place the culture dish on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal duration and intensity of UV exposure should be empirically determined.

3. Cell Lysis:

  • After UV irradiation, immediately lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

4. Co-Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody against the protein of interest overnight at 4°C with gentle rotation.

  • Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

5. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., 0.1 M glycine pH 2.5, or by boiling in SDS-PAGE sample buffer).

  • For mass spectrometry analysis, the eluted proteins can be subjected to in-solution or in-gel trypsin digestion.

Formaldehyde Crosslinking and Co-Immunoprecipitation

This protocol provides a standard procedure for formaldehyde crosslinking in mammalian cells prior to co-immunoprecipitation.

1. In Vivo Formaldehyde Crosslinking:

  • To adherent cells in a culture dish, add formaldehyde directly to the medium to a final concentration of 0.5-1%. For suspension cells, add formaldehyde to the cell suspension.

  • Incubate for 10 minutes at room temperature with gentle agitation.

  • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

2. Cell Lysis:

  • Wash the cells twice with ice-cold PBS containing protease inhibitors.

  • Lyse the cells in a buffer containing a strong detergent (e.g., RIPA buffer with 1% SDS) to ensure solubilization of crosslinked complexes. Sonication may be required to shear chromatin and fully lyse the cells.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

3. Co-Immunoprecipitation:

  • Dilute the lysate with a buffer lacking SDS to reduce the detergent concentration to a level compatible with antibody binding (typically <0.1%).

  • Proceed with the co-immunoprecipitation steps as described in the this compound protocol (steps 4.1-4.4).

4. Reversal of Crosslinks and Sample Preparation:

  • After the final wash, resuspend the beads in SDS-PAGE sample buffer.

  • To reverse the formaldehyde crosslinks, heat the samples at 95-100°C for 20-30 minutes.

  • The eluted proteins can then be resolved by SDS-PAGE for Western blotting or prepared for mass spectrometry analysis.

Mandatory Visualizations

Experimental_Workflow cluster_PhotoDL This compound Crosslinking cluster_Formaldehyde Formaldehyde Crosslinking cluster_CoIP Co-Immunoprecipitation cluster_Analysis Downstream Analysis cluster_Formaldehyde_Reversal Formaldehyde Specific p1 Metabolic Labeling (this compound) p2 UV Activation (365 nm) p1->p2 c1 Cell Lysis p2->c1 f1 Add Formaldehyde (0.5-1%) f2 Quench (Glycine) f1->f2 f2->c1 c2 Immunoprecipitation (Antibody + Beads) c1->c2 c3 Washes c2->c3 c4 Elution c3->c4 a1 SDS-PAGE & Western Blot c4->a1 a2 Mass Spectrometry c4->a2 fr1 Reverse Crosslinks (Heat) c4->fr1 fr1->a1 fr1->a2

Figure 1. Experimental workflow for Co-IP with crosslinking.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Ligand Binding Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 Recruitment & Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase1->Kinase2 TF Transcription Factor (Inactive) Kinase2->TF Phosphorylation Kinase2->TF TF_active Transcription Factor (Active) TF->TF_active Gene Target Gene TF_active->Gene Transcription Activation

Figure 2. Hypothetical signaling pathway for interaction studies.

Conclusion

Both this compound and formaldehyde crosslinking are powerful tools for stabilizing protein-protein interactions for subsequent co-immunoprecipitation and analysis. The choice between them depends on the specific research question. Formaldehyde is a well-established, cost-effective method suitable for capturing a broad range of interactions. However, for studies requiring high specificity, temporal control, and the identification of direct binding partners with minimal background, this compound offers significant advantages. Researchers should carefully consider the nature of the protein interactions they wish to study and the downstream analytical methods to be employed when selecting their crosslinking strategy.

References

A Comparative Guide to Diazirine-Based Crosslinkers: Photo-DL-lysine and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical crosslinker is paramount for elucidating protein-protein interactions and mapping complex biological pathways. Among the various classes of photo-activatable crosslinkers, diazirine-based reagents have gained prominence due to their high reactivity and small size. This guide provides an objective comparison of Photo-DL-lysine, a photo-reactive amino acid analog, with other commonly used diazirine-based crosslinkers, supported by experimental data and detailed protocols.

Introduction to Diazirine-Based Photo-Crosslinkers

Diazirine-containing compounds are invaluable tools in chemical biology for capturing transient and stable molecular interactions. Upon activation with long-wave UV light (typically 330-370 nm), the diazirine ring expels nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively insert into a wide range of chemical bonds, including C-H, N-H, O-H, and S-H, in proximity, thus covalently trapping interacting molecules. This temporal control and broad reactivity make diazirine crosslinkers powerful probes for studying protein-protein interactions in their native environments.

This compound is a photo-reactive amino acid that incorporates a diazirine moiety into the side chain of lysine.[1] It can be metabolically incorporated into proteins, replacing endogenous lysine, and enabling the capture of proteins that bind to lysine or its post-translational modifications.[1] This contrasts with other common diazirine-based crosslinkers, such as the succinimidyl diazirine (SDA) family, which are heterobifunctional reagents that are chemically conjugated to proteins, typically at lysine residues, prior to photo-activation.[2]

Performance Comparison: this compound vs. Other Diazirine Crosslinkers

The choice between this compound and other diazirine-based crosslinkers depends on the specific experimental goals. While direct head-to-head quantitative comparisons in the same experimental setup are limited in the literature, we can summarize their key characteristics and performance based on available data.

Table 1: General Comparison of Diazirine-Based Crosslinkers

FeatureThis compoundSuccinimidyl Diazirine (SDA) Crosslinkers
Type Photo-reactive amino acid analogHeterobifunctional chemical crosslinker
Incorporation Metabolic incorporation during protein synthesisChemical conjugation to primary amines (e.g., lysine)
Specificity Captures interactions involving lysine residues and their modificationsCaptures interactions proximal to the conjugated amine
Crosslinking Radius Short (~3-4 Å from the diazirine)Variable, dependent on the spacer arm length (e.g., 3.9 Å for SDA)[3]
Advantages Probes interactions at specific amino acid positions; can be used for in vivo labeling.[1]Versatile with options for different spacer arms, cleavability, and membrane permeability.
Limitations Requires cellular machinery for incorporation; may have lower incorporation efficiency.Chemical labeling may perturb protein structure or function.

Table 2: Quantitative Performance Data (Data extracted from various sources)

ParameterThis compoundSuccinimidyl Diazirine (SDA) CrosslinkersNotes
Crosslinking Efficiency/Yield Reported to have higher efficiency than photo-leucine for specific chaperone proteins.Yields can be influenced by factors like UV dosage and the presence of quenching molecules. Specific yields are highly context-dependent.Direct quantitative comparison is lacking in the literature. Efficiency is often assessed by the number of identified cross-linked peptides in mass spectrometry experiments.
Cytotoxicity (IC50) Data not widely available. Poly-L-lysine has shown dose-dependent cytotoxicity.A prototypical bis-diazirine was found to be non-mutagenic and non-irritating in in vitro assays.Cytotoxicity is a critical consideration for in vivo crosslinking studies. Specific IC50 values for this compound are not readily found in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the successful application of photo-crosslinkers. Below are representative protocols for in-cell crosslinking using this compound and a general protocol for using SDA crosslinkers.

Protocol 1: In-Cell Crosslinking with this compound

This protocol outlines the metabolic incorporation of this compound into cellular proteins for in vivo photo-crosslinking.

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Lysine-free cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Cell lysis buffer

  • Reagents for downstream analysis (e.g., SDS-PAGE, mass spectrometry)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in standard medium to the desired confluency.

    • Wash cells with PBS and replace the medium with lysine-free medium supplemented with this compound.

    • Incubate for 24-48 hours to allow for metabolic incorporation.

  • Photo-Crosslinking:

    • Wash the cells with ice-cold PBS.

    • Irradiate the cells with a 365 nm UV lamp on ice for 5-15 minutes. The optimal irradiation time should be determined empirically.

  • Cell Lysis and Analysis:

    • Lyse the cells using a suitable lysis buffer.

    • Analyze the cross-linked protein complexes by SDS-PAGE, Western blotting, or mass spectrometry to identify interacting partners.

Protocol 2: Photo-Affinity Labeling with SDA Crosslinkers

This protocol describes a two-step crosslinking procedure using a heterobifunctional SDA crosslinker.

Materials:

  • Purified protein sample or cell lysate

  • SDA crosslinker (e.g., NHS-Diazirine)

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • UV lamp (330-370 nm)

  • Reagents for analysis (e.g., SDS-PAGE, mass spectrometry)

Procedure:

  • NHS Ester Reaction (Amine Labeling):

    • Dissolve the SDA crosslinker in an anhydrous organic solvent (e.g., DMSO) immediately before use.

    • Add the crosslinker solution to the protein sample in reaction buffer. The molar ratio of crosslinker to protein should be optimized.

    • Incubate the reaction for 30-60 minutes at room temperature or on ice.

    • Quench the reaction by adding the quenching solution to consume unreacted NHS esters.

  • Photo-Activation (Crosslinking):

    • Expose the sample to UV light at 330-370 nm for 5-15 minutes on ice.

  • Analysis:

    • Analyze the cross-linked products by SDS-PAGE to visualize cross-linked species.

    • For identification of cross-linked sites, the sample can be processed for mass spectrometry analysis, typically involving enzymatic digestion followed by LC-MS/MS.

Visualizing Mechanisms and Workflows

Reaction Mechanism of Diazirine Photo-Crosslinking

Upon UV irradiation, the diazirine ring loses nitrogen gas to form a highly reactive carbene intermediate, which then inserts into nearby C-H, N-H, O-H, or S-H bonds, forming a covalent link.

ReactionMechanism Diazirine Diazirine UV UV Light (330-370 nm) N2 N₂ Diazirine->N2 Carbene Carbene Intermediate Crosslink Covalent Crosslink Carbene->Crosslink Insertion into X-H bond UV->Carbene hv

Caption: General reaction mechanism of diazirine-based photo-crosslinking.

Experimental Workflow for Photo-Affinity Labeling and Mass Spectrometry

A typical workflow for identifying protein-protein interactions using a diazirine-based crosslinker involves several key steps from sample preparation to data analysis.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis Protein Protein Sample / Cell Lysate Crosslinker Add Diazirine Crosslinker Protein->Crosslinker UV UV Activation (330-370 nm) Crosslinker->UV Crosslinked Crosslinked Protein Complex UV->Crosslinked Digestion Enzymatic Digestion (e.g., Trypsin) Crosslinked->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis (Identify Crosslinked Peptides) LCMS->Data

Caption: Experimental workflow for photo-affinity labeling mass spectrometry.

Studying the EGFR Signaling Pathway with Diazirine Crosslinkers

Photo-crosslinkers can be employed to map the protein interaction network of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. For instance, a diazirine-containing probe could be used to identify proteins that interact with EGFR upon ligand binding, such as the adaptor protein Grb2.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_crosslinking_exp Photo-Crosslinking Experiment EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer EGFR->EGFR_dimer Dimerization Grb2 Grb2 EGFR_dimer->Grb2 Recruits Probe Diazirine probe on EGFR SOS SOS Grb2->SOS Capture Capture of Grb2 Ras Ras SOS->Ras MAPK MAPK Cascade Ras->MAPK UV_exp UV Light

Caption: Using a diazirine probe to study EGFR-Grb2 interaction.

Conclusion

Both this compound and other diazirine-based crosslinkers like the SDA family are powerful tools for dissecting protein-protein interactions. The choice between them hinges on the specific research question. This compound is ideal for probing interactions at and around lysine residues in a native or in vivo context through metabolic labeling. In contrast, heterobifunctional diazirine crosslinkers offer greater versatility in terms of chemical modification strategies, allowing for variations in spacer length and cleavability. While more direct quantitative comparisons of their performance are needed, the information and protocols provided in this guide offer a solid foundation for researchers to select and apply the most suitable diazirine-based crosslinker for their studies. As with any crosslinking experiment, careful optimization of reaction conditions and rigorous data analysis are crucial for obtaining reliable and meaningful results.

References

A Head-to-Head Guide: Cross-Validating Protein Interactions with Photo-DL-lysine and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of protein-protein interactions (PPIs) is paramount to unraveling complex biological processes and discovering novel therapeutic targets. Photo-DL-lysine, a photo-reactive amino acid, has emerged as a powerful tool for capturing both stable and transient protein interactions directly within living cells. This guide provides a comprehensive comparison of this compound-based cross-linking mass spectrometry (XL-MS) with established methods for PPI validation, offering detailed experimental protocols, comparative data, and visual workflows to inform your experimental design.

Introduction to this compound

This compound is a synthetic amino acid analog that can be metabolically incorporated into proteins in place of endogenous lysine.[1][2] It contains a diazirine ring, a photo-activatable moiety that, upon exposure to ultraviolet (UV) light, generates a highly reactive carbene intermediate. This carbene can then covalently cross-link with interacting proteins that are in close proximity, effectively "trapping" the interaction.[2] Subsequent analysis by mass spectrometry allows for the identification of the cross-linked proteins and even the specific interaction interfaces. This method is particularly advantageous for capturing transient or weak interactions that are often missed by traditional techniques.[2]

Comparative Analysis of PPI Identification Methods

The validation of protein interactions is crucial to minimize false positives and build accurate interaction networks. Here, we compare this compound XL-MS with two widely used orthogonal methods: Co-immunoprecipitation (Co-IP) and Proximity Labeling (BioID and APEX2).

FeatureThis compound XL-MSCo-immunoprecipitation (Co-IP)Proximity Labeling (BioID/APEX2)
Principle Metabolic incorporation of a photo-reactive amino acid followed by UV-induced covalent cross-linking of proximal proteins.Pull-down of a target protein ("bait") using a specific antibody, along with its interacting partners ("prey").Enzymatic labeling of proximal proteins with biotin by a promiscuous ligase (BioID) or peroxidase (APEX2) fused to a bait protein.
Interaction Type Captures direct and transient interactions in vivo.Primarily identifies stable interactions that survive cell lysis and washing steps.Identifies both direct interactors and proteins in close proximity (~10-20 nm radius).[3]
In Vivo/In Vitro In vivo cross-linking within living cells.In vitro pull-down from cell lysates.In vivo labeling within living cells.
Temporal Control High temporal control through timed UV exposure.Limited temporal control, representing a snapshot at the time of lysis.BioID has poor temporal resolution (hours); APEX2 offers high temporal resolution (minutes).
Spatial Information Provides distance constraints and can map interaction interfaces.No direct spatial information beyond the association with the bait protein.Provides proximity information within a defined labeling radius.
Strengths - Captures transient and weak interactions. - Provides structural insights. - High temporal resolution.- Well-established and widely used. - Relatively straightforward protocol.- High sensitivity for proximal proteins. - APEX2 offers excellent temporal resolution.
Limitations - Requires mass spectrometry expertise. - Potential for UV-induced cellular stress.- Prone to false positives due to non-specific binding. - May miss transient or weak interactions. - Dependent on high-quality antibodies.- Labels non-interacting proximal proteins (bystanders). - BioID has a long labeling time. - APEX2 requires the addition of potentially toxic H2O2.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are step-by-step protocols for this compound XL-MS and the comparative validation methods.

This compound Cross-linking Mass Spectrometry (XL-MS) Protocol

This protocol outlines the general workflow for identifying protein interactions using this compound.

  • Metabolic Labeling:

    • Culture mammalian cells in lysine-free DMEM supplemented with 10% dialyzed fetal bovine serum.

    • Add this compound to the medium at a final concentration of 1-4 mM.

    • Incubate cells for 12-24 hours to allow for incorporation of the photo-amino acid into the proteome.

  • In Vivo Cross-linking:

    • Wash the cells with ice-cold PBS.

    • Expose the cells to UV light (365 nm) on ice for 15-30 minutes to induce cross-linking.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Digestion:

    • Denature the proteins in the lysate using 8 M urea.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

    • Digest the proteins into peptides using an appropriate protease, such as trypsin.

  • Enrichment of Cross-linked Peptides (Optional):

    • Enrich for cross-linked peptides using techniques like size-exclusion chromatography to improve identification.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • Acquire data in a data-dependent manner, selecting precursor ions for fragmentation.

  • Data Analysis:

    • Use specialized software (e.g., pLink, MeroX, xiSearch) to identify cross-linked peptides from the MS/MS spectra.

    • Validate the identified interactions and map them to known protein networks.

Co-immunoprecipitation (Co-IP) Protocol

This protocol is for the validation of a specific protein-protein interaction.

  • Cell Lysis:

    • Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.

    • Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

  • Pre-clearing the Lysate:

    • Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody specific to the "bait" protein overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for another 1-3 hours.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer or by using a low-pH elution buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with antibodies against the "bait" and suspected "prey" proteins to confirm their presence.

Proximity Labeling (BioID) Protocol

This protocol describes the general workflow for BioID.

  • Generation of Bait-Fusion Construct:

    • Clone the gene of interest in-frame with a promiscuous biotin ligase (BirA*) in a suitable expression vector.

  • Cell Transfection and Expression:

    • Transfect the construct into the desired cell line.

    • Select for stable expression of the fusion protein.

  • Biotin Labeling:

    • Supplement the cell culture medium with 50 µM biotin.

    • Incubate for 18-24 hours to allow for biotinylation of proximal proteins.

  • Cell Lysis:

    • Wash the cells with PBS and lyse in a buffer containing detergents and protease inhibitors.

  • Affinity Purification of Biotinylated Proteins:

    • Incubate the cell lysate with streptavidin-coated beads to capture biotinylated proteins.

    • Wash the beads extensively to remove non-biotinylated proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads.

    • Identify the proteins by mass spectrometry.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental procedures and biological pathways.

PhotoDL_Lysine_Workflow cluster_cell In Vivo cluster_lab In Vitro MetabolicLabeling Metabolic Labeling with This compound UVCrosslinking UV Cross-linking (365 nm) MetabolicLabeling->UVCrosslinking CellLysis Cell Lysis UVCrosslinking->CellLysis ProteinDigestion Protein Digestion CellLysis->ProteinDigestion LCMS LC-MS/MS Analysis ProteinDigestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis CoIP_Workflow CellLysis Cell Lysis PreClearing Pre-clearing Lysate CellLysis->PreClearing Immunoprecipitation Immunoprecipitation (Bait Antibody) PreClearing->Immunoprecipitation Washing Washing Immunoprecipitation->Washing Elution Elution Washing->Elution WesternBlot Western Blot Analysis Elution->WesternBlot Histone_Signaling cluster_histone Histone H3 Tail cluster_downstream Downstream Effects H3K4 H3K4 H3K4me3 H3K4me3 H3K4->H3K4me3 Methylation TAF3 TAF3 Binding H3K4me3->TAF3 Recognized by TFIID TFIID Recruitment TAF3->TFIID RNAPII RNA Pol II Recruitment TFIID->RNAPII Transcription Transcriptional Activation RNAPII->Transcription

References

A Comparative Analysis of In Vivo and In Vitro Crosslinking with Photo-DL-lysine

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic world of proteomics and drug discovery, understanding protein-protein interactions (PPIs) is paramount. Photo-crosslinking has emerged as a powerful technique to capture these fleeting interactions, and photo-reactive amino acids, such as Photo-DL-lysine, offer a versatile tool for covalently trapping binding partners in both cellular and cell-free environments. This guide provides a comparative analysis of in vivo and in vitro crosslinking using this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the methodologies, data interpretation, and a look at alternative approaches.

At a Glance: In Vivo vs. In Vitro this compound Crosslinking

FeatureIn Vivo CrosslinkingIn Vitro Crosslinking
Environment Living cells or organismsPurified proteins or cell lysates
Physiological Relevance High; captures interactions in their native cellular contextModerate to low; interactions may be influenced by buffer conditions and lack of cellular factors
Complexity High; complex cellular environment can lead to non-specific crosslinkingLow; controlled environment with defined components
Throughput Lower; requires cell culture and more extensive sample preparationHigher; more amenable to high-throughput screening
Identification of Interactomes Ideal for discovering novel, context-dependent PPIsSuitable for validating known interactions and detailed structural studies
Challenges Potential for cytotoxicity, lower crosslinking yields due to cellular complexityMay miss interactions that depend on cellular structures or specific post-translational modifications

The Mechanism of this compound Crosslinking

This compound is a synthetic amino acid analog containing a diazirine ring. This photo-activatable moiety remains inert until exposed to ultraviolet (UV) light (typically around 365 nm). Upon photoactivation, the diazirine ring releases nitrogen gas, generating a highly reactive carbene intermediate. This carbene can then rapidly and non-specifically insert into neighboring C-H, N-H, or O-H bonds, forming a stable covalent crosslink with interacting molecules.[1][2]

Because this compound is a lysine analog, it can be incorporated into proteins during translation when cells are cultured in lysine-free media supplemented with this compound.[1] This allows for the in vivo labeling of proteins, which can then be crosslinked to their interaction partners within the living cell.

Experimental Protocols

In Vivo Photo-Crosslinking in Mammalian Cells

This protocol outlines the general steps for incorporating this compound into mammalian cells and performing in vivo crosslinking to identify protein-protein interactions.[3][4]

1. Cell Culture and Labeling:

  • Culture mammalian cells (e.g., HEK293T) in standard DMEM supplemented with 10% FBS.
  • When cells reach 70-80% confluency, wash them with PBS and replace the medium with lysine-free DMEM.
  • Supplement the lysine-free medium with this compound (final concentration typically 100-400 µM).
  • Incubate the cells for 12-24 hours to allow for the incorporation of this compound into newly synthesized proteins.

2. UV Crosslinking:

  • Wash the cells with ice-cold PBS to remove any unincorporated this compound.
  • Place the cells on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. The optimal distance and time should be empirically determined.

3. Cell Lysis and Protein Extraction:

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crosslinked protein complexes.

4. Analysis of Crosslinked Complexes:

  • The crosslinked protein complexes can be analyzed by SDS-PAGE and Western blotting to observe the formation of higher molecular weight species.
  • For identification of unknown interaction partners, affinity purification of a bait protein followed by mass spectrometry (MS) is the preferred method.

In Vitro Photo-Crosslinking with Purified Proteins

This protocol describes the steps for crosslinking purified proteins in a cell-free environment.

1. Protein Preparation:

  • Purify the protein of interest and its potential interaction partner(s).
  • Ensure the proteins are in a suitable buffer that does not contain primary amines (e.g., HEPES or phosphate buffer) as these can quench the crosslinking reaction.

2. Crosslinking Reaction:

  • If the protein of interest does not contain incorporated this compound, a heterobifunctional crosslinker containing a photo-activatable group and an amine-reactive group (like an NHS-ester) can be used. First, the NHS-ester is reacted with lysine residues on the bait protein.
  • Mix the purified proteins at desired concentrations in a microcentrifuge tube or a well of a microplate.
  • For proteins with incorporated this compound, or after conjugation with a photo-reactive crosslinker, irradiate the mixture with a 365 nm UV lamp on ice for 15-30 minutes.

3. Quenching the Reaction:

  • To stop the crosslinking reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added.

4. Analysis:

  • Analyze the reaction products by SDS-PAGE to visualize the formation of crosslinked complexes.
  • Excise the crosslinked bands for in-gel digestion and subsequent identification of the interacting proteins and crosslinked peptides by mass spectrometry.

Comparative Data Presentation

Direct quantitative comparisons of crosslinking efficiency between in vivo and in vitro experiments using this compound are not extensively documented in single studies. However, a qualitative and conceptual comparison highlights the key differences in outcomes.

ParameterIn Vivo CrosslinkingIn Vitro CrosslinkingSupporting Evidence
Identified Interactions Broader range of physiologically relevant interactors, including transient and weak binders.Typically confirms direct, stable interactions between purified components.In vivo studies using photo-amino acids have successfully identified novel readers of histone modifications within the complex nuclear environment. In vitro studies are often used to validate these findings with purified components.
Crosslinking Yield Generally lower due to the complexity of the cellular environment, competition from other molecules, and potential for quenching of the reactive carbene.Potentially higher and more controlled, as the reaction conditions can be optimized for the specific proteins of interest.The technical challenges of in vivo crosslinking, such as lower yields and higher reactivity leading to quenching, are well-recognized.
Specificity Can be lower, with a higher chance of capturing non-specific or bystander interactions due to molecular crowding in the cell.High specificity for the intended interaction partners in a defined system.The controlled nature of in vitro experiments minimizes the chances of capturing irrelevant interactions.
Mass Spectrometry Analysis More complex due to the high number of background proteins. Requires sophisticated quantitative proteomics techniques like SILAC for confident identification of true interactors.Simpler, with cleaner spectra and easier identification of crosslinked peptides.The complexity of in vivo samples necessitates advanced MS workflows to distinguish specific crosslinks from the background proteome.

Visualizing Protein Interaction Networks and Workflows

Understanding the intricate networks of protein interactions is a primary goal of crosslinking studies. Graphviz, a graph visualization software, can be used to represent these complex relationships.

Experimental Workflow: In Vivo this compound Crosslinking for Interactome Profiling

in_vivo_workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Crosslinking & Lysis cluster_analysis Analysis A Mammalian Cell Culture B Lysine-free Media + this compound A->B Switch Media C UV Irradiation (365 nm) B->C Incubate 12-24h D Cell Lysis C->D E Affinity Purification of Bait Protein D->E F SDS-PAGE & Western Blot E->F G Mass Spectrometry (LC-MS/MS) E->G H Data Analysis & Network Visualization G->H

Caption: Workflow for in vivo crosslinking with this compound.

Signaling Pathway: Capturing EGFR Signaling Interactions

Photo-crosslinking can be employed to study dynamic signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway. Upon EGF binding, EGFR dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This compound incorporated into these proteins can capture these transient interactions.

EGFR_pathway EGFR Signaling Pathway Interactions cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits EGF EGF EGF->EGFR Binds Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Enters Nucleus

References

A Comparative Guide to Photo-Crosslinking: Evaluating the Limitations of Photo-DL-lysine in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of techniques used to study protein-protein interactions (PPIs) is critical. Photo-activatable amino acids have emerged as powerful tools to capture these interactions in their native cellular environment. Among them, Photo-DL-lysine offers a method to metabolically incorporate a photoreactive moiety into the proteome. However, its application is not without significant limitations. This guide provides an objective comparison of this compound with alternative methods, supported by experimental considerations and data, to aid researchers in selecting the most appropriate strategy for their PPI studies.

Introduction to this compound

This compound is a synthetic analog of the essential amino acid L-lysine. It contains a diazirine ring, a small, photo-activatable functional group.[1][2] When cells are cultured in lysine-deficient media supplemented with this compound, the analog is incorporated into newly synthesized proteins in place of natural lysine.[2][3] Upon exposure to ultraviolet (UV) light (typically around 365 nm), the diazirine group expels nitrogen gas to form a highly reactive carbene intermediate.[4] This carbene can then rapidly and non-selectively form a covalent bond with any nearby molecule, effectively "trapping" interacting proteins. This ability to "freeze" interactions in living cells is the primary advantage of this technique.

Key Limitations of this compound

Despite its utility, the use of this compound is constrained by several inherent limitations that can impact experimental outcomes and data interpretation.

  • Non-Specific Crosslinking: The carbene intermediate generated upon UV activation is extremely reactive and short-lived. While this allows for the capture of transient interactions, it also leads to a high degree of non-specific crosslinking with any molecule in close proximity, including abundant non-interacting proteins, nucleic acids, or lipids. This can generate a complex mixture of crosslinked products, complicating the identification of true biological interactors.

  • UV-Induced Cellular Damage: The requirement for UV irradiation to activate the crosslinker is a significant drawback. UV exposure can cause cellular stress, DNA mutations, and protein denaturation, potentially altering the very interactions being studied or inducing artifactual associations.

  • Stochastic and Uncontrolled Incorporation: As a metabolic label, this compound is incorporated stochastically at lysine sites throughout the entire proteome. This lack of site-specificity means the crosslinker may not be present at the actual protein interaction interface. Furthermore, lysine residues are frequently found on the protein surface, which may not always coincide with interaction sites.

  • Low Crosslinking Efficiency: The efficiency of both metabolic incorporation and the subsequent photo-crosslinking reaction can be low. The incorporation rate for similar photo-amino acids is estimated to be 10-20%. The short half-life of the reactive carbene can result in low yields of crosslinked products, making it particularly challenging to capture weak or low-abundance interactions.

  • Complex Data Analysis: The non-specific nature of carbene-mediated crosslinking makes the analysis of resulting mass spectrometry (MS) data exceptionally challenging. The crosslinks are not specific to certain residue types, which complicates the database search and identification of crosslinked peptides.

Comparative Analysis of PPI Study Methods

To overcome the limitations of this compound, researchers can turn to a variety of alternative techniques. The choice of method depends on the specific biological question, the nature of the interaction, and the experimental system.

MethodPrincipleSpecificity & ResolutionSpatiotemporal ControlIn Vivo CapabilityKey AdvantagesMajor Limitations
This compound Metabolic incorporation of a photo-activatable lysine analog, followed by UV-induced crosslinking.Low: Stochastic incorporation. Non-specific carbene reaction.High (Temporal): Crosslinking is initiated by UV light.Yes: Can be used in living cells.Captures interactions in a native context; Traps transient interactions.Non-specific crosslinking; UV-induced cell damage; Complex MS data analysis; Low efficiency.
Photo-Leucine/Methionine Metabolic incorporation of photo-activatable leucine/methionine analogs.Low: Stochastic incorporation. Non-specific carbene reaction.High (Temporal): UV-light initiated.Yes: Can be used in living cells.Similar to Photo-lysine; Using both increases crosslinking probability.Same as Photo-lysine; Leucine/Methionine may be less abundant at PPI interfaces than lysine.
Site-Specific Unnatural Amino Acids (UAA) Genetic code expansion (e.g., amber suppression) to incorporate a photo-crosslinker (e.g., pBpa) at a specific site.High: Crosslinker is at a defined position, providing high-resolution interface mapping.High (Spatiotemporal): Precise placement and light-triggered activation.Yes: Can be used in E. coli and mammalian cells.Provides precise structural information; Reduces off-target crosslinking.Technically challenging; Requires genetic manipulation; Potentially low protein expression.
Homobifunctional Crosslinkers (e.g., DSS, BS3) Chemical reagents with two identical reactive groups (e.g., NHS-esters) that target specific residues (e.g., lysines).Medium: Specific to certain residues (e.g., Lys-Lys). Resolution depends on the spacer arm length.Low: The reaction starts upon addition of the reagent.Yes: Membrane-permeable (e.g., DSS) and impermeable (e.g., BS3) versions are available.Simple to use; Well-established protocols; Can be isotopically labeled for quantitative analysis.No temporal control; Can crosslink proteins in proximity that are not true interactors; Relies on the presence of target residues at the interface.
Proximity Labeling (e.g., BioID, APEX) A protein of interest is fused to an enzyme that generates reactive biotin species, labeling proximal proteins.Low (Proximity): Labels proteins within a ~10-20 nm radius, not just direct binders.Medium: Labeling is initiated by adding biotin (BioID) or H₂O₂ (APEX).Yes: Designed for use in living cells.Captures transient and weak interactions; Biotin tag allows for stringent purification.Labels proximal non-interactors; Provides low-resolution spatial information.

Quantitative Performance Overview

Direct quantitative comparison of crosslinking efficiency across different platforms and biological systems is challenging. However, general performance characteristics can be summarized.

MethodTypical Incorporation RateTypical Crosslinking YieldData Analysis Complexity
This compound 10-20% (estimated from similar analogs)Low to Moderate; Highly variableVery High
Photo-Leucine/Methionine 10-20%Low to Moderate; Highly variableVery High
Site-Specific UAA Variable (depends on suppression efficiency)Moderate to High (at the specific site)High
Homobifunctional Crosslinkers N/AModerate to HighModerate
Proximity Labeling N/AN/A (Enzymatic Labeling)Moderate

Experimental Protocols

Protocol 1: In Vivo Crosslinking with Photo-Amino Acids (General Workflow)

This protocol provides a general workflow for using photo-activatable amino acids like this compound, Photo-Leucine, and Photo-Methionine.

  • Cell Culture and Labeling:

    • Culture mammalian cells (e.g., HEK293, HeLa) to 60-70% confluency.

    • Wash cells twice with sterile PBS.

    • Replace the standard medium with an amino acid-deficient medium (e.g., DMEM lacking L-lysine, L-leucine, and L-methionine).

    • Supplement the deficient medium with the photo-amino acid(s). For example, 4 mM Photo-Leucine and 2 mM Photo-Methionine.

    • Incubate the cells for 16-24 hours to allow for protein turnover and incorporation of the analogs.

  • Photo-Crosslinking:

    • Wash the cells with ice-cold PBS to remove residual media.

    • Place the culture dish on ice and irradiate with UV light (e.g., 365 nm) for 5-15 minutes. The optimal time and lamp wattage must be determined empirically.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells immediately after crosslinking using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

  • Analysis:

    • SDS-PAGE and Western Blot: Analyze the protein lysate by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands. Use an antibody against the protein of interest to detect specific crosslinked partners.

    • Mass Spectrometry: For interactome-wide studies, the crosslinked complexes can be enriched (e.g., via immunoprecipitation), digested with a protease like trypsin, and analyzed by LC-MS/MS to identify the crosslinked proteins and peptides.

Protocol 2: In Vitro Crosslinking with a Homobifunctional NHS-Ester (e.g., DSS)

This protocol describes a typical in vitro crosslinking experiment using a lysine-reactive crosslinker.

  • Protein and Buffer Preparation:

    • Prepare a solution of the purified protein(s) of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.

    • The protein concentration should be in the low micromolar range to favor intramolecular or specific intermolecular crosslinking over non-specific aggregation.

  • Crosslinking Reaction:

    • Prepare a fresh stock solution of the crosslinker (e.g., Disuccinimidyl suberate, DSS) in a dry organic solvent like DMSO.

    • Add the crosslinker to the protein solution at a specific molar excess (e.g., 20- to 50-fold molar excess of crosslinker over protein). The optimal ratio must be determined empirically.

    • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with and consume any excess NHS-ester.

    • Incubate for an additional 15 minutes at room temperature.

  • Analysis:

    • SDS-PAGE: Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species.

    • Mass Spectrometry: Excise the bands corresponding to the crosslinked complexes from the gel, perform in-gel digestion with trypsin, and analyze the resulting peptides by LC-MS/MS to identify the crosslinked residues.

Visualizations

Photo_Lysine_Workflow cluster_CellCulture In Vivo Labeling cluster_Crosslinking Crosslinking & Lysis cluster_Analysis Downstream Analysis A Cells in Lysine-Free Medium B Add this compound A->B C Incubation (16-24h) Incorporation into Proteome B->C D UV Irradiation (365 nm) Activation & Crosslinking C->D E Cell Lysis D->E F SDS-PAGE / Western Blot E->F G Affinity Purification (Optional) E->G H Proteolytic Digestion (e.g., Trypsin) G->H I LC-MS/MS Analysis H->I J Data Analysis (Identify Crosslinked Peptides) I->J Photoactivation_Mechanism A Photo-Lysine (Diazirine Ring) C Reactive Carbene Intermediate + N₂ Gas A->C Activation B UV Light (365 nm) E Covalent Crosslink (Protein A - Protein B) C->E Insertion into C-H, N-H, etc. D Interacting Protein (Protein B) D->E

References

Capturing Fleeting Moments: A Guide to Alternatives for Photo-DL-Lysine in Transient Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the study of transient protein-protein interactions (PPIs) is paramount to understanding cellular signaling, disease progression, and drug efficacy. Photo-DL-lysine has been a valuable tool for "freezing" these fleeting interactions for analysis. However, a range of innovative alternatives now offer distinct advantages in terms of efficiency, specificity, and experimental flexibility. This guide provides a comprehensive comparison of these alternatives, complete with experimental data and detailed protocols to aid in selecting the optimal tool for your research needs.

The capture of transient PPIs is a significant challenge in proteomics and drug discovery. These interactions, often weak and short-lived, are critical for many biological processes. Photo-crosslinking reagents, which form covalent bonds between interacting molecules upon photoactivation, have emerged as powerful tools to stabilize these ephemeral complexes. While this compound has been a staple in this field, researchers now have access to a diverse toolkit of alternatives, each with its own set of strengths and applications.

Photo-Activatable Amino Acid Analogs: A Refined Approach

A significant advancement in capturing transient interactions has been the development of photo-activatable amino acids that more closely mimic their natural counterparts. These analogs are incorporated into proteins during translation, offering a more integrated and potentially less disruptive approach than traditional chemical crosslinkers.

L-Photo-Leucine and L-Photo-Methionine: The Natural Mimics

L-Photo-Leucine and L-Photo-Methionine are diazirine-containing analogs of the essential amino acids L-leucine and L-methionine. Their structural similarity to the natural amino acids allows them to be incorporated into proteins by the cell's own translational machinery without modification.[1][2] This "in-vivo" labeling approach provides a high degree of specificity, as the crosslinker is integrated directly into the protein of interest. Upon activation with UV light, the diazirine ring forms a highly reactive carbene intermediate that can form covalent bonds with interacting partners in close proximity.[2][3]

p-Benzoyl-L-phenylalanine (BPA): A Versatile Tool

p-Benzoyl-L-phenylalanine (BPA) is another widely used photo-activatable amino acid analog. It contains a benzophenone moiety that, upon UV activation, forms a reactive triplet diradical.[4] This species can abstract hydrogen atoms from neighboring C-H bonds, leading to the formation of a covalent crosslink. BPA has been successfully used to map protein-protein and protein-DNA interaction interfaces. Halogenated BPA analogs have been shown to increase crosslinking yields, offering an even more efficient capture of transient interactions.

Genetically Encoded Unnatural Amino Acids (UAAs): Precision Engineering

The genetic code expansion technology allows for the site-specific incorporation of unnatural amino acids with diverse functionalities, including photo-crosslinking capabilities, into proteins. This approach offers unparalleled precision in placing the crosslinker at a specific residue of interest.

p-Azido-L-phenylalanine (pAzF): A Small and Efficient Crosslinker

p-Azido-L-phenylalanine is an azide-containing analog of phenylalanine. Upon UV irradiation, the azide group is converted into a highly reactive nitrene intermediate, which can readily insert into C-H, N-H, and O-H bonds of interacting molecules. This method has been successfully employed to map the binding interface of the ERK kinase and its substrate, Capicua.

Bifunctional Crosslinkers: Combining Capture and Detection

Bifunctional crosslinkers possess two reactive groups, allowing for a two-step approach to capture and subsequently identify interacting proteins. These reagents often include a photo-activatable group for capturing the interaction and a second functional group, such as a biotin tag or a clickable alkyne, for enrichment and detection. This dual functionality simplifies the downstream analysis of crosslinked complexes.

Performance Comparison of Photo-Crosslinking Alternatives

While direct, quantitative head-to-head comparisons of crosslinking efficiency and specificity across all alternatives are not always available in the literature, the following table summarizes key performance characteristics based on published data. It is important to note that optimal performance is highly dependent on the specific biological system and experimental conditions.

AlternativeReported Crosslinking Efficiency/YieldSpecificityKey Advantages
L-Photo-Leucine & L-Photo-Methionine Incorporation rate of 10-20% into proteins.High, due to resemblance to natural amino acids and incorporation by native translational machinery.In-vivo labeling, minimal perturbation to protein structure.
p-Benzoyl-L-phenylalanine (BPA) >50% crosslinking of protein subunits reported.High, when incorporated at specific sites.Chemically stable, activated by longer wavelength UV light (350-360 nm) which minimizes protein damage.
Halogenated BPA Analogs Increased crosslinking yields compared to BPA.High, similar to BPA.Higher efficiency in capturing interactions.
p-Azido-L-phenylalanine (pAzF) Efficient crosslinking demonstrated in specific protein systems.High, due to site-specific incorporation.Small size, efficient crosslinking upon UV activation.
Bifunctional Crosslinkers Varies depending on the specific reagent.Can be high, depending on the targeting moiety.Combines capture and detection/enrichment in a single reagent.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a general experimental workflow for identifying protein-protein interactions using photo-amino acids and mass spectrometry, as well as several key signaling pathways where these tools have been successfully applied.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Crosslinking & Lysis cluster_analysis Analysis A 1. Culture cells in media lacking the natural amino acid B 2. Supplement media with photo-activatable amino acid analog A->B C 3. Allow for protein expression and incorporation of the analog B->C D 4. Expose cells to UV light to induce crosslinking C->D E 5. Lyse cells to release protein complexes D->E F 6. Affinity purification of the bait protein and its interactors E->F G 7. SDS-PAGE and/or Mass Spectrometry F->G H 8. Identification of crosslinked proteins G->H

General workflow for capturing protein interactions using photo-amino acids.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Substrate Substrate (e.g., Cic) ERK->Substrate Phosphorylation Transcription Transcriptional Regulation Substrate->Transcription

The ERK signaling pathway, a target for photo-crosslinking studies.

AKT_Signaling_Pathway Receptor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt phosphorylates mTORC2->Akt phosphorylates Downstream Downstream Effectors Akt->Downstream CellSurvival Cell Survival & Growth Downstream->CellSurvival

The PI3K/Akt signaling pathway, where transient interactions are critical.

Detailed Experimental Protocols

General Protocol for In Vivo Crosslinking using Photo-Leucine and Photo-Methionine

Materials:

  • Cells of interest

  • Dulbecco's Modified Eagle's Medium (DMEM) lacking L-leucine and L-methionine

  • Dialyzed fetal bovine serum (FBS)

  • L-Photo-Leucine and L-Photo-Methionine

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Culture cells to 70-80% confluency in standard growth medium.

  • Wash cells twice with sterile PBS.

  • Replace the standard medium with DMEM lacking L-leucine and L-methionine, supplemented with dialyzed FBS and the desired concentrations of L-Photo-Leucine and L-Photo-Methionine.

  • Incubate the cells for 18-24 hours to allow for incorporation of the photo-amino acids into newly synthesized proteins.

  • Wash the cells twice with ice-cold PBS.

  • Place the cells on ice and irradiate with a 365 nm UV lamp for 5-15 minutes. The optimal irradiation time should be determined empirically.

  • Immediately after irradiation, lyse the cells with ice-cold lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation.

  • The resulting lysate containing crosslinked protein complexes is now ready for downstream analysis, such as immunoprecipitation followed by western blotting or mass spectrometry.

Protocol for Site-Specific Incorporation of p-Benzoyl-L-phenylalanine (BPA)

Materials:

  • E. coli expression strain (e.g., BL21)

  • Expression vector for the protein of interest with an amber stop codon (TAG) at the desired incorporation site

  • pEVOL plasmid encoding an engineered aminoacyl-tRNA synthetase/tRNA pair for BPA

  • Luria-Bertani (LB) medium

  • p-Benzoyl-L-phenylalanine (BPA)

  • IPTG for induction

  • Appropriate antibiotics

  • Purification resin (e.g., Ni-NTA)

Procedure:

  • Co-transform the E. coli expression strain with the expression vector for the protein of interest and the pEVOL plasmid.

  • Select for double transformants on LB agar plates containing the appropriate antibiotics.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger volume of LB medium containing antibiotics and 1 mM BPA with the overnight culture.

  • Grow the culture at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Harvest the cells by centrifugation.

  • Lyse the cells and purify the BPA-containing protein using the appropriate affinity chromatography.

  • The purified protein can then be used in in vitro crosslinking experiments by mixing with its putative binding partner and exposing to 350-360 nm UV light.

Conclusion

The field of transient protein-protein interaction analysis has moved beyond a reliance on a single tool. The alternatives to this compound, particularly photo-activatable amino acid analogs and genetically encoded unnatural amino acids, provide researchers with a powerful and versatile arsenal to capture and characterize these critical cellular events. By carefully considering the specific research question, the nature of the interacting proteins, and the available experimental systems, scientists can now choose the most appropriate method to illuminate the dynamic and intricate networks of transient protein-protein interactions that govern life.

References

A Head-to-Head Battle of Photoreactive Amino Acids: Benchmarking Photo-DL-lysine's Crosslinking Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein-protein interactions, the choice of a photo-reactive amino acid is a critical juncture. This guide provides an objective comparison of Photo-DL-lysine against other commonly used photo-reactive amino acids, supported by experimental data to inform your selection process.

Photo-reactive amino acids are powerful tools for capturing transient and stable protein interactions in their native cellular environment. By incorporating these unnatural amino acids into proteins, researchers can use UV light to initiate covalent bond formation between interacting partners, effectively "freezing" them for subsequent analysis. This guide focuses on the crosslinking efficiency of diazirine-based this compound and compares it with other popular alternatives, including diazirine-containing Photo-L-leucine and Photo-L-methionine, as well as the benzophenone-based p-benzoyl-L-phenylalanine (pBpa).

At a Glance: Key Differences in Photoreactive Amino Acids

The primary distinction between these tools lies in their photoreactive moiety, which dictates their activation wavelength, reactivity, and ultimately, their crosslinking efficiency. Diazirines, upon activation with less-damaging long-wave UV light (typically 330–370 nm), form highly reactive and short-lived carbene intermediates.[1] In contrast, benzophenones, activated at a similar wavelength (~350-365 nm), form a triplet diradical with a longer lifetime.[2]

FeatureThis compound (Diazirine)Photo-L-leucine/methionine (Diazirine)p-benzoyl-L-phenylalanine (Benzophenone)
Photoreactive Group DiazirineDiazirineBenzophenone
Reactive Intermediate CarbeneCarbeneTriplet Diradical
Activation Wavelength ~330-370 nm[1]~330-370 nm[1]~350-365 nm[2]
Reactivity High, short-livedHigh, short-livedModerately reactive, longer-lived
Crosslinking Efficiency Generally highGenerally high, can be context-dependentVariable, can be lower than diazirines
Key Advantages High reactivity, small size, potential for higher efficiency due to lysine's surface exposureHigh reactivity, small size, useful for probing hydrophobic interactionsLower reactivity with water, can be reactivated
Key Disadvantages High reactivity can lead to non-specific labeling if not controlledLower natural abundance of leucine/methionine at interaction interfaces can be a limitationBulkier size may perturb interactions, may require longer irradiation times

Quantitative Comparison of Crosslinking Efficiency

Direct, standardized comparisons of crosslinking efficiency across different photo-reactive amino acids are challenging to find in the literature, as efficiency is often context-dependent. However, several studies provide valuable quantitative insights.

One study directly compared a diazirine-based crosslinker (sulfo-SDA) with a benzophenone-based one (sulfo-SBP). In experiments with purified human serum albumin (HSA), the diazirine derivative identified 500 cross-linked residue pairs, whereas the benzophenone derivative identified only 3 under similar conditions, highlighting a significant potential difference in efficiency. Another study reported a seven-fold increase in crosslinking efficiency using a diazirine-based unnatural amino acid compared to conventional 254 nm UV crosslinking for RNA-protein interactions.

A key consideration for Photo-lysine is the inherent abundance and surface exposure of lysine residues in proteins. This can potentially lead to higher crosslinking efficiency compared to photo-amino acids that substitute for less frequent or more buried residues like leucine and methionine. In a specific experiment, Photo-lysine demonstrated higher efficiency than Photo-leucine for the photo-cross-linking of HSP90β and HSP60 chaperone proteins.

Conversely, while pBpa may exhibit lower overall reactivity, its minimal interaction with water and the ability to be reactivated can be advantageous. Furthermore, modifications to the pBpa structure, such as halogenation, have been shown to increase crosslinking yields.

Experimental Workflows and Signaling Pathways

To effectively utilize these powerful tools, a clear understanding of the experimental workflow is essential. The following diagrams, generated using Graphviz, illustrate a typical workflow for in vivo photo-crosslinking and a generic signaling pathway that can be investigated using this technology.

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_crosslinking Photo-Crosslinking cluster_analysis Analysis A Transfect cells with plasmid for target protein containing an amber stop codon B Culture cells in media containing the photo-reactive amino acid A->B C Irradiate cells with UV light (e.g., 365 nm) to activate the amino acid B->C D Lyse cells and perform affinity purification of the target protein complex C->D E Separate crosslinked complexes by SDS-PAGE D->E F In-gel digestion of protein bands E->F G Identify crosslinked peptides by LC-MS/MS F->G

A typical workflow for in vivo photo-crosslinking experiments.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Interaction captured by photo-crosslinking Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Ligand Ligand Ligand->Receptor

References

Safety Operating Guide

Navigating the Safe Disposal of Photo-DL-lysine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and laboratory research, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Photo-DL-lysine, a photo-reactive amino acid. While specific safety data sheets (SDS) should always be consulted for definitive guidance, this document outlines essential operational and disposal plans based on general laboratory safety principles and available chemical information. Adherence to these procedures will help ensure a safe laboratory environment and compliance with regulatory standards.

Pre-Disposal Assessment and Safety Precautions

Before initiating any disposal process, a thorough assessment is crucial. The primary rule is to always consult your institution's specific chemical hygiene plan and the manufacturer's Safety Data Sheet (SDS) for this compound. If a specific SDS is not available, the following guidelines for non-hazardous, photo-reactive amino acids should be followed, always in consultation with your institution's Environmental Health and Safety (EHS) department.

Key Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemical waste.

  • Avoid generating dust or aerosols.

  • Handle the material in a well-ventilated area, preferably in a chemical fume hood.

  • Keep the compound away from light sources unless part of an experimental protocol, due to its photo-reactive nature.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound will depend on its physical state (solid or aqueous solution) and the quantity to be disposed of.

Disposal of Solid this compound Waste:

  • Confirmation of Classification: Verify with your institution's EHS department whether this compound is classified as a non-hazardous waste. In many cases, amino acids are not regulated as hazardous waste.[1]

  • Waste Segregation: It is imperative that non-hazardous waste is not mixed with hazardous materials. Combining them would require the entire mixture to be treated as hazardous waste.[1]

  • Containerization: Place the solid this compound waste into a clearly labeled, sealed, and compatible container. The label should include the full chemical name and a "non-hazardous" designation if confirmed.

  • Final Disposal: For small quantities, and with EHS approval, the sealed container may often be disposed of in the regular laboratory trash.[1] For larger quantities, consult your EHS for specific collection and disposal procedures.

Disposal of Aqueous Solutions Containing this compound:

  • Neutralization (if applicable): While DL-Lysine itself is not strongly acidic or basic, solutions should be neutralized to a pH between 5.5 and 10.5 before any consideration of drain disposal.[2]

  • Evaluation for Drain Disposal: Small quantities of dilute, non-hazardous, and water-soluble compounds may sometimes be permissible for drain disposal with copious amounts of water, but this is highly dependent on local regulations and institutional policies.[3] Crucially, you must obtain approval from your institution's EHS before proceeding with any drain disposal. Do not empty into drains without explicit permission.

  • Chemical Waste Collection: If drain disposal is not permitted, or for concentrated solutions, the aqueous waste must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should list all chemical constituents and their approximate concentrations. This container should then be managed through your institution's hazardous waste collection program.

Disposal of Empty Containers:

Empty containers that previously held this compound should be managed as follows:

  • Triple Rinsing: Thoroughly rinse the empty container with a suitable solvent (such as water) at least three times.

  • Collection of Rinsate: The rinsate from the first rinse should be collected and disposed of as chemical waste, following the procedures for aqueous solutions. Subsequent rinsates may be acceptable for drain disposal if the original substance is confirmed as non-hazardous.

  • Defacing Labels: All chemical labels on the container must be removed or completely defaced.

  • Final Disposal: Once rinsed and defaced, the container can typically be disposed of in the regular trash or recycling, in accordance with your facility's guidelines.

Quantitative Data Summary for Disposal Considerations

ParameterGuidelineSource
pH for Drain Disposal 5.5 - 10.5
Maximum Quantity for Drain Disposal A few hundred grams or milliliters per day (with approval)
Residue in "Empty" Container No more than 2.5 cm (1 in.) or 3% by weight

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, a general protocol for the neutralization of a dilute acidic or basic amino acid solution is as follows:

Protocol for Neutralization of Aqueous Amino Acid Waste:

  • Place the container of the aqueous amino acid solution in a secondary container within a chemical fume hood.

  • While stirring the solution gently, slowly add a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH) dropwise.

  • Monitor the pH of the solution continuously using a calibrated pH meter or pH paper.

  • Continue adding the acid or base until the pH of the solution is within the neutral range (typically 6.0-8.0).

  • Once neutralized, the solution can be prepared for disposal according to the guidelines for aqueous solutions mentioned above.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps to follow for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste consult_sds Consult SDS and Institutional EHS Policy start->consult_sds is_hazardous Is it classified as hazardous waste? consult_sds->is_hazardous solid_or_liquid Is the waste solid or liquid? is_hazardous->solid_or_liquid No hazardous_waste Collect in a labeled hazardous waste container. Arrange for EHS pickup. is_hazardous->hazardous_waste Yes solid_waste Solid Waste solid_or_liquid->solid_waste Solid liquid_waste Aqueous Solution solid_or_liquid->liquid_waste Liquid collect_solid Collect in a sealed, labeled container. solid_waste->collect_solid drain_disposal_ok Is drain disposal approved by EHS? liquid_waste->drain_disposal_ok dispose_solid Dispose in regular trash (with EHS approval). collect_solid->dispose_solid drain_disposal_ok->hazardous_waste No neutralize Neutralize to pH 5.5-10.5 drain_disposal_ok->neutralize Yes dispose_drain Dispose down the drain with copious water. neutralize->dispose_drain

Caption: Decision workflow for the proper disposal of this compound waste.

By following these procedures and workflows, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistics for Handling Photo-DL-lysine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized reagents like Photo-DL-lysine. This photo-reactive amino acid requires specific procedures to maintain its integrity and protect personnel from potential hazards. Below is a comprehensive guide to the essential personal protective equipment (PPE), operational plans for handling, and disposal protocols for this compound.

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for any new procedure involving this compound.[1][2] However, the following table summarizes the minimum recommended PPE for handling this photo-reactive compound, based on general laboratory safety standards for chemicals with potential skin and eye irritant properties.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety GogglesChemical splash goggles are required to provide full splash and impact protection.[3] They must be worn in addition to standard prescription glasses.Protects eyes from potential splashes of this compound solution.
Face ShieldTo be worn in conjunction with safety goggles when there is a significant risk of splashing, such as when handling larger volumes or during vigorous mixing.Provides an additional layer of protection for the entire face from chemical splashes.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged handling, consider double-gloving or using gloves with a higher level of chemical resistance.Prevents skin contact with this compound. Contaminated gloves should be removed immediately and disposed of properly, followed by hand washing.
Body Protection Laboratory CoatA flame-resistant lab coat that fastens securely is recommended.Protects skin and personal clothing from spills and contamination.
Full-Length Pants and Closed-Toe ShoesPants should cover the entire leg, and shoes must fully enclose the foot.Prevents skin exposure on the lower body and protects feet from spills and falling objects.[4]
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation.A NIOSH-approved respirator may be necessary if there is a risk of inhaling aerosols or if working in a poorly ventilated area.To be determined by a specific risk assessment of the experimental protocol.

Operational Plan for Handling this compound

Due to its photo-reactive nature, this compound and its solutions must be protected from light to prevent premature activation and degradation.

Storage and Preparation:

  • Storage: Store this compound in a tightly sealed, opaque container in a cool, dark, and dry place as recommended by the manufacturer.

  • Work Area: Whenever possible, handle the solid compound and its solutions in a designated area with reduced lighting or under red light conditions.

  • Weighing: Weigh the solid this compound in a fume hood to minimize inhalation risk.

  • Dissolving: When preparing solutions, use amber vials or tubes, or wrap standard labware with aluminum foil to block light.

Experimental Use (Photo-Crosslinking):

  • Incubation: During incubation steps with cells or proteins, ensure that the samples are protected from light by covering plates, tubes, or dishes with aluminum foil or using dark-colored multi-well plates.

  • UV Activation: this compound is activated by UV light, typically in the 330-370 nm range for diazirine-based compounds.

    • This step should be performed in a designated UV crosslinking instrument or a shielded area to prevent UV exposure to personnel.

    • Ensure all personnel in the vicinity are aware that a UV activation procedure is in progress.

    • UV-protective eyewear and a face shield are mandatory during this step.

Disposal Plan

All waste materials contaminated with this compound, including unused solutions, contaminated labware, and PPE, should be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container. The label should include "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Chemical Irritant," "Photosensitive").

  • Solid Waste: Dispose of contaminated solid waste, such as pipette tips, gloves, and paper towels, in a designated hazardous waste bag or container separate from regular trash.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Deactivation and Disposal:

  • There is no standard deactivation protocol for diazirine-containing compounds in a laboratory setting prior to disposal. Therefore, all waste should be handled as active hazardous waste.

  • Do not pour any solution containing this compound down the drain.

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow their specific guidelines for chemical waste pickup and disposal.

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal storage Store in Cool, Dark, Dry Place don_ppe Don Appropriate PPE storage->don_ppe 1. prep_area Prepare Low-Light Work Area don_ppe->prep_area 2. weigh Weigh Solid in Fume Hood prep_area->weigh 3. dissolve Dissolve in Light-Protected Container weigh->dissolve 4. incubation Incubate Samples (Light-Protected) dissolve->incubation 5. uv_activation UV Activation (Shielded Area) incubation->uv_activation 6. segregate_liquid Segregate Liquid Waste uv_activation->segregate_liquid 7a. segregate_solid Segregate Solid Waste uv_activation->segregate_solid 7b. label_waste Label Hazardous Waste Container segregate_liquid->label_waste 8a. segregate_solid->label_waste 8b. contact_ehs Contact EHS for Pickup label_waste->contact_ehs 9.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.